4-(3-Bromophenyl)butan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAFLRMHQUMGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293718 | |
| Record name | 4-(3-bromophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3506-70-5 | |
| Record name | 3506-70-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-bromophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)butan-2-one
Abstract
This comprehensive technical guide provides a detailed exploration of the synthetic pathways to 4-(3-bromophenyl)butan-2-one, a valuable intermediate in the development of pharmaceutical agents and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings and practical execution of several key synthetic strategies, including Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions (Suzuki and Heck), and organometallic approaches utilizing Grignard and Gilman reagents. Each section will offer a critical analysis of the methodology, a step-by-step experimental protocol, and a discussion of the advantages and limitations of each route. The guide is designed to be a self-validating resource, with in-text citations to authoritative literature and a comprehensive reference list to support the presented protocols and mechanistic claims.
Introduction
This compound is a ketone featuring a brominated phenyl ring attached to a butane chain. The presence of the bromine atom provides a reactive handle for further functionalization, making this molecule a versatile building block in medicinal chemistry and materials science. The butanone moiety also offers a site for various chemical transformations. The strategic synthesis of this compound is therefore of significant interest, and the choice of synthetic route can have a profound impact on yield, purity, and overall efficiency. This guide will provide the necessary technical details to enable researchers to make informed decisions when planning the synthesis of this compound and related structures.
Friedel-Crafts Acylation: A Classic Approach
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]
Mechanism: The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). Deprotonation of the sigma complex restores the aromaticity of the ring and yields the desired aryl ketone.[3] In the context of synthesizing this compound, a plausible precursor would be 3-bromophenylacetyl chloride.
Experimental Protocol: Friedel-Crafts Acylation
Reaction Scheme:
A simplified Friedel-Crafts acylation scheme.
Materials:
-
3-Bromophenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of 3-Bromophenylacetyl chloride: In a fume hood, cautiously add thionyl chloride (1.2 equivalents) to 3-bromophenylacetic acid (1.0 equivalent) at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-bromophenylacetyl chloride, which can be used directly in the next step.
-
Acylation: To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-bromophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][6]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[4]
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (Acid:SOCl₂) | 1 : 1.2 |
| Molar Ratio (Acyl Chloride:AlCl₃) | 1 : 1.1 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-80% |
Causality and Insights: The use of a Lewis acid like AlCl₃ is crucial for generating the highly reactive acylium ion.[2] The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize side reactions. The aqueous work-up with acid is necessary to decompose the aluminum chloride complex of the product ketone.[5] A major consideration in Friedel-Crafts reactions is the regioselectivity. In the case of a substituted benzene ring like bromobenzene, a mixture of ortho, meta, and para isomers can be formed.[5] However, starting with 3-bromophenylacetic acid circumvents this issue.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck couplings are particularly relevant for the synthesis of aryl ketones.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base.[7][8][9] This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[9]
Mechanism: The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination of the coupled product, regenerating the Pd(0) catalyst.[7][10]
Proposed Synthetic Route: A plausible approach for the synthesis of this compound via Suzuki coupling would involve the reaction of 3-bromophenylboronic acid with a suitable 4-carbon ketone synthon, such as 4-halo-butan-2-one.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
3-Bromophenylboronic acid
-
4-Chlorobutan-2-one or 4-bromobutan-2-one
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or another suitable palladium catalyst and ligand system (e.g., Pd(OAc)₂ and PPh₃)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)
-
Toluene and water (or another suitable solvent system like 1,4-dioxane/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromophenylboronic acid (1.2 equivalents), 4-chlorobutan-2-one (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), and potassium carbonate (2.0 equivalents).[11][12]
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to reflux (around 80-100 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the mixture with ethyl acetate (3 x 50 mL).[12]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (Boronic Acid:Haloketone) | 1.2 : 1 |
| Catalyst Loading | 1-5 mol% |
| Base | 2-3 equivalents |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Causality and Insights: The base is crucial for the transmetalation step, activating the boronic acid.[13] The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. The use of a biphasic solvent system is common in Suzuki couplings.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14][15] When methyl vinyl ketone is used as the alkene partner, the reaction can lead to the formation of a 4-aryl-3-buten-2-one.[16] This unsaturated ketone can then be selectively reduced to the desired saturated ketone, this compound.
Mechanism: The Heck catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst.[17][18]
Experimental Protocol: Heck Coupling and Subsequent Reduction
Reaction Scheme:
A two-step synthesis via Heck coupling and reduction.
Materials:
-
3-Bromoiodobenzene or 1,3-dibromobenzene
-
Methyl vinyl ketone
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable solvent
-
Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Heck Reaction: In a Schlenk flask, combine 3-bromoiodobenzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (1.5 equivalents) in DMF.[7]
-
Add methyl vinyl ketone (1.2 equivalents) and heat the mixture to 80-100 °C for 12-24 hours under an inert atmosphere.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 4-(3-bromophenyl)but-3-en-2-one by column chromatography.
-
Reduction: Dissolve the purified enone in ethanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
Quantitative Data Summary:
| Parameter | Heck Reaction | Reduction |
| Molar Ratio (Aryl Halide:Alkene) | 1 : 1.2 | N/A |
| Catalyst Loading | 1-5 mol% | 5-10 wt% |
| Reaction Temperature | 80-100 °C | Room Temperature |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | 60-80% (Heck) | >95% (Reduction) |
Causality and Insights: The Heck reaction often yields the thermodynamically more stable E-isomer of the unsaturated product.[7] The subsequent catalytic hydrogenation is a reliable method for the selective reduction of the carbon-carbon double bond without affecting the carbonyl group or the aryl bromide.
Organometallic Routes: Grignard and Gilman Reagents
Organometallic reagents provide powerful nucleophilic carbon sources for the formation of new carbon-carbon bonds.
Grignard Reaction
Grignard reagents (RMgX) are highly reactive organomagnesium halides that readily add to the carbonyl group of ketones and aldehydes to form alcohols.[19][20] A potential, though less direct, route to this compound could involve the reaction of 3-bromobenzylmagnesium bromide with a suitable electrophile, followed by oxidation. A more direct approach involves the reaction of a Grignard reagent with a nitrile, which yields a ketone after hydrolysis.
Gilman Reagents (Organocuprates)
Gilman reagents (lithium diorganocuprates, R₂CuLi) are softer nucleophiles than Grignard reagents and are well-known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated ketones.[3][14] This makes them ideal for the synthesis of this compound from a 3-bromophenyl source and methyl vinyl ketone.
Mechanism: The Gilman reagent is prepared in situ from an organolithium compound and a copper(I) salt.[19][21] The organocuprate then adds to the β-carbon of the α,β-unsaturated ketone, forming an enolate intermediate. Subsequent aqueous work-up protonates the enolate to give the final saturated ketone.[21]
Experimental Protocol: Conjugate Addition of a Gilman Reagent
Reaction Scheme:
Synthesis via a Gilman reagent.
Materials:
-
1,3-Dibromobenzene or 3-bromoiodobenzene
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)
-
Copper(I) iodide (CuI)
-
Methyl vinyl ketone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of 3-Bromophenyllithium: To a solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 equivalent) dropwise. Stir the mixture at this temperature for 1 hour.
-
Formation of the Gilman Reagent: In a separate flask, suspend copper(I) iodide (0.5 equivalents) in anhydrous THF at -78 °C. Slowly add the freshly prepared 3-bromophenyllithium solution to the CuI suspension. Allow the mixture to stir at -78 °C for 30 minutes to form the Gilman reagent.[19][21]
-
Conjugate Addition: To the Gilman reagent at -78 °C, add a solution of methyl vinyl ketone (1.1 equivalents) in anhydrous THF dropwise. Stir the reaction at -78 °C for 1-2 hours and then allow it to warm to room temperature.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (Aryl Halide:n-BuLi) | 1 : 1 |
| Molar Ratio (Aryl Lithium:CuI) | 2 : 1 |
| Molar Ratio (Gilman Reagent:Enone) | 1 : 1.1 |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 70-85% |
Causality and Insights: The use of low temperatures is critical for the stability of the organolithium and Gilman reagents.[21] The 1,4-addition is highly favored for Gilman reagents over the 1,2-addition that is often observed with more reactive organometallic reagents like Grignards.[3]
Safety and Handling Precautions
-
Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing HCl gas.[2][22][23][24] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric, particularly when dry and exposed to air.[16][25][26] They should be handled under an inert atmosphere when dry. Used catalysts should be kept wet.
-
Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water and protic solvents.[1][27][28][29] Reactions should be carried out in anhydrous solvents under an inert atmosphere. An ice bath should be readily available to control exothermic reactions.
-
Organocuprate Reagents: Organolithium precursors to Gilman reagents are pyrophoric.[13] These reagents are also sensitive to air and moisture and should be handled under an inert atmosphere at low temperatures. Quenching of these reactions should be done carefully and at low temperatures.
Conclusion
The synthesis of this compound can be achieved through several effective methodologies. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity.
-
Friedel-Crafts acylation offers a direct approach but may require the synthesis of the appropriate acyl chloride precursor.
-
Suzuki-Miyaura coupling provides a versatile and high-yielding route with good functional group tolerance.
-
Heck coupling followed by reduction is a viable two-step process, particularly if the corresponding aryl halide is readily available.
-
The Gilman reagent-mediated conjugate addition is a highly efficient and regioselective method for constructing the target molecule.
Each of these methods has been presented with a detailed experimental protocol to serve as a practical guide for the synthetic chemist. By understanding the underlying principles and practical considerations of each approach, researchers can confidently select and execute the most suitable synthesis of this compound for their specific needs.
References
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An In-Depth Technical Guide to 4-(3-Bromophenyl)butan-2-one: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(3-Bromophenyl)butan-2-one, a versatile ketone intermediate possessing significant potential in organic synthesis and medicinal chemistry. The strategic placement of a bromine atom on the phenyl ring and a reactive ketone functionality makes this molecule a valuable building block for creating complex molecular architectures. This document details its core chemical and physical properties, outlines a robust synthesis protocol, explores its key chemical reactivities, and discusses its applications, particularly as a precursor in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their synthetic endeavors.
Introduction and Molecular Overview
This compound (CAS No: 3506-70-5) is an aromatic ketone that serves as a critical intermediate in synthetic chemistry.[1] Its structure, featuring a butanone chain attached at the meta-position of a brominated benzene ring, offers two primary sites for chemical modification: the aryl bromide and the carbonyl group. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents.[2][3] The ketone moiety can undergo a wide range of transformations, including reduction to a secondary alcohol, reductive amination, and aldol condensations.[4] This dual reactivity makes this compound a strategic precursor for generating libraries of complex molecules in drug discovery campaigns.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized below.
Physical and Chemical Data
The fundamental physicochemical properties have been compiled from established chemical databases.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(3-Bromophenyl)-2-butanone | [1] |
| CAS Number | 3506-70-5 | [1] |
| Molecular Formula | C₁₀H₁₁BrO | [1] |
| Molecular Weight | 227.10 g/mol | [1] |
| Exact Mass | 225.99933 Da | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | - |
| XLogP3-AA | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups (-CH₂-), and the terminal methyl group (-CH₃). The aromatic protons in the meta-substituted ring will exhibit complex splitting patterns between δ 7.0-7.5 ppm. The methylene protons adjacent to the aromatic ring (benzylic) and those adjacent to the carbonyl group will appear as triplets around δ 2.9 ppm and δ 2.8 ppm, respectively. The methyl protons will present as a sharp singlet around δ 2.1 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a carbonyl carbon peak in the downfield region (δ > 200 ppm).[5] The aromatic carbons will appear in the δ 120-145 ppm range, with the carbon bearing the bromine atom showing a distinct chemical shift. The methylene and methyl carbons will resonate in the upfield region (δ 20-45 ppm).[6]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the C=O stretch of the ketone, typically found in the range of 1700-1725 cm⁻¹.[7] Additional bands will be present for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C-C stretching within the aromatic ring (around 1450-1600 cm⁻¹).
Synthesis of this compound
The synthesis of aryl butanones can be achieved through several established synthetic routes. A common and reliable method is the Friedel-Crafts acylation or a related coupling strategy. While a specific protocol for this compound from a source like Organic Syntheses is not available, a robust procedure can be adapted from similar preparations. A plausible and efficient approach involves the coupling of 3-bromobenzyl halide with a ketone enolate equivalent.
Proposed Synthetic Protocol: Acetoacetate Ester Synthesis and Ketonization
This two-step sequence is a classic and highly effective method for preparing ketones. It involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.
Step 1: Alkylation of Ethyl Acetoacetate with 3-Bromobenzyl Bromide
-
Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 200 mL of absolute ethanol.
-
Base Addition: Carefully add sodium metal (1.0 eq) in small pieces to the ethanol to generate a solution of sodium ethoxide. Allow the sodium to react completely.
-
Substrate Addition: To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir for 15 minutes.
-
Alkylation: Add a solution of 3-bromobenzyl bromide (1.0 eq) in 50 mL of absolute ethanol dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add 150 mL of water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude alkylated product.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: Add the crude product from Step 1 to a 500 mL round-bottom flask containing a 10% aqueous solution of sodium hydroxide (5.0 eq).
-
Reaction: Heat the mixture to reflux for 2 hours to saponify the ester.
-
Decarboxylation: Cool the mixture in an ice bath and carefully acidify to pH ~2 with 6M hydrochloric acid. Gently heat the mixture to 50-60 °C until the evolution of CO₂ ceases (typically 1-2 hours).
-
Extraction and Purification: Cool the reaction mixture and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices: The use of sodium ethoxide creates the enolate of ethyl acetoacetate, a soft nucleophile ideal for Sₙ2 reaction with the benzyl bromide. The final acidic workup and heating are crucial for the decarboxylation of the intermediate β-keto acid, which is thermally unstable and readily loses CO₂ to form the desired ketone.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The bifunctional nature of this compound makes it a versatile substrate for a variety of chemical transformations.
Reactions at the Aryl Bromide: Suzuki-Miyaura Coupling
The aryl bromide moiety is primed for palladium-catalyzed cross-coupling reactions, providing a powerful method for C-C bond formation. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a cornerstone of modern medicinal chemistry for constructing biaryl structures.[3][8]
Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), to the flask.
-
Solvent and Degassing: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90 °C under a nitrogen or argon atmosphere and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, 4-(biphenyl-3-yl)butan-2-one, can be purified by column chromatography.
Authoritative Grounding: The mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Reactions at the Ketone: Selective Reduction
The ketone functionality can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄).[4] This transformation is valuable for introducing a chiral center and a hydroxyl group, which can serve as a handle for further functionalization.
Exemplary Protocol: Reduction to 4-(3-Bromophenyl)butan-2-ol
-
Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask at room temperature.
-
Reduction: Cool the solution in an ice bath (0 °C). Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic. Remove the bulk of the solvent under reduced pressure. Add water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by column chromatography.
Expertise & Experience: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the aryl bromide, making it ideal for this transformation. The reaction is typically clean and high-yielding.
Applications in Drug Development
Brominated organic compounds are crucial intermediates in the pharmaceutical industry. The aryl bromide handle allows for late-stage diversification of a drug candidate scaffold through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). While specific, publicly documented examples of this compound being used as a direct precursor to a commercialized drug are scarce, its structural motif is present in various biologically active molecules. Its utility lies in its potential to serve as a key building block for compounds targeting a range of therapeutic areas. For instance, related bromophenyl structures are integral to the synthesis of drugs for neurological and endocrine disorders. The butanone side chain can be elaborated into more complex functionalities found in active pharmaceutical ingredients (APIs).
Conclusion
This compound is a strategically important synthetic intermediate with significant potential for the construction of complex organic molecules. Its dual reactivity allows for sequential or orthogonal functionalization at both the aromatic ring and the ketone moiety. This guide has provided a detailed overview of its properties, a robust synthetic pathway, and key chemical transformations, highlighting its value for researchers and scientists, particularly those engaged in pharmaceutical discovery and development. The methodologies described herein provide a solid foundation for the effective application of this versatile building block in the synthesis of novel chemical entities.
References
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Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
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Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande.
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Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
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Organic Syntheses. (n.d.). (3-Chlorobutyl)benzene. Organic Syntheses Procedure.
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Royal Society of Chemistry. (n.d.). Supporting Information for an article.
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BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone. BenchChem.
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Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
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University of Calgary. (n.d.). Selectivity using sodium borohydride. University of Calgary.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025). Pharmaceuticals. [Note: This is a representative article on the utility of brominated intermediates.]
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MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
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Introduction: Unveiling a Versatile Synthetic Intermediate
An In-depth Technical Guide to 4-(3-Bromophenyl)butan-2-one (CAS: 3506-70-5)
This compound is a substituted aromatic ketone that serves as a crucial building block in modern organic synthesis. Its structure, featuring a reactive ketone carbonyl group and a strategically placed bromine atom on the phenyl ring, makes it a highly versatile intermediate for constructing more complex molecular architectures. The bromine atom is particularly significant as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functional groups.[1][2][3] This dual functionality makes this compound an attractive starting material in medicinal chemistry and materials science, particularly for the synthesis of novel pharmaceutical agents and functional organic materials.[4][5] This guide provides an in-depth exploration of its properties, synthesis, characterization, and safe handling, offering field-proven insights for its effective utilization in a research and development setting.
Section 1: Core Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 3506-70-5 | [6] |
| Molecular Formula | C₁₀H₁₁BrO | [7] |
| Molecular Weight | 227.10 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Synonyms | 4-(3-Bromophenyl)-2-butanone | [7] |
| Appearance | Typically a solid or oil | [8][9] |
| XLogP3 | 2.5 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| Rotatable Bond Count | 3 | [7] |
Section 2: Strategic Synthesis—A Reliable Two-Step Approach
The synthesis of this compound can be efficiently achieved through a robust and scalable two-step sequence involving a base-catalyzed aldol condensation followed by catalytic hydrogenation. This classic approach is favored for its high reliability, use of readily available starting materials, and operational simplicity.
Causality of the Chosen Route: The Claisen-Schmidt (crossed aldol) condensation between 3-bromobenzaldehyde and acetone is a highly effective method for forming the carbon skeleton.[10] The aldehyde lacks α-hydrogens, preventing self-condensation, while the ketone's α-protons are readily deprotonated by a base like sodium hydroxide. The resulting α,β-unsaturated ketone is then selectively reduced. Catalytic hydrogenation is chosen for this step due to its high efficiency and clean conversion, avoiding the need for stoichiometric metal hydride reagents and simplifying workup.
Workflow: Synthesis of this compound
Caption: Two-step synthesis of the target compound.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of (E)-4-(3-Bromophenyl)but-3-en-2-one
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.0 g, 50 mmol) in a mixture of deionized water (20 mL) and ethanol (15 mL).
-
Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Reactants: To the cooled basic solution, add 3-bromobenzaldehyde (9.25 g, 50 mmol) followed by the dropwise addition of acetone (7.3 mL, 100 mmol) over 15 minutes, ensuring the temperature remains below 10 °C. The significant excess of acetone drives the reaction towards the desired product and minimizes side reactions.[11]
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. A precipitate will typically form during this time.
-
Isolation: Quench the reaction by pouring the mixture into 100 mL of cold water. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude solid with copious amounts of cold water until the filtrate is neutral. Recrystallize the product from a suitable solvent system, such as ethanol/water, to yield the pure α,β-unsaturated ketone intermediate.
Step 2: Synthesis of this compound
-
Catalyst Setup: In a hydrogenation flask or a suitable pressure vessel, charge (E)-4-(3-bromophenyl)but-3-en-2-one (from Step 1, 4.5 g, 20 mmol) and 10% Palladium on Carbon (Pd/C) catalyst (200 mg, ~4-5 wt%).
-
Solvent Addition: Add methanol (50 mL) as the solvent.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). Pressurize the vessel to 50 psi (or conduct hydrogenation under a hydrogen balloon at atmospheric pressure).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Final Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude oil or solid can be further purified by column chromatography on silica gel if necessary, using a hexane/ethyl acetate gradient to afford the final product.
Section 3: Analytical Characterization—A Self-Validating System
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the structural features of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms. For this compound, the expected spectrum (in CDCl₃) would show:
-
Aromatic Protons (7.0-7.4 ppm): A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring.
-
Methylene Protons (-CH₂-Ar, ~2.9 ppm): A triplet corresponding to the two protons adjacent to the aromatic ring.
-
Methylene Protons (-CH₂-CO, ~2.7 ppm): A triplet corresponding to the two protons adjacent to the carbonyl group.
-
Methyl Protons (CH₃, ~2.1 ppm): A sharp singlet for the three protons of the acetyl group.[12]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 208 ppm, characteristic of a ketone.
-
Aromatic Carbons: Multiple signals between 120-145 ppm, including the carbon bearing the bromine atom (ipso-carbon) which will appear at the lower end of this range.
-
Aliphatic Carbons: Signals for the two methylene carbons (~45 ppm and ~30 ppm) and the methyl carbon (~30 ppm).
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, indicative of a saturated aliphatic ketone.[12]
-
C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Overtone bands in the 1600-1450 cm⁻¹ region.
-
-
MS (Mass Spectrometry): This technique confirms the molecular weight. The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom. For C₁₀H₁₁BrO, the expected peaks would be at m/z = 226 and 228.[7]
Section 4: Applications in Drug Discovery and Development
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its potential for elaboration into more complex, biologically active molecules.
-
Scaffold for Cross-Coupling: The 3-bromo substituent is a key functional handle for palladium-catalyzed reactions.[13] This allows for the coupling of various aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of diverse compound libraries for high-throughput screening. For example, a Suzuki coupling could introduce a new aromatic ring system, a common strategy in the development of kinase inhibitors or GPCR modulators.[3]
-
Precursor to Chiral Alcohols: The ketone functionality can be stereoselectively reduced to form a chiral alcohol. This hydroxyl group can then serve as a key interaction point with biological targets or as a site for further chemical modification.
-
Derivatization of the Butanone Side Chain: The α-protons of the ketone are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the extension and modification of the butanone side chain, further increasing molecular diversity.
Logical Workflow: Utilization in Medicinal Chemistry
Caption: Synthetic diversification of the core molecule.
Section 5: Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on standard safety data sheets for similar chemical entities.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible substances such as strong oxidizing agents and strong bases.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant.[14] Do not allow it to enter sewer systems.
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This compound | C10H11BrO | CID 260436 - PubChem. Available at: [Link]
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Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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Heck reaction - Wikipedia. Available at: [Link]
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What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide? - Quora. (2023). Available at: [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Available at: [Link]
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Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole - Odinity. (2014). Available at: [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Available at: [Link]
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Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure - Semantic Scholar. Available at: [Link]
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Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones - Wiley Online Library. (2025). Available at: [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available at: [Link]
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Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. Available at: [Link]
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Physical properties of 4-(3-Bromophenyl)butan-2-one
An In-depth Technical Guide on the Physical Properties of 4-(3-Bromophenyl)butan-2-one
Introduction
This compound is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive ketone group and a brominated phenyl ring suitable for cross-coupling reactions, makes it a versatile building block. A comprehensive understanding of its physical and spectroscopic properties is paramount for its effective use, enabling researchers to design robust synthetic routes, ensure material purity, and predict its behavior in various chemical environments. This guide provides a detailed examination of the key physicochemical characteristics of this compound, supported by established analytical methodologies and safety protocols.
Chemical Identity and Structure
The unique reactivity and physical behavior of this compound are dictated by its molecular structure, which combines an aliphatic ketone with a meta-substituted bromophenyl group.
Table 1: Core Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 3506-70-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO | [1][3] |
| Molecular Weight | 227.10 g/mol | [1][3][4] |
| Canonical SMILES | CC(=O)CCC1=CC(=CC=C1)Br | [1] |
| InChIKey | GMAFLRMHQUMGIG-UHFFFAOYSA-N |[1] |
The structure features a flexible three-carbon chain separating the carbonyl group from the rigid aromatic ring. This separation influences both the electronic environment of the ketone and the steric accessibility of the bromine atom for subsequent chemical transformations.
Physicochemical Properties
The physical properties of a compound govern its handling, purification, and reaction kinetics. The following data, derived from computational models and experimental analogs, provides a foundational understanding of this compound.
Table 2: Summary of Physicochemical Data
| Property | Value | Significance & Interpretation | Reference |
|---|---|---|---|
| Exact Mass | 225.99933 Da | Crucial for high-resolution mass spectrometry analysis to confirm elemental composition. | [1] |
| XLogP3 | 2.5 | This value indicates moderate lipophilicity, suggesting poor solubility in water but good solubility in organic solvents like dichloromethane, ethyl acetate, and ethers. | [1] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | The low TPSA, corresponding to the carbonyl oxygen, suggests low potential for forming strong hydrogen bonds and contributes to its limited water solubility. | [1] |
| Rotatable Bond Count | 3 | The presence of three rotatable single bonds in the butyl chain imparts significant conformational flexibility to the molecule. | [1] |
| Hydrogen Bond Acceptor Count | 1 (Carbonyl Oxygen) | The molecule can act as a hydrogen bond acceptor, influencing its interactions with protic solvents or reagents. | [1] |
| Hydrogen Bond Donor Count | 0 | The absence of labile protons (like -OH or -NH) means it cannot act as a hydrogen bond donor. |[1] |
State and Solubility Profile
While specific experimental data for the melting and boiling points are not widely published, compounds of similar molecular weight and structure can exist as either low-melting solids or high-boiling oils at room temperature. Its XLogP3 value of 2.5 strongly predicts poor solubility in aqueous solutions and high solubility in common non-polar and moderately polar organic solvents.
Thermal Properties
The melting and boiling points are critical parameters for purification. A solid compound would be amenable to recrystallization, while a liquid would be purified by vacuum distillation. The absence of readily available experimental data necessitates empirical determination for any new batch, as outlined in Section 4.
Spectroscopic Profile: The Structural Fingerprint
Spectroscopic analysis is indispensable for verifying the identity and purity of this compound after synthesis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. The spectrum is dominated by a strong, sharp absorption band characteristic of the ketone carbonyl group.
Table 3: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| ~3100-3000 | C-H (Aromatic) | Medium-Weak | Stretching vibrations of the C-H bonds on the phenyl ring. |
| ~2970-2850 | C-H (Aliphatic) | Medium | Stretching vibrations of the C-H bonds in the butyl chain. |
| ~1725-1705 | C=O (Ketone) | Strong, Sharp | The most diagnostic peak for this molecule, confirming the presence of the carbonyl group.[5] |
| ~1600-1450 | C=C (Aromatic) | Medium-Weak | Skeletal vibrations of the benzene ring. |
| ~1200-1000 | C-O | Medium | Stretching vibrations associated with the ketone. |
| ~800-600 | C-Br | Medium-Strong | Stretching vibration of the carbon-bromine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within the molecule, confirming its precise connectivity.
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different hydrogen environments.
-
~2.1 ppm (Singlet, 3H): The methyl protons (-COCH₃) adjacent to the carbonyl group show no coupling.
-
~2.8 ppm (Triplet, 2H): The methylene protons adjacent to the carbonyl group (-CH₂CO-).
-
~3.0 ppm (Triplet, 2H): The benzylic methylene protons (-ArCH₂-).
-
~7.1-7.5 ppm (Multiplet, 4H): The four protons on the meta-substituted benzene ring, which will exhibit a complex splitting pattern.
-
-
¹³C NMR: The carbon NMR spectrum should display 8 unique signals for the 10 carbon atoms, as two pairs of aromatic carbons are chemically equivalent due to symmetry.
-
~208 ppm: Carbonyl carbon (C=O).
-
~120-140 ppm: Six signals for the aromatic carbons, including the carbon bearing the bromine atom (~122 ppm).
-
~45 ppm: Methylene carbon adjacent to the aromatic ring.
-
~30 ppm: Methylene carbon adjacent to the carbonyl.
-
~25 ppm: Methyl carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion Peak: The key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion (M⁺). Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, two peaks of almost equal intensity will be observed at m/z 226 and m/z 228.[1]
-
Fragmentation: Common fragmentation pathways would include alpha-cleavage, leading to the loss of a methyl radical (•CH₃) to give a fragment at m/z 211/213, or McLafferty rearrangement. The most prominent fragment is often the bromotropylium ion at m/z 169/171, resulting from cleavage of the bond between the two methylene groups.
Experimental Protocols for Property Determination
The following section outlines standardized workflows and protocols for the empirical validation of the compound's identity, purity, and physical properties.
Workflow for Identity and Purity Confirmation
The robust confirmation of a synthesized batch of this compound requires a multi-step analytical approach. This ensures that the material is structurally correct and free from significant impurities before its use in further applications.
Caption: Workflow for Synthesis, Purification, and Analytical Confirmation.
Protocol: Melting Point Determination
This protocol is applicable if the compound is isolated as a solid. A sharp, well-defined melting point is a strong indicator of purity.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A pure compound should have a sharp melting range of <2°C.
Protocol: Qualitative Solubility Assessment
This protocol provides a practical method to confirm the predicted solubility profile.
-
Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, ethanol, dichloromethane, hexanes).
-
Sample Addition: Add approximately 10 mg of this compound to each vial.
-
Observation: Vigorously shake or vortex each vial for 30 seconds.
-
Classification: Observe the resulting mixtures. Classify as "soluble" (clear solution), "partially soluble" (cloudy or some solid remains), or "insoluble" (majority of solid remains undissolved).
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]
-
-
Storage:
-
Safety Classification: While a specific Safety Data Sheet (SDS) is proprietary to the supplier, analogous ketones are often classified as irritants.[9][10] All new compounds should be handled as potentially hazardous until proven otherwise.
Conclusion
This compound is a synthetic intermediate defined by a set of predictable physical and spectroscopic properties. Its moderate lipophilicity, characteristic carbonyl group, and bromine-substituted aromatic ring give rise to a unique analytical fingerprint. The data and protocols presented in this guide offer researchers and drug development professionals a comprehensive framework for identifying, purifying, and safely handling this compound, thereby facilitating its successful application in complex synthetic endeavors.
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An In-depth Technical Guide to the Starting Materials for 4-(3-Bromophenyl)butan-2-one Synthesis
Introduction
4-(3-Bromophenyl)butan-2-one is a valuable ketone intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a bromo-substituted phenyl ring and a butanone chain, offers multiple reaction sites for further functionalization. The strategic selection of starting materials is a critical first step that dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide provides an in-depth analysis of the primary retrosynthetic pathways and the corresponding commercially available or readily accessible starting materials for the preparation of this compound. We will explore the causality behind various synthetic choices, grounded in established chemical principles and supported by authoritative literature.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical disconnection of the target molecule, this compound, reveals several viable synthetic strategies. The primary bond formations to consider are the C-C bond between the aromatic ring and the butane chain, and the C-C bond within the butanone moiety itself. This leads to three principal synthetic approaches, each with its own set of advantages and disadvantages.
Caption: Primary retrosynthetic disconnections for this compound.
I. Synthesis via Grignard and Organocuprate Reagents
This classical organometallic approach focuses on forming the C-C bond between the bromophenyl moiety and the butanone precursor. The key is the generation of a nucleophilic organometallic species from a brominated aromatic starting material.
Starting Materials:
-
3-Bromobenzyl Halides (Chloride or Bromide): These are commercially available and serve as excellent precursors for Grignard reagents.
-
Magnesium Turnings: Essential for the formation of the Grignard reagent.
-
Anhydrous Solvents (e.g., Diethyl Ether, Tetrahydrofuran): Crucial for the stability and reactivity of the Grignard reagent.[3]
-
Acetone or Acetonitrile: The electrophilic partner that provides the ketone functionality.[4][5]
A. Grignard Reaction with Acetone
Caption: Heck-Wacker sequence for this compound synthesis.
The Wacker oxidation is a well-established method for the oxidation of terminal alkenes to methyl ketones. [8][9][10][11][12]This two-step approach offers high functional group tolerance and is often milder than traditional oxidation methods.
III. Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that can be employed to introduce the butanone side chain onto the bromobenzene ring. [13][14]
Starting Materials:
-
Bromobenzene: The aromatic substrate.
-
Butanoyl Chloride or Butyric Anhydride: The acylating agent.
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃): To activate the acylating agent. [15][16]* Solvent (e.g., Dichloromethane, Carbon Disulfide): An inert solvent for the reaction.
Friedel-Crafts Acylation Protocol
-
Catalyst Activation: In a dry reaction vessel, the Lewis acid (e.g., aluminum chloride) is suspended in an inert solvent. [17]2. Acylation: The acylating agent (butanoyl chloride or butyric anhydride) is added, forming the acylium ion complex. Bromobenzene is then added, and the reaction mixture is stirred, often with heating, to promote the electrophilic aromatic substitution.
-
Workup: The reaction is quenched by pouring it onto ice and acid, which hydrolyzes the aluminum complexes. The organic product is then extracted, washed, dried, and purified.
A significant consideration in the Friedel-Crafts acylation of bromobenzene is regioselectivity. The bromine atom is an ortho-, para-directing deactivator. Therefore, the acylation will primarily yield a mixture of 2-bromo- and 4-bromophenyl butanones, with the desired 3-isomer being a minor product. To circumvent this, one could start with 1,3-dibromobenzene and perform a selective reaction, or utilize a different starting material altogether.
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Key Starting Materials | Advantages | Disadvantages |
| Grignard Reaction | 3-Bromobenzyl Halide, Acetone | Readily available starting materials, well-established procedure. | Requires an additional oxidation step, sensitive to moisture. |
| Organocuprate Addition | 3-Bromophenyl Halide, MVK | Direct formation of the ketone, high selectivity. | Requires organolithium reagents, which can be pyrophoric. |
| Heck-Wacker Sequence | 3-Bromoiodobenzene, Allyl Alcohol | High functional group tolerance, mild reaction conditions. | Two-step process, palladium catalysts can be expensive. |
| Friedel-Crafts Acylation | Bromobenzene, Butanoyl Chloride | Direct acylation in one step. | Poor regioselectivity for the meta-isomer, harsh conditions. |
Conclusion
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of considerations. For laboratory-scale synthesis where starting material availability is key, the Grignard approach is often favored. For larger-scale production or syntheses requiring high selectivity and functional group tolerance, the palladium-catalyzed Heck-Wacker sequence presents a more modern and efficient alternative. The choice of starting materials and synthetic route will ultimately depend on the specific requirements of the researcher or drug development professional, including scale, cost, available equipment, and desired purity.
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The Unseen Catalyst: A Technical History of 4-(3-Bromophenyl)butan-2-one
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the history, synthesis, and pivotal role of 4-(3-Bromophenyl)butan-2-one as a versatile intermediate in organic synthesis, with a particular focus on its applications in pharmaceutical development. While its discovery is not marked by a singular, celebrated event, its emergence is intrinsically linked to the advancement of fundamental synthetic methodologies. This document explores the primary synthetic routes to this ketone, including classical and modern catalytic approaches, and elucidates its significance as a precursor in the synthesis of complex molecular architectures, notably in the development of antidepressant medications.
Introduction: The Quiet Emergence of a Key Building Block
The history of this compound is not one of a groundbreaking discovery in itself, but rather a story of the enabling power of organic synthesis. Its value lies in its structure: a butanone chain attached to a brominated phenyl ring. This combination of a reactive ketone functionality and a versatile aryl bromide handle makes it a highly strategic precursor for constructing more complex molecules. The bromine atom, in particular, serves as a key functional group for introducing further molecular diversity through various cross-coupling reactions, a cornerstone of modern medicinal chemistry. This guide will illuminate the synthetic pathways that brought this compound into the chemist's toolkit and explore its subsequent application in the creation of vital pharmaceuticals.
Foundational Synthetic Strategies
The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility.
Friedel-Crafts Acylation: A Classic Approach
One of the most fundamental methods for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
In the context of this compound, this would theoretically involve the acylation of bromobenzene. However, a direct acylation with a four-carbon chain containing a ketone is not straightforward. A more practical approach involves a multi-step sequence, for instance, the Friedel-Crafts acylation of bromobenzene with succinic anhydride to form 4-(3-bromophenyl)-4-oxobutanoic acid, followed by reduction and further manipulation to yield the target butanone.
Conceptual Friedel-Crafts Acylation Pathway:
Caption: Conceptual pathway for the synthesis of this compound via a Friedel-Crafts acylation route.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds. The Heck-Mizoroki reaction, in particular, offers a powerful method for the synthesis of 4-arylbutan-2-ones.[3][4][5] This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
For the synthesis of this compound, 3-bromoiodobenzene or 1,3-dibromobenzene could be coupled with methyl vinyl ketone. The choice of starting material and reaction conditions is crucial to control regioselectivity and maximize the yield of the desired product.
Illustrative Heck-Mizoroki Reaction Workflow:
Caption: Generalized workflow for the synthesis of this compound using the Heck-Mizoroki reaction.
Alkylation of β-Keto Esters: A Versatile Route
Another classical yet highly effective method involves the alkylation of a β-keto ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation. In this approach, ethyl acetoacetate is first deprotonated with a suitable base to form an enolate, which then acts as a nucleophile to displace a halide from a benzyl halide derivative. For the synthesis of this compound, 3-bromobenzyl bromide would be the required alkylating agent.
Step-by-Step Acetoacetic Ester Synthesis Protocol:
| Step | Procedure | Rationale |
| 1. Enolate Formation | Ethyl acetoacetate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol. | The acidic α-proton of the β-keto ester is removed to generate a resonance-stabilized enolate, which is a potent nucleophile. |
| 2. Alkylation | 3-Bromobenzyl bromide is added to the enolate solution. | The nucleophilic enolate attacks the benzylic carbon of 3-bromobenzyl bromide in an SN2 reaction, forming a new carbon-carbon bond. |
| 3. Hydrolysis & Decarboxylation | The resulting substituted β-keto ester is then heated with aqueous acid or base. | Saponification of the ester group followed by acidification leads to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final ketone product. |
The Role in Pharmaceutical Synthesis: A Gateway to Neurologically Active Compounds
The true significance of this compound becomes apparent in its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the bromine atom on the phenyl ring is particularly advantageous, allowing for its conversion into other functional groups or for its participation in cross-coupling reactions to build more complex molecular scaffolds.
A notable, albeit indirect, application lies in the synthesis of antidepressants. For instance, the structure of the selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, Vilazodone, features a butyl-indole moiety linked to a piperazine ring.[6][7] While published syntheses of Vilazodone may start from different precursors, the 4-arylbutanone framework is a logical and efficient starting point for the construction of the required 3-(4-halobutyl)indole intermediate.
Conceptual Retrosynthetic Analysis of a Vilazodone Intermediate:
Caption: Retrosynthetic disconnection of a key Vilazodone intermediate, highlighting the strategic importance of a 4-arylbutanone precursor.
The synthesis of such intermediates often involves a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde. In this context, this compound could be reacted with a suitably substituted phenylhydrazine to construct the indole core with the necessary butyl side chain precursor already in place. The bromine atom could then be further functionalized or removed as required in subsequent steps.
Conclusion: An Enduring Legacy in Synthesis
While the precise moment of its first synthesis may be nestled within the broader history of organic chemistry, the enduring value of this compound is undeniable. Its utility is a testament to the power of fundamental synthetic reactions to provide the crucial building blocks for innovation. For researchers and drug development professionals, this seemingly simple ketone represents a versatile and powerful tool, enabling the efficient construction of complex molecules with the potential to impact human health. As synthetic methodologies continue to evolve, the strategic importance of such well-functionalized intermediates will undoubtedly persist, solidifying their quiet but critical role in the advancement of science.
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Takemiya, A., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Journal of the American Chemical Society, 128(46), 14800–14801. [Link]
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Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? (2014). Future Medicinal Chemistry, 6(12), 1367–1383. [Link]
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A Technical Guide to 4-(3-Bromophenyl)butan-2-one for Advanced Research and Development
This guide provides an in-depth technical overview of 4-(3-Bromophenyl)butan-2-one (CAS No. 3506-70-5), a versatile chemical intermediate with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its commercial availability, synthesis, applications, and analytical characterization.
Introduction: A Molecule of Strategic Importance
This compound is a substituted aromatic ketone. Its molecular structure, featuring a bromine atom on the phenyl ring and a butanone side chain, makes it a valuable building block in organic synthesis. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This strategic placement of a halogen atom is a common and effective strategy in drug design, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3] The ketone functional group also offers a site for further chemical transformations.
Commercial Availability
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered is ≥95%. When sourcing this compound, it is crucial to verify the CAS number (3506-70-5) to avoid confusion with other isomers or related compounds.[4][5]
| Supplier | Purity | Available Quantities | CAS Number |
| Parchem | Inquiry | Bulk and specialty | 3506-70-5 |
| BOC Sciences | Inquiry | Inquiry | 3506-70-5 |
| ChemicalBook | Inquiry | Various | 3506-70-5 |
| Guidechem | Inquiry | Various | 3506-70-5 |
| Thoreauchem | Inquiry | Inquiry | 3506-70-5 |
| AccelaChemBio | For R&D use | Inquiry | 3506-70-5 |
| Alfa Chemistry | Inquiry | Inquiry | 3506-70-5 |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
A common and industrially relevant method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation .[6][7][8] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.
Plausible Synthetic Route: Friedel-Crafts Acylation
A likely synthetic pathway involves the acylation of 3-bromotoluene with an appropriate acylating agent, followed by further steps to yield the final product. A more direct, though potentially less common, approach would be the Friedel-Crafts acylation of a brominated benzene derivative with a butanoyl-containing electrophile.
A generalized workflow for a Friedel-Crafts acylation is depicted below:
Caption: Generalized workflow for the synthesis of an aromatic ketone via Friedel-Crafts acylation.
Experimental Protocol Considerations for Friedel-Crafts Acylation:
-
Reactant Purity: The purity of the aromatic substrate, acylating agent, and Lewis acid is critical to prevent side reactions and ensure a high yield of the desired product.
-
Solvent Selection: An inert solvent, such as dichloromethane or carbon disulfide, is typically used to facilitate the reaction.
-
Temperature Control: The reaction is often carried out at low temperatures to control the exothermicity and minimize side product formation.
-
Work-up Procedure: The reaction is typically quenched with a dilute acid to decompose the catalyst-product complex, followed by extraction and purification of the product.
Applications in Drug Development and Medicinal Chemistry
The incorporation of a bromophenyl moiety is a well-established strategy in medicinal chemistry.[3] The bromine atom can significantly influence a molecule's biological activity through several mechanisms:
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.[3]
-
Modulation of Physicochemical Properties: The presence of bromine can alter the lipophilicity, metabolic stability, and bioavailability of a drug candidate.[3]
-
Synthetic Handle: As previously mentioned, the carbon-bromine bond serves as a versatile point for further chemical modification through cross-coupling reactions, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[1][2]
This compound, as a precursor to more complex molecules, can be utilized in the synthesis of a wide range of potential therapeutic agents. Its structure is a component of various biologically active compounds, and it can serve as a starting material for the synthesis of novel heterocyclic compounds with potential pharmacological activities.[9][10] For instance, bromophenol derivatives have been explored as potential anticancer agents.[9]
Quality Control and Analytical Methods
Ensuring the purity and structural integrity of this compound is paramount for its successful application in research and development. A combination of analytical techniques should be employed for its characterization.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the aromatic and aliphatic protons and their respective chemical environments.
-
¹³C NMR: Confirms the carbon framework of the molecule, including the carbonyl carbon and the brominated aromatic carbon.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the compound and confirming its molecular weight. The mass spectrum will show the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, particularly the strong absorption band of the carbonyl (C=O) group in the ketone.
A typical analytical report for a commercial sample of this compound should include data from these techniques to verify its identity and purity.
Conclusion
This compound is a commercially available and synthetically versatile intermediate with significant potential in drug discovery and materials science. Its unique structural features, particularly the reactive bromine atom, provide a gateway to a wide array of complex molecules. A thorough understanding of its synthesis and analytical characterization is essential for its effective utilization in advanced research and development endeavors.
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-
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YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]
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An In-depth Technical Guide to the Safe Handling of 4-(3-Bromophenyl)butan-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Compound
4-(3-Bromophenyl)butan-2-one (CAS No. 3506-70-5) is a chemical intermediate utilized in various research and synthetic applications.[1][2][3] Its molecular structure, featuring a brominated phenyl ring and a ketone functional group, makes it a valuable building block in the synthesis of more complex molecules, particularly within drug discovery and development programs. However, the presence of these functional groups also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides a comprehensive overview of the safety and handling procedures for this compound. As a Senior Application Scientist, the focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the causality behind each safety recommendation. The protocols described herein are designed as self-validating systems to ensure the highest level of protection for laboratory personnel and the environment.
Physicochemical and Hazard Profile
A foundational element of safe handling is a clear understanding of the substance's properties and inherent hazards. While comprehensive toxicological data for this compound is not widely available, a conservative approach to handling is warranted based on its chemical structure and the data available from safety data sheets.[1]
Chemical and Physical Properties
The physical properties of a compound dictate its behavior under laboratory conditions and inform decisions regarding storage and handling.
| Property | Value | Source |
| CAS Number | 3506-70-5 | [2][3][4] |
| Molecular Formula | C₁₀H₁₁BrO | [3][4][5] |
| Molecular Weight | 227.10 g/mol | [3][4][5] |
| Appearance | Data not consistently available; may be a solid or liquid. | |
| Boiling Point | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Solubility | Insoluble in water. | [6] |
Hazard Identification and GHS Classification
Many safety data sheets for this compound indicate that a full GHS classification is not available.[1] This absence of data is critical; it does not imply the substance is safe. On the contrary, it mandates that the compound be handled as potentially hazardous until proven otherwise. Based on structurally similar compounds, potential hazards may include skin irritation, serious eye irritation, and respiratory irritation if inhaled.[7][8][9]
Key Precautionary Principle: The lack of comprehensive toxicological data necessitates treating this compound with a high degree of caution, assuming potential for irritation, sensitization, and toxicity.
The Hierarchy of Controls: A Systematic Approach to Risk Mitigation
Effective safety management relies on a multi-layered approach to risk reduction, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, eliminating the need for a specific intermediate is often not possible. Substitution should be considered if a less hazardous analogue can achieve the same synthetic outcome.
-
Engineering Controls: This is the primary line of defense. All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
-
Administrative Controls: This guide, along with institution-specific Standard Operating Procedures (SOPs) and mandatory personnel training, forms the core of administrative controls.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should never be the sole method of protection.
Standard Operating Protocol: Handling and Storage
Adherence to a strict, well-defined protocol is non-negotiable. The following steps provide a framework for the safe handling of this compound from receipt to disposal.
Caption: Standard Operating Procedure workflow for handling the compound.
Required Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical for minimizing exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles | Must provide a complete seal around the eyes. A face shield should be worn over goggles if there is a significant splash risk.[10] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a standard choice. If prolonged contact is anticipated or if working with solutions, heavier-duty gloves (e.g., neoprene) or double-gloving is recommended.[10][11][12] Always inspect gloves for defects before use and change them immediately if contamination is suspected.[10] |
| Body | Laboratory Coat | A long-sleeved, fully-fastened lab coat is mandatory to protect skin and clothing.[10] |
| Respiratory | Not required under normal use | All work must be done in a fume hood. A NIOSH-approved respirator may be required for large spills or if engineering controls fail.[12] |
Handling and Weighing Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Ventilation: Ensure the fume hood is operating correctly before beginning work.[1][7]
-
Weighing: If the compound is a solid, handle it carefully to avoid creating dust.[1][13] Use anti-static tools and a weigh boat. Tare the balance with the weigh boat before adding the chemical.
-
Transfer: Transfer the compound directly into the reaction vessel within the fume hood.
-
Container Management: Keep the primary container tightly sealed when not in use.[1][7]
-
Decontamination: After handling, wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated materials as hazardous waste.[12]
Storage Requirements
Proper storage is essential for maintaining chemical integrity and preventing accidents.
-
Store containers in a tightly closed state in a cool, dry, and well-ventilated location.[1][7][9]
-
Keep away from incompatible materials, such as strong oxidizing agents and strong bases.[6]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Emergency Procedures: Be Prepared
Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is crucial.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately.[1][14] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing.[1][13] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[6][9][13][14] Seek medical attention if irritation develops or persists.[6][13] |
| Eye Contact | Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[6][9][14] Remove contact lenses if present and easy to do.[6][9] Seek immediate medical attention.[6][14] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1][14] Call a physician or poison control center immediately.[1] |
Accidental Release and Spill Cleanup
The response to a spill depends on its size and location.
Caption: Decision tree for responding to an accidental spill.
Small Spill (Inside a Fume Hood):
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1][13]
-
Clean the spill area thoroughly.[12]
Large Spill (or any spill outside a Fume Hood):
-
Evacuate the immediate area and alert nearby personnel.[1]
-
Restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal
Chemical waste must be handled in accordance with all local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, bench paper, and weigh boats must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][15]
-
Liquid Waste: Unused material or solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.[10]
-
Disposal Pathway: Never dispose of this compound or its containers in the standard trash or down the drain.[1][10] All waste must be disposed of through your institution's EHS office.[6][10]
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Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 4-(3-Bromophenyl)butan-2-one
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of diverse derivatives from the versatile starting material, 4-(3-bromophenyl)butan-2-one. This ketone is a valuable scaffold in medicinal chemistry, offering two primary reactive sites for functionalization: the aryl bromide and the ketone carbonyl group.[1][2] This guide details field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions at the aryl bromide position and reductive amination of the ketone. Each protocol is presented with an in-depth explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and success.
Introduction
This compound is a key building block in the synthesis of a wide array of chemical entities with potential therapeutic applications.[3] Its structure, featuring a reactive aryl bromide and a ketone functional group, allows for sequential or orthogonal synthetic strategies to generate complex molecules. The aryl bromide is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5][6][7][8] Concurrently, the ketone moiety can be transformed into various functional groups, most notably amines via reductive amination, providing access to phenethylamine derivatives and related structures.[9][10][11] This dual reactivity makes this compound an attractive starting point for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
I. Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide
The presence of the bromine atom on the phenyl ring provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems, enynes, and aryl amines, which are common motifs in pharmaceutically active compounds.[4][12][13][14]
A. Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][15] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[16]
Rationale: This protocol describes the coupling of this compound with a generic arylboronic acid. The choice of a palladium catalyst, ligand, and base is critical for achieving high yields. A phosphine ligand is typically required to stabilize the palladium(0) active species and facilitate the catalytic cycle. The base is necessary to activate the boronic acid for transmetalation.[16]
Protocol 1: Suzuki-Miyaura Coupling of this compound
| Reagent/Parameter | Value/Condition | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Arylboronic Acid | 1.2 equiv | |
| Catalyst System | ||
| Pd(PPh₃)₄ | 0.05 equiv | Tetrakis(triphenylphosphine)palladium(0) |
| Base | ||
| K₂CO₃ | 2.0 equiv | Anhydrous potassium carbonate |
| Solvent | ||
| 1,4-Dioxane/H₂O | 4:1 v/v | Degassed prior to use |
| Temperature | 95 °C | |
| Reaction Time | 12 h | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 95 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl derivative.
B. Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation for accessing substituted alkynes.[5][17] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5]
Rationale: This protocol outlines the coupling of this compound with a terminal alkyne. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17] The use of an amine base is crucial for both the catalytic cycle and as a solvent.[5][18]
Protocol 2: Sonogashira Coupling of this compound
| Reagent/Parameter | Value/Condition | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Terminal Alkyne | 1.5 equiv | |
| Catalyst System | ||
| PdCl₂(PPh₃)₂ | 0.02 equiv | Bis(triphenylphosphine)palladium(II) chloride |
| CuI | 0.04 equiv | Copper(I) iodide |
| Base/Solvent | ||
| Triethylamine (TEA) | Degassed prior to use | |
| Temperature | 80 °C | |
| Reaction Time | 8 h | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine via syringe, followed by the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
C. Buchwald-Hartwig Amination for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is of great importance in the synthesis of pharmaceuticals and other fine chemicals.[7][19]
Rationale: This protocol details the coupling of this compound with a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst deactivation.[20] A strong, non-nucleophilic base is required to deprotonate the amine.[20]
Protocol 3: Buchwald-Hartwig Amination of this compound
| Reagent/Parameter | Value/Condition | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Amine | 1.2 equiv | Primary or secondary |
| Catalyst System | ||
| Pd₂(dba)₃ | 0.01 equiv | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | 0.04 equiv | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| Base | ||
| NaOt-Bu | 1.4 equiv | Sodium tert-butoxide |
| Solvent | ||
| Toluene | Anhydrous and degassed | |
| Temperature | 100 °C | |
| Reaction Time | 16 h | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
To a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
In a separate flask, dissolve this compound (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.04 equiv) in anhydrous, degassed toluene.
-
Add the solution from step 2 to the Schlenk tube containing the base.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Reductive Amination of the Ketone Carbonyl
The ketone functionality of this compound is a prime site for the introduction of nitrogen-containing moieties, most commonly through reductive amination.[9][11] This one-pot reaction converts the ketone into an amine via an intermediate imine.[9][11]
Rationale: This protocol describes the direct reductive amination of this compound with ammonia or a primary amine using sodium triacetoxyborohydride as the reducing agent.[10][21] This reagent is particularly effective as it is mild enough not to reduce the ketone directly but is sufficiently reactive to reduce the iminium ion formed in situ.[10] The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE).[21]
Protocol 4: Reductive Amination of this compound
| Reagent/Parameter | Value/Condition | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Amine | 1.1 equiv | e.g., Ammonium acetate for primary amine synthesis |
| Reducing Agent | ||
| NaBH(OAc)₃ | 1.5 equiv | Sodium triacetoxyborohydride |
| Solvent | ||
| 1,2-Dichloroethane (DCE) | Anhydrous | |
| Additive | ||
| Acetic Acid (optional) | 0.1 equiv | Catalytic amount |
| Temperature | Room Temperature | |
| Reaction Time | 24 h | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv) and the amine source (e.g., ammonium acetate, 1.1 equiv) in anhydrous 1,2-dichloroethane.
-
If the amine is used as a salt, no additional acid is typically needed. If a free amine is used, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide, starting from this compound.
Caption: Synthetic pathways from this compound.
Summary of Key Transformations and Expected Outcomes
The following table summarizes the typical yields and key characterization data for the derivatives synthesized using the protocols outlined in this guide. The exact values will vary depending on the specific substrates used.
| Transformation | Protocol | Derivative Class | Typical Yield (%) | Key ¹H NMR Signals (ppm) |
| Suzuki-Miyaura Coupling | 1 | Biaryl | 70-95 | Aromatic protons of the newly introduced ring |
| Sonogashira Coupling | 2 | Aryl-Alkyne | 65-90 | Alkyne proton (if terminal) or signals from the alkyne substituent |
| Buchwald-Hartwig Amination | 3 | Aryl Amine | 60-85 | N-H proton (for primary and secondary amines), signals of the amine substituents |
| Reductive Amination | 4 | Amine | 55-80 | New C-H proton adjacent to the nitrogen, N-H proton(s) |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery and development. The protocols detailed in this application note provide robust and reproducible methods for the functionalization of both the aryl bromide and ketone moieties. By leveraging these palladium-catalyzed cross-coupling reactions and reductive amination protocols, researchers can efficiently generate novel chemical entities for biological evaluation. The careful selection of catalysts, ligands, bases, and reaction conditions, as explained in this guide, is paramount to achieving high yields and purity of the desired products.
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Li, J. J. (2009). Palladium in Cross-Coupling Reactions. In Name Reactions (pp. 78-84). Springer, Berlin, Heidelberg. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amine, Amide, and Carbamate Arylation. Chemical Reviews, 116(19), 12564–12649. [Link]
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Introduction: The Strategic Value of a Versatile Scaffold
An In-Depth Guide to the Application of 4-(3-Bromophenyl)butan-2-one in Medicinal Chemistry
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical building blocks that offer multiple avenues for strategic modification. This compound (CAS: 3506-70-5) has emerged as such a scaffold, a seemingly simple molecule that packs significant potential for the construction of diverse and novel therapeutic agents.[1][2][3] Its structure, featuring a strategically placed bromine atom on a phenyl ring and a readily modifiable ketone functional group, provides medicinal chemists with a powerful tool for lead generation and optimization.
This guide provides a detailed exploration of this compound as a key intermediate. We will delve into the rationale behind its utility, present detailed protocols for its most critical transformations, and offer insights into its application in the synthesis of pharmaceutically relevant structures.
Physicochemical Properties
A clear understanding of a starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 3506-70-5 | [1][3] |
| Molecular Formula | C₁₀H₁₁BrO | [1][2][3] |
| Molecular Weight | 227.10 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC(=O)CCC1=CC(=CC=C1)Br | [1] |
The Dual Functionality: Deconstructing the Synthetic Potential
The utility of this compound stems from its two distinct, orthogonally reactive functional regions: the brominated aromatic ring and the aliphatic ketone. This duality allows for a stepwise and controlled elaboration of the molecular framework.
The 3-Bromophenyl Group: A Handle for Cross-Coupling
The carbon-bromine bond on the phenyl ring is the molecule's primary anchor point for building molecular complexity. Brominated aromatic compounds are highly valued in organic synthesis because this bond can readily participate in a wide array of palladium-catalyzed cross-coupling reactions.[4] This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.[4][5]
-
Suzuki-Miyaura Coupling: Enables the formation of biaryl structures, a privileged motif in many approved drugs, by coupling with boronic acids or esters.[6][7]
-
Buchwald-Hartwig Amination: Provides a direct route to synthesize aryl amines, another ubiquitous pharmacophore, by coupling with a wide range of primary and secondary amines.[8][9][10]
-
Sonogashira & Heck Couplings: Offers pathways to introduce alkyne and alkene functionalities, respectively, further diversifying the accessible chemical space.
The bromine atom itself is not merely a synthetic tool. In the final drug molecule, it can participate in halogen bonding, a non-covalent interaction that can significantly influence a ligand's binding affinity and selectivity for its protein target.[11] Furthermore, the incorporation of bromine can modulate a compound's lipophilicity and metabolic stability, key parameters in drug design.[11][12]
The Butan-2-one Moiety: A Gateway to Chirality and Further Functionalization
The ketone group offers a complementary set of synthetic transformations.
-
Reduction to Chiral Alcohols: The reduction of the ketone is one of the most powerful applications of this moiety. This transformation generates a secondary alcohol and, critically, a new stereocenter.[13][14] Using enantioselective reducing agents, chemists can produce specific stereoisomers, which is often essential for therapeutic activity and reducing off-target effects.[13]
-
Reductive Amination: The ketone can be converted into an amine via reductive amination, providing an alternative to Buchwald-Hartwig coupling for introducing nitrogen-containing groups.
-
Alkyl Chain Elaboration: The protons alpha to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles to extend or modify the butanone side chain.
Core Synthetic Applications & Protocols
The following sections provide detailed, field-tested protocols for the key transformations of this compound. These protocols are designed to be self-validating, incorporating reaction monitoring steps to ensure success.
Application Workflow Diagram
The following diagram illustrates the central role of this compound as a divergent intermediate for key medicinal chemistry scaffolds.
Caption: Synthetic utility of this compound.
Protocol 1: Stereoselective Reduction of the Ketone
This protocol describes the reduction of the ketone to a secondary alcohol using sodium borohydride. While this specific protocol yields a racemic mixture, it serves as a robust baseline. For enantioselectivity, one would substitute NaBH₄ with a chiral reducing agent like a CBS catalyst system or a chiral borane.[13][14]
Objective: To synthesize 4-(3-bromophenyl)butan-2-ol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: The reduction is exothermic; cooling controls the reaction rate and minimizes side products.[15]
-
Reagent Addition: While stirring vigorously, add sodium borohydride (0.5 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled reaction and effervescence.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The starting ketone will have a higher Rf than the more polar alcohol product. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete (as indicated by TLC), slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Continue stirring for 10 minutes.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure 4-(3-bromophenyl)butan-2-ol.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling this compound with an arylboronic acid to form a biaryl structure.[16]
Objective: To synthesize 4-(3-arylphenyl)butan-2-one.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon source
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Degassing: Seal the flask, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove all oxygen. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Degassing is critical for catalytic activity.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed Toluene/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3: Buchwald-Hartwig Amination
This protocol details the coupling of this compound with an amine. This reaction is highly sensitive to air and moisture.[8][17]
Objective: To synthesize 4-(3-(alkyl/arylamino)phenyl)butan-2-one.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
XPhos or similar bulky phosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Glovebox or Schlenk line for inert atmosphere operations
-
Diethyl ether, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere Setup: This entire procedure should be performed in a glovebox or using rigorous Schlenk technique. Add Pd(OAc)₂, the phosphine ligand, and NaOtBu to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the anhydrous, degassed toluene. Stir for 5 minutes to allow for catalyst pre-formation.
-
Amine Addition: Add the amine (1.2 equiv) to the reaction mixture.
-
Heating and Monitoring: Seal the vessel and heat to 100-110 °C. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding it to a separatory funnel containing diethyl ether and water. Caution: NaOtBu is a strong base.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion
This compound represents more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its dual-functional nature permits a divergent synthetic approach, enabling the rapid generation of diverse compound libraries targeting different chemical spaces. By leveraging established and robust protocols for ketone reduction and palladium-catalyzed cross-coupling, researchers can efficiently construct complex molecules with stereochemical control and diverse aromatic substitutions. This makes this compound an invaluable asset in the quest for novel therapeutics.
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Staskal, D. F., Diliberto, J. J., & Birnbaum, L. S. (2005). Metabolism in the Toxicokinetics and Fate of Brominated Flame Retardants--A Review. Environmental Health Perspectives, 114(1), 48-54. [Link]
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Vaiseman, N., Koren, G., & Pencharz, P. (1986). Pharmacokinetics of oral and intravenous bromide in normal volunteers. Journal of Toxicology. Clinical Toxicology, 24(5), 403–413. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved January 18, 2026, from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]
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MDPI. (2020). 3-(3-Bromophenyl)-7-acetoxycoumarin. Retrieved January 18, 2026, from [Link]
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Application Note: Synthesis of 4-(3-(hydroxydimethylmethyl)phenyl)butan-2-one via Grignard Reaction
Introduction: The Strategic Importance of Carbon-Carbon Bond Formation
The creation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the most powerful and versatile tools for this purpose is the Grignard reaction, a Nobel Prize-winning discovery by François Auguste Victor Grignard in 1912.[1][2][3] This organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group.[4][5][6] The reaction's significance lies in its ability to transform the electronic character of a carbon atom from electrophilic in an organic halide to strongly nucleophilic in the Grignard reagent, a concept known as "umpolung" or polarity inversion.[7][8]
This application note provides a comprehensive guide to the synthesis of a tertiary alcohol, 4-(3-(hydroxydimethylmethyl)phenyl)butan-2-one, through the reaction of a Grignard reagent derived from 3-bromo-1-(4-oxobutyl)benzene with an excess of a methyl Grignard reagent, or by reacting 4-(3-Bromophenyl)butan-2-one with methylmagnesium bromide. Specifically, we will detail the reaction of this compound with methylmagnesium bromide. This transformation is of significant interest to researchers in medicinal chemistry and materials science, where the targeted synthesis of functionalized aromatic compounds is paramount. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, discuss potential side reactions, and outline effective purification strategies.
Mechanistic Insights: A Tale of Nucleophilic Attack
The Grignard reaction with a ketone proceeds via a nucleophilic addition mechanism.[4] The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon atom bearing a significant partial negative charge, rendering it a potent nucleophile and a strong base.[5][7][9]
Step 1: Formation of the Grignard Reagent The synthesis begins with the formation of the Grignard reagent from an aryl halide. In this case, 3-bromophenylmagnesium bromide would be formed by reacting 1-bromo-3-phenylbutane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][2][10] The ether solvent is crucial as it solvates and stabilizes the organomagnesium species through coordination of the ether's lone pair electrons with the magnesium atom.[11][12][13][14]
Step 2: Nucleophilic Addition to the Ketone The nucleophilic carbon of the Grignard reagent (in our specific protocol, methylmagnesium bromide) attacks the electrophilic carbonyl carbon of this compound.[5][15][16] This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.[5][17]
Step 3: Protonation (Workup) The reaction is quenched by the addition of a protic source, typically a mild acid such as aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[3][6][15] This protonates the alkoxide, yielding the final tertiary alcohol product.[5][15][18]
It is critical to maintain anhydrous conditions throughout the reaction until the quenching step, as Grignard reagents are strong bases and will readily react with any protic species, including water, which would quench the reagent and reduce the yield.[9][11][14][19]
Experimental Workflow and Protocol
The following diagram illustrates the overall workflow for the Grignard reaction with this compound.
Caption: Workflow for the Grignard Synthesis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity/Notes |
| Magnesium Turnings | Mg | 24.31 | 1.2 eq. | --- |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | ~5 mol% | For activation |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Distilled from Na/benzophenone |
| Methyl Bromide | CH₃Br | 94.94 | 1.1 eq. | As a solution in Et₂O or generated in situ |
| This compound | C₁₀H₁₁BrO | 227.10 | 1.0 eq. | --- |
| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | --- | For quenching |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | --- | For drying |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | --- | For extraction |
| Silica Gel | SiO₂ | 60.08 | --- | For chromatography |
| Hexanes/Ethyl Acetate | --- | --- | --- | For chromatography |
Procedure:
Part 1: Preparation of Methylmagnesium Bromide
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.[20]
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the reaction flask. Briefly heat the turnings with a heat gun under vacuum and then backfill with inert gas. This helps to remove the passivating magnesium oxide layer.[21] Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[21][22][23][24] The disappearance of the iodine color or the evolution of ethene gas indicates activation.[24]
-
Grignard Reagent Formation: Add anhydrous THF to the activated magnesium. Slowly add a solution of methyl bromide (1.1 eq.) in anhydrous THF from the addition funnel. The reaction is exothermic and should be initiated with gentle warming if necessary. Once initiated, the reaction should be maintained at a gentle reflux by the rate of addition. After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.[25]
Part 2: Reaction with this compound
-
Ketone Addition: Dissolve this compound (1.0 eq.) in anhydrous THF. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add the ketone solution to the Grignard reagent via the addition funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.[25]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C and slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.[26] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous sodium sulfate.[20]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure tertiary alcohol.
Potential Side Reactions and Mitigation
Several side reactions can occur during a Grignard synthesis, potentially lowering the yield of the desired product.
-
Enolization: The Grignard reagent, being a strong base, can deprotonate the α-hydrogens of the ketone, leading to the formation of an enolate.[4][27] This regenerates the starting ketone upon workup. Using a less sterically hindered Grignard reagent and maintaining a low reaction temperature can minimize this side reaction.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon.[4] This is generally less of a concern with methylmagnesium bromide.
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted aryl halide. This is more prevalent at higher temperatures.[28]
The following diagram illustrates the main reaction pathway and a key side reaction.
Caption: Main and Side Reaction Pathways.
Conclusion
The Grignard reaction remains an indispensable tool for the synthesis of complex organic molecules. The successful synthesis of 4-(3-(hydroxydimethylmethyl)phenyl)butan-2-one from this compound and methylmagnesium bromide hinges on the careful control of reaction conditions, particularly the exclusion of moisture and the management of temperature. By following the detailed protocol and understanding the potential side reactions outlined in this application note, researchers can confidently and efficiently synthesize this and other valuable tertiary alcohols for applications in drug discovery and materials science.
References
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Quora. (2018, March 15). What is the role of ether in preparation of Grignard reagents? Retrieved from [Link]
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askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions? Retrieved from [Link]
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Organic Process Research & Development. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
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Study.com. Why are ethereal solvents important to the success of preparing the grignard reagent? Retrieved from [Link]
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Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]
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Organic Process Research & Development. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]
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Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
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ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
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Scribd. Grignard Reaction Purification Guide. Retrieved from [Link]
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Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? Retrieved from [Link]
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Organosynthetic & Organometallic Chemistry. (2010, September 11). activation of Magnesium for grignard reaction. Retrieved from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Chemistry Steps. The Grignard Reaction Mechanism. Retrieved from [Link]
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BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. Retrieved from [Link]
-
Wikipedia. Grignard reagent. Retrieved from [Link]
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Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved from [Link]
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YouTube. (2019, January 7). making Grignard reagents. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions of 4-(3-Bromophenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and drug development sectors.[1][2][3][4] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the construction of carbon-carbon bonds.[4][5] This application note provides a detailed guide to the Suzuki coupling of 4-(3-bromophenyl)butan-2-one, a versatile building block that incorporates a reactive aryl bromide and a ketone moiety, rendering it a valuable scaffold for the synthesis of diverse molecular architectures.
The presence of the butan-2-one chain offers a strategic advantage, allowing for subsequent chemical modifications. However, the ketone's enolizable protons necessitate a careful selection of reaction parameters to prevent undesired side reactions. This guide will delve into the mechanistic underpinnings of the Suzuki coupling, provide a comprehensive analysis of critical reaction components, and offer a detailed, field-proven protocol for the successful coupling of this substrate.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. For aryl bromides, this is often the rate-determining step of the overall reaction.
-
Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the exchange of the halide on the palladium with the organic moiety from the boron reagent.
-
Reductive Elimination: The final step of the cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond in the desired product and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for the Suzuki Coupling of this compound
The successful execution of a Suzuki coupling reaction with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The presence of the ketone functional group, with its α-protons, is a primary consideration in this selection process.
Palladium Catalyst: The Heart of the Reaction
A variety of palladium sources can be employed for the Suzuki coupling. For aryl bromides, palladium(II) precatalysts are commonly used as they are converted in situ to the active palladium(0) species.
-
Palladium(II) Acetate (Pd(OAc)₂): This is a widely used, air-stable, and relatively inexpensive precatalyst. It is often paired with phosphine ligands to form the active catalytic species.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a palladium(0) complex that can directly enter the catalytic cycle. It is a reliable choice for many Suzuki couplings, although it can be sensitive to air and heat.
-
Palladium Dichloride Complexes: Pre-formed complexes like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are also excellent choices, offering high stability and catalytic activity.
For the coupling of this compound, both Pd(OAc)₂ and Pd(PPh₃)₄ are suitable starting points. The choice may depend on the specific boronic acid partner and the desired reaction conditions.
Ligand Selection: Fine-Tuning Reactivity and Stability
The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of inactive palladium black. For the coupling of aryl bromides, electron-rich and bulky phosphine ligands are generally preferred as they promote the oxidative addition step.[6]
-
Triphenylphosphine (PPh₃): A standard and versatile ligand that is effective in many Suzuki couplings.
-
Bulky Biarylphosphines (e.g., Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are highly effective for challenging couplings, including those involving less reactive aryl chlorides and bromides. They can often facilitate reactions at lower temperatures and catalyst loadings.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and activity, particularly for hindered substrates.[7]
For a standard coupling of this compound, triphenylphosphine is a good initial choice. If the reaction is sluggish or requires higher temperatures, transitioning to a more electron-rich and bulky ligand like XPhos or SPhos is recommended.
The Critical Role of the Base: Avoiding Side Reactions
The choice of base is paramount when dealing with substrates containing enolizable protons, such as the butan-2-one moiety in the target molecule. Strong bases like alkoxides (e.g., NaOtBu) can deprotonate the α-carbon of the ketone, leading to undesired side reactions such as aldol condensation or other decomposition pathways. Therefore, milder inorganic bases are highly recommended.
-
Potassium Carbonate (K₂CO₃): A commonly used, effective, and mild base for Suzuki couplings. It is often used as an aqueous solution.
-
Potassium Phosphate (K₃PO₄): A slightly stronger base than K₂CO₃, it is also highly effective and is often used in anhydrous conditions.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble carbonate base that can be advantageous in certain cases.
-
Potassium Fluoride (KF): A mild base that can be particularly useful when dealing with base-sensitive functional groups.[7]
For the Suzuki coupling of this compound, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are the recommended bases to minimize the risk of side reactions involving the ketone.
Solvent System: Ensuring Solubility and Promoting Reactivity
The solvent must be capable of dissolving all reaction components and remain stable under the reaction conditions. Aprotic polar solvents are generally employed for Suzuki couplings.
-
1,4-Dioxane: A very common and effective solvent for Suzuki reactions.
-
Tetrahydrofuran (THF): Another widely used ethereal solvent.
-
Toluene: A non-polar solvent that is also frequently used, often in combination with water.
-
N,N-Dimethylformamide (DMF): A highly polar solvent that can be beneficial for less soluble substrates.
A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base and the boronic acid. For the coupling of this compound, a solvent system of 1,4-dioxane/water or toluene/water is a good starting point.
Detailed Experimental Protocol: A Representative Example
This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Outcomes
The following table provides a summary of representative reaction conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids, based on analogous reactions reported in the literature.[8][9][10][11]
| Coupling Partner (Boronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 4 | 75-85 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 70-80 |
Troubleshooting Common Issues
-
Low or No Conversion: If the reaction fails to proceed, consider increasing the reaction temperature, using a more active catalyst system (e.g., a Buchwald ligand), or ensuring all reagents are pure and the reaction is under a truly inert atmosphere.
-
Dehalogenation: The formation of 4-phenylbutan-2-one as a byproduct indicates dehalogenation of the starting material. This can sometimes be suppressed by using milder bases or shorter reaction times.
-
Formation of Biaryl Homocoupling Product: The homocoupling of the boronic acid can occur. Using the correct stoichiometry of reagents and ensuring efficient stirring can minimize this side reaction.
-
Aldol-type Side Reactions: While less common with the recommended mild bases, the formation of higher molecular weight byproducts could indicate self-condensation of the ketone. If this is observed, switching to an even milder base like potassium fluoride (KF) may be beneficial.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile transformation for the synthesis of a wide range of substituted biaryl ketones. Careful consideration of the reaction parameters, particularly the choice of a mild inorganic base to circumvent side reactions associated with the enolizable ketone, is crucial for achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully employ this valuable building block in their synthetic endeavors.
References
-
Myers, A. G. The Suzuki Reaction. Chem 115 Handout, Harvard University. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Azizi, K., Ghashang, M., & Moradi, L. (2022). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Applied Organometallic Chemistry, 36(10), e6828.
- MacFarlane, L. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(18), 2269–2280.
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Sarma, B., & Prajapati, D. (2010). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Tetrahedron Letters, 51(3), 541-544.
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Macmillan Group. B-Alkyl Suzuki Couplings. Princeton University. Available at: [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Zhang, Y., et al. (2021). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenylboronic acid. Scientific Reports, 11(1), 1-10.
-
ResearchGate. Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles. Available at: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(38), 13498–13500.
- Cabrera-García, J. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(1), 1-5.
- Al-Hourani, B. J., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
- Al-Masum, M., & Al-Mughaid, H. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(1), 1-15.
- Lee, S. L., et al. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- Wang, C., et al. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids.
- Maloney, K. M., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development, 25(11), 2446-2456.
- Doucet, H., & Santelli, M. (2006). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. European Journal of Organic Chemistry, 2006(1), 1-12.
- Arvela, R. K., & Leadbeater, N. E. (2005). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 29(7), 936-940.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2019, June 5). Available at: [Link]
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National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
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Beilstein Journal of Organic Chemistry. Search Results for "Suzuki coupling". Available at: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Available at: [Link]
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ResearchGate. (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Available at: [Link]
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The Strategic Utility of 4-(3-Bromophenyl)butan-2-one: A Versatile Intermediate for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of synthetic intermediates is paramount to the efficient and successful development of novel therapeutic agents. 4-(3-Bromophenyl)butan-2-one emerges as a particularly valuable building block, offering a unique combination of functionalities that serve as versatile handles for a variety of powerful synthetic transformations. This guide provides an in-depth exploration of the applications of this intermediate, complete with detailed protocols and the underlying scientific rationale for its use in the synthesis of complex molecular architectures relevant to drug discovery.
Introduction: The Synthetic Potential of a Bifunctional Building Block
This compound possesses two key reactive sites: a nucleophilic-susceptible ketone and an aryl bromide amenable to a host of cross-coupling reactions. This bifunctionality allows for a modular and divergent approach to the synthesis of diverse compound libraries, a cornerstone of contemporary drug discovery programs. The strategic positioning of the bromine atom at the meta-position of the phenyl ring provides a scaffold that can be elaborated to explore structure-activity relationships (SAR) around a central core, while the butanone side chain offers a flexible linker and a site for introducing further diversity and modulating physicochemical properties.
This application note will detail the utility of this compound in three key synthetic strategies:
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the aryl bromide for the formation of carbon-carbon and carbon-nitrogen bonds.
-
Transformations of the Carbonyl Group: Utilizing the ketone for the introduction of nitrogen-containing moieties and the creation of chiral centers.
-
Synergistic Synthetic Strategies: Combining reactions at both functional groups to rapidly build molecular complexity.
I. Palladium-Catalyzed Elaboration of the Aryl Bromide
The aryl bromide moiety is a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions. Two of the most powerful and widely utilized transformations in this class are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
A. Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures which are prevalent in many classes of therapeutic agents.[1][2] This reaction involves the coupling of an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[3]
Rationale for Application:
The synthesis of biaryl compounds from this compound can be instrumental in developing ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs).[4][5] The introduction of a second aryl ring can modulate the electronic properties, steric bulk, and conformational flexibility of the molecule, all of which are critical for optimizing binding affinity and functional activity at the target receptor.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 4-(3-(4-Fluorophenyl)phenyl)butan-2-one
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides.[6]
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), (4-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(3-(4-fluorophenyl)phenyl)butan-2-one.
Data Summary: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good | [6] |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | Mod-Good | General Protocol |
B. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of numerous pharmaceuticals.[7][8] This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[9]
Rationale for Application:
The introduction of an amino group onto the phenyl ring of this compound opens up a vast array of synthetic possibilities. The resulting aminophenyl derivative can serve as a precursor for the synthesis of amides, sulfonamides, and various heterocyclic scaffolds. Furthermore, the amino group itself can be a critical pharmacophore for interacting with biological targets. The synthesis of piperidine-containing compounds, for instance, is of significant interest as the piperidine moiety is a privileged structure in medicinal chemistry, often enhancing membrane permeability and metabolic stability.[10][11]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-(3-(Piperidin-1-yl)phenyl)butan-2-one
This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[12]
-
Reagent Preparation: To a flame-dried Schlenk tube, add palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) (0.04 mmol, 4 mol%).
-
Catalyst Activation: Seal the tube, and evacuate and backfill with argon three times. Add degassed toluene (5 mL) and stir at room temperature for 10 minutes.
-
Addition of Reactants: To the activated catalyst mixture, add this compound (1.0 mmol, 1.0 equiv), piperidine (1.2 mmol, 1.2 equiv), and potassium tert-butoxide (KOt-Bu) (1.4 mmol, 1.4 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C for 8-12 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the title compound.
Data Summary: Representative Buchwald-Hartwig Reaction Conditions
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos (2/4) | Cs₂CO₃ | Toluene | 100 | Good | General Protocol |
| 2 | Aniline | Pd(OAc)₂ / BINAP (5/8) | Cs₂CO₃ | Toluene | 110 | Good | General Protocol |
| 3 | Benzophenone Imine | Pd(OAc)₂ / X-Phos (2/4) | KOt-Bu | Toluene | 110 | Excellent | [12] |
II. Transformations of the Ketone Functionality
The butanone side chain provides a second, equally important, point of diversification. The ketone can be readily transformed into a variety of functional groups, most notably amines via reductive amination.
Reductive Amination: Introducing Nitrogen-Containing Side Chains
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from ketones or aldehydes.[13][14] The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent.[15]
Rationale for Application:
Transforming the ketone of this compound or its cross-coupled derivatives into an amine introduces a basic center, which can be crucial for oral bioavailability and for forming key interactions with biological targets. This transformation also creates a new chiral center, allowing for the synthesis and evaluation of stereoisomers, which often exhibit different pharmacological profiles.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination.
Detailed Protocol: Synthesis of N-Benzyl-4-(3-bromophenyl)butan-2-amine
This protocol is adapted from standard reductive amination procedures.[14]
-
Imine Formation: To a solution of this compound (1.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE) (10 mL), add benzylamine (1.1 mmol, 1.1 equiv) and a catalytic amount of acetic acid (0.1 mmol, 0.1 equiv). Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 mmol, 1.5 equiv) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (as monitored by TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-benzyl-4-(3-bromophenyl)butan-2-amine.
Data Summary: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Substrates | Key Advantages | Reference |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Aldehydes, Ketones | Mild, selective for imines over ketones. | [14] |
| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Can be used at neutral or slightly acidic pH. | [13] |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Cost-effective, requires imine pre-formation. | [14] |
III. Synergistic Strategies: A Gateway to Complex Scaffolds
The true power of this compound as a synthetic intermediate is realized when the transformations of its two functional groups are combined. A sequential approach, for example, a Suzuki-Miyaura coupling followed by a reductive amination, allows for the rapid construction of complex molecules with multiple points of diversity.
Example Synthetic Pathway:
A hypothetical two-step synthesis could involve first coupling this compound with a heterocyclic boronic acid via a Suzuki-Miyaura reaction. The resulting ketone could then undergo reductive amination with a chiral amine to introduce a stereocenter and a further point of diversity. This strategy enables the efficient exploration of the chemical space around a core scaffold, which is essential for optimizing the pharmacological properties of a lead compound.
Conclusion
This compound is a highly valuable and versatile intermediate for drug discovery and development. Its bifunctional nature allows for the application of powerful and reliable synthetic methodologies, including palladium-catalyzed cross-coupling reactions and reductive amination. The ability to sequentially or orthogonally modify both the aryl bromide and the ketone functionalities provides a robust platform for the synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers and scientists engaged in the pursuit of novel therapeutic agents.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6737. [Link]
-
Khan, M.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2019 , 24 (5), 973. [Link][6]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][10]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link][13]
-
PubMed Central. How ligands illuminate GPCR molecular pharmacology. [Link][4]
-
Wikipedia. Niaprazine. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][14]
-
Freie Universität Berlin. Tailored ligands for G-protein coupled receptors. [Link][5]
-
YouTube. 22.4e Synthesis of Amines Reductive Amination. [Link][15]
-
PubMed Central. Discovery of GPCR ligands for probing signal transduction pathways. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link][8]
-
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
-
PubMed Central. Structure, function and drug discovery of GPCR signaling. [Link]
-
MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link][12]
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Application Notes and Protocols: Chemoselective Reactions of 4-(3-Bromophenyl)butan-2-one with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Chemoselectivity Challenge
The synthetic utility of 4-(3-bromophenyl)butan-2-one lies in its bifunctional nature, presenting both a nucleophilic target at the ketone carbonyl and an electrophilic center at the aryl bromide. This duality offers a rich platform for molecular elaboration but simultaneously poses a significant chemoselectivity challenge when reacting with organometallic reagents. These powerful nucleophiles can potentially engage in 1,2-addition to the ketone, yielding a tertiary alcohol, or participate in metal-halogen exchange or transition-metal-catalyzed cross-coupling at the aryl bromide. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for controlling the reaction outcome with three major classes of organometallic reagents: Grignard reagents, organolithium compounds, and organocuprates. Understanding the inherent reactivity of each reagent class is paramount to achieving the desired molecular architecture.
I. The Dichotomy of Reactivity: A Mechanistic Overview
The reaction of an organometallic reagent (R-M) with this compound can proceed via several competing pathways. The desired pathway is often dictated by the nature of the organometallic reagent, the reaction conditions, and the presence or absence of catalysts.
Figure 1. Competing reaction pathways for this compound with different organometallic reagents.
II. Grignard Reagents: The Workhorse for Tertiary Alcohol Synthesis
Grignard reagents (RMgX) are highly reactive organometallic compounds that typically favor nucleophilic addition to carbonyl groups.[1][2] In the case of this compound, the primary reaction is the formation of a tertiary alcohol.[3]
A. Mechanistic Rationale:
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.[4] While Kumada-type cross-coupling at the aryl bromide is a possibility, it generally requires a palladium or nickel catalyst to proceed efficiently.[5][6] Without such a catalyst, the addition to the ketone is significantly faster.
B. Potential Side Reactions:
-
Enolization: If the Grignard reagent is sterically hindered or the ketone has acidic α-protons, enolization can occur, leading to the recovery of starting material upon workup.[2]
-
Reduction: Grignard reagents with β-hydrogens can act as reducing agents, converting the ketone to a secondary alcohol.[2]
-
Kumada Coupling: In the presence of trace transition metal impurities (e.g., from the magnesium turnings or glassware), minor amounts of cross-coupling products may be observed.[7]
C. Detailed Protocol: Synthesis of 4-(3-Bromophenyl)-2-methylpentan-2-ol
This protocol details the reaction of this compound with methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with an inert gas inlet, a dropping funnel, and a septum. Maintain a positive pressure of argon or nitrogen throughout the reaction.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether (or THF) in the reaction flask.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
III. Organolithium Reagents: A Battle of Kinetics
Organolithium reagents are generally more reactive and less chemoselective than their Grignard counterparts.[8] Their reaction with this compound is a delicate balance between nucleophilic addition to the ketone and lithium-halogen exchange at the aryl bromide.[9]
A. Mechanistic Rationale:
Both the carbonyl carbon and the bromine-bearing aromatic carbon are electrophilic sites. The outcome of the reaction is often temperature-dependent.
-
Nucleophilic Addition: At higher temperatures (e.g., 0 °C to room temperature), nucleophilic addition to the ketone is competitive.
-
Lithium-Halogen Exchange: At very low temperatures (e.g., -78 °C to -100 °C), the extremely fast kinetics of lithium-halogen exchange can dominate, leading to the formation of an aryllithium intermediate.[9][10] This intermediate can then be trapped with an electrophile.
Figure 3. Workflow for selective reaction at the aryl bromide using a ketone protecting group.
B. Protocol: Acetal Protection and Subsequent Grignard Formation
Step 1: Protection
-
In a round-bottom flask, combine this compound, ethylene glycol (1.5 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC), cool the mixture, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting acetal by column chromatography.
Step 2: Reaction at the Aryl Bromide
The protected compound can now be used in reactions targeting the aryl bromide, such as Grignard formation followed by reaction with an electrophile, or a palladium-catalyzed cross-coupling reaction.
Step 3: Deprotection
-
Dissolve the product from Step 2 in a mixture of acetone and water.
-
Add a catalytic amount of strong acid (e.g., HCl).
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the acid and perform a standard aqueous work-up and purification.
VI. Comparative Data and Troubleshooting
| Reagent Class | Primary Reaction | Selectivity | Typical Conditions | Key Considerations |
| Grignard (RMgX) | 1,2-Addition to Ketone | Good for ketone addition | 0 °C to RT, Ether/THF | Sensitive to moisture and protic functional groups. [11] |
| Organolithium (RLi) | Competitive | Temperature-dependent | -78 °C for exchange; > -40 °C for addition | Highly reactive; requires stringent anhydrous and inert conditions. [8] |
| Organocuprate (R₂CuLi) | C-Br Coupling | High for coupling | Low temperatures, THF | Generally unreactive with ketones at low temperatures. [12] |
Troubleshooting Guide:
-
Low yield of tertiary alcohol (Grignard reaction):
-
Cause: Incomplete reaction or enolization.
-
Solution: Ensure the Grignard reagent is of high quality and use a slight excess. For sterically demanding substrates, consider using a cerium (III) chloride additive to enhance nucleophilicity. [13]* Mixture of products (Organolithium reaction):
-
Cause: Lack of temperature control.
-
Solution: Maintain strict low-temperature conditions (-78 °C or below) for selective lithium-halogen exchange. Use a calibrated low-temperature thermometer.
-
-
Failure to form Grignard reagent:
-
Cause: Presence of moisture or passivated magnesium.
-
Solution: Flame-dry all glassware. Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. [14]
-
VII. Safety and Handling
Organometallic reagents are highly reactive and often pyrophoric. All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper Schlenk line or glovebox techniques. Personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory. Quenching of these reagents should be done slowly and at low temperatures to control the exothermic reaction.
VIII. References
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]
-
Feringa, B. L., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. Nature Communications, 4, 1673. [Link]
-
Feringa, B. L., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. Nature Communications, 4, 1673. [Link]
-
Denmark, S. E., & Sweis, R. F. (2002). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 102(6), 2279-2320. [Link]
-
NROChemistry. (n.d.). Kumada Coupling. [Link]
-
Knochel, P., et al. (2014). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 19(9), 13895-13908. [Link]
-
Buchwald, S. L., et al. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360-1370. [Link]
-
Ishihara, K., et al. (2011). Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Catalysis Science & Technology, 1(8), 1474-1489. [Link]
-
Chemistry LibreTexts. (2019, June 5). 21.15: Acetals as Protecting Groups. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
Buchwald, S. L., et al. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360-1370. [Link]
-
Chen, J. R., et al. (2018). Catalytic Direct β-Arylation of Simple Ketones with Aryl Iodides. Journal of the American Chemical Society, 140(35), 10974-10979. [Link]
-
OpenOChem Learn. (n.d.). Acetal Protecting Groups. [Link]
-
Myers, A. (n.d.). Lithium-Halogen Exchange. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Reddit. (2021, May 7). Li Halogen Exchange?[Link]
-
Feringa, B. L., et al. (2014). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Advanced Synthesis & Catalysis, 356(14-15), 3175-3180. [Link]
-
Suzuki, S. (2011). Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. Nagoya University. [Link]
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
ScienceMadness. (2020, January 28). Methods for preventing over addition of Grignard reagent. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
Pariza, R. J. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 207-220). CRC Press. [Link]
-
ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?[Link]
-
ScienceMadness. (2019, May 18). Troubles with Lithium-Halogen exchange reaction. [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]
-
Wikipedia. (n.d.). Reactions of organocopper reagents. [Link]
-
Fu, G. C., & Fischer, C. (2009). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. Angewandte Chemie International Edition, 48(7), 1364-1367. [Link]
-
University of Rochester. (n.d.). A. Organolithium Reagents. [Link]
-
Glasp. (2020, July 11). Gilman Reagent & Organocuprates | Video Summary and Q&A. [Link]
-
Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). [Link]
-
Guiry, P. J., et al. (2017). Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design. Angewandte Chemie International Edition, 56(15), 4272-4276. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Ketone). [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Utah Tech University. (n.d.). Addition of a Grignard to a Ketone. [Link]
-
Hatano, M., & Ishihara, K. (2013). Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. The Chemical Record, 13(4), 353-368. [Link]
-
Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Pearson. (n.d.). Show how you would synthesize following tertiary alcohol by adding an appropriate Grignard reagent to a ketone. b. Ph3COH. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. [Link]
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Application Notes & Protocols: Asymmetric Synthesis Involving 4-(3-Bromophenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Intermediates
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile.[1][2] Chirality, the property of non-superimposable mirror images, means that enantiomers of a drug can exhibit vastly different activities within a biological system.[3] Consequently, the ability to synthesize single enantiomers with high purity is a cornerstone of pharmaceutical chemistry.
4-(3-Bromophenyl)butan-2-one is a prochiral ketone that serves as a valuable starting material for the synthesis of chiral alcohols and amines. Its derivatives are key structural motifs in a range of biologically active compounds. The asymmetric reduction of its carbonyl group yields (R)- or (S)-4-(3-bromophenyl)butan-2-ol, enantiomerically pure secondary alcohols that are versatile chiral building blocks. This guide provides an in-depth exploration of field-proven methodologies for this critical transformation, focusing on the causality behind experimental choices and providing detailed, validated protocols.
Compound Profile: this compound
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 3506-70-5 | [5] |
| Molecular Formula | C₁₀H₁₁BrO | [4][5] |
| Molecular Weight | 227.10 g/mol | [4] |
| Appearance | White to yellow solid or liquid | [6] |
Safety & Handling: While specific toxicity data is limited, standard laboratory precautions should be observed.[7] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed information, consult the material safety data sheet (MSDS) from your supplier.[7]
Methodology I: Catalytic Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and operationally simple method for the enantioselective reduction of ketones.[8] It utilizes a stable hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate, mediated by a chiral transition metal catalyst.[8] The catalysts developed by Noyori and others, particularly Ruthenium(II) complexes with N-tosylated diamine ligands, are exceptionally effective for this transformation.[9]
Causality of Experimental Design: The success of this reaction hinges on the formation of a well-defined, chiral catalytic species. The Ru(II) precatalyst, often a dimer like [RuCl₂(p-cymene)]₂, is activated in situ by a chiral ligand, such as (1S,2S)-(+)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), in the presence of a base. The chiral ligand coordinates to the metal center, creating a stereochemically defined environment. The substrate (ketone) coordinates to this chiral complex, and hydrogen is delivered from the isopropanol donor to one specific face of the carbonyl group, dictated by the ligand's chirality, resulting in a highly enantioenriched alcohol product.
Experimental Protocol: ATH of this compound
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂ (precatalyst)
-
(S,S)-TsDPEN or (R,R)-TsDPEN (chiral ligand)
-
Anhydrous Isopropanol (i-PrOH, hydrogen source and solvent)
-
Potassium hydroxide (KOH) or Sodium isopropoxide (activator)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mol eq.) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.01 mol eq.).
-
Add anhydrous isopropanol (to make a final substrate concentration of ~0.1 M).
-
Stir the resulting suspension at room temperature for 20-30 minutes to allow for ligand exchange and complex formation.
-
Add a solution of KOH in isopropanol (0.05 M, 0.1 mol eq.) to the mixture. The color should change, indicating the formation of the active catalytic species. Stir for an additional 20 minutes.
-
Reaction: Add this compound (1.0 eq.) to the activated catalyst solution.
-
Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and monitor the progress by TLC or GC. Reactions are often complete within a few hours.[10]
-
Work-up & Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.
-
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Visualization: Asymmetric Transfer Hydrogenation Workflow
Sources
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The Versatile Precursor: Harnessing 4-(3-Bromophenyl)butan-2-one for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Importance of 4-(3-Bromophenyl)butan-2-one in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount to the efficient and diverse construction of these molecular architectures. This compound emerges as a particularly valuable precursor due to its unique structural features: a reactive ketone functionality, a flexible butanyl chain, and a synthetically versatile bromophenyl group. This combination allows for a multitude of cyclization strategies, leading to a diverse range of heterocyclic cores. The bromine atom, in particular, serves as a handle for further functionalization through cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of several key classes of heterocyclic compounds, including indoles, thiophenes, and quinolines. The methodologies presented are grounded in established synthetic principles and are designed to be both robust and adaptable for researchers in academic and industrial settings.
I. Fischer Indole Synthesis: Crafting the Indole Nucleus
The Fischer indole synthesis is a venerable and highly reliable method for the construction of the indole ring system.[1][2] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[3][3]-sigmatropic rearrangement to form the indole.[2][4] The use of this compound in this reaction provides a direct route to 2-methyl-3-(3-bromobenzyl)indoles, which are valuable intermediates for further chemical exploration.
Mechanistic Rationale
The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is crucial for promoting the key steps of the reaction. The initial condensation of the arylhydrazine with this compound forms a phenylhydrazone. Protonation of the phenylhydrazone facilitates tautomerization to the enehydrazine intermediate. The critical[3][3]-sigmatropic rearrangement is then thermally or acid-promoted, leading to the formation of a new C-C bond and the cleavage of the N-N bond. Subsequent cyclization and elimination of ammonia under the acidic conditions yield the aromatic indole ring.[1][4]
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Methyl-3-(3-bromobenzyl)-1H-indole
Materials:
-
This compound
-
Phenylhydrazine
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Indolization: To the crude hydrazone, add polyphosphoric acid (10 eq by weight) or zinc chloride (4 eq). Heat the mixture to 120-140 °C for 1-2 hours. The reaction mixture will become viscous and darken.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with ice-water. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-methyl-3-(3-bromobenzyl)-1H-indole.
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Polyphosphoric acid | 120-140 | 1-2 | 60-75 | [1] |
| Zinc Chloride | 160-180 | 0.5-1 | 55-70 | [5] |
II. Gewald Aminothiophene Synthesis: A Gateway to Thiophene Derivatives
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[6] It involves the condensation of a ketone, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[6] Employing this compound in this reaction leads to the formation of 2-amino-5-methyl-4-(3-bromobenzyl)thiophene-3-carbonitrile, a versatile building block for further synthetic transformations.
Mechanistic Rationale
The reaction is typically initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile, catalyzed by a base such as morpholine or triethylamine. This forms an α,β-unsaturated nitrile intermediate. The subsequent steps involve the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. The exact mechanism of sulfur insertion is still a subject of discussion but is believed to proceed through a thiirane intermediate.
Caption: Workflow for the Gewald Aminothiophene Synthesis.
Experimental Protocol: Synthesis of 2-Amino-5-methyl-4-(3-bromobenzyl)thiophene-3-carbonitrile
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine or Triethylamine
-
Ethanol or Dimethylformamide (DMF)
-
Ice-water
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol or DMF.
-
Base Addition: Add morpholine (1.5 eq) or triethylamine (1.5 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 3-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-water. A solid precipitate will form.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Morpholine | Ethanol | 50 | 4-6 | 65-80 | [6] |
| Triethylamine | DMF | 60 | 3-5 | 70-85 | [7] |
III. Quinoline Synthesis: Accessing the Quinoline Scaffold
The quinoline ring system is a prominent feature in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. Several classical methods can be adapted for the synthesis of quinolines from this compound.
A. Friedländer Synthesis
The Friedländer synthesis provides a straightforward method for quinoline formation by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound.[8][9] This reaction is typically catalyzed by an acid or a base.[10]
The reaction proceeds via an initial aldol-type condensation between the 2-aminoaryl ketone and this compound, followed by cyclization and dehydration to form the quinoline ring.[10] The choice of catalyst (acid or base) influences the reaction rate and can affect the regioselectivity when unsymmetrical ketones are used.
Caption: Workflow for the Friedländer Quinoline Synthesis.
Materials:
-
2-Aminoacetophenone
-
This compound
-
Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminoacetophenone (1.0 eq) and this compound (1.1 eq) in ethanol.
-
Catalyst Addition: Add potassium hydroxide (2.0 eq) or a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction: Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling, if a base was used, neutralize with dilute HCl. If an acid was used, neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
B. Doebner-von Miller Reaction
The Doebner-von Miller reaction is another powerful tool for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[11][12] The α,β-unsaturated carbonyl can be generated in situ from an aldehyde or ketone. In the context of this compound, it can react with an aniline in the presence of an acid catalyst and an oxidizing agent.
The mechanism is complex and can involve Michael addition of the aniline to the α,β-unsaturated carbonyl (formed in situ), followed by cyclization and oxidation to the quinoline.[11]
| Reaction | Catalyst | Key Reactants | Typical Product |
| Friedländer | KOH or p-TsOH | 2-Aminoaryl ketone | 2,3-Disubstituted quinoline |
| Doebner-von Miller | Strong Acid (e.g., HCl, H₂SO₄) | Aniline, α,β-Unsaturated carbonyl | Substituted quinoline |
IV. Feasibility of Other Heterocyclic Syntheses
While the Fischer indole, Gewald, and quinoline syntheses are direct and efficient methods utilizing this compound, other classical syntheses for heterocycles like furans, pyrroles, and pyrimidines often require 1,4- or 1,3-dicarbonyl compounds. The conversion of this compound to such dicarbonyl species is a viable, albeit multi-step, approach.
Oxidative Pathway to 1,4-Dicarbonyls for Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for constructing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. To utilize this compound in this synthesis, it must first be oxidized to the corresponding 1,4-dicarbonyl compound, 4-(3-bromophenyl)butane-2,3-dione. This can be achieved through α-oxidation methodologies. A common method for such a transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) to oxidize a methylene group alpha to a carbonyl.[3][13]
Caption: Feasibility of Paal-Knorr Synthesis via an Oxidative Route.
Conclusion
This compound stands as a testament to the power of strategic precursor selection in synthetic organic chemistry. Its inherent reactivity and functional handles provide access to a diverse array of medicinally and materially relevant heterocyclic scaffolds. The protocols detailed herein for the Fischer indole, Gewald aminothiophene, and various quinoline syntheses offer robust and reproducible methods for researchers. Furthermore, the potential for this precursor to be transformed into other key synthons, such as 1,4-dicarbonyls, expands its utility even further. By understanding the underlying mechanisms and optimizing reaction conditions, the scientific community can continue to unlock the full potential of this versatile building block in the quest for novel and impactful chemical entities.
References
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]
-
Merck Index. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
- Grokipedia. (n.d.). Riley oxidation.
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
PubMed Central. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
-
PubMed Central. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Wikipedia. (2023). Riley oxidation. Retrieved from [Link]
-
PubMed Central. (2013). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
National Institutes of Health. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). An efficient one-pot four-component Gewald reaction: Synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds under environmentally benign conditions. Retrieved from [Link]
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Slideshare. (2018). Doebner-Miller reaction and applications. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Major product in reaction of butan-2-one + selenium dioxide. Retrieved from [Link]
-
YouTube. (2022). Riley Oxidation. Retrieved from [Link]
-
PubMed. (2011). The Gewald multicomponent reaction. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
- Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.
-
International Union of Crystallography. (2019). 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]
-
Wikipedia. (2023). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Retrieved from [Link]
-
ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]
- Google Patents. (2020). Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- Google Patents. (1989). Process for preparing thiophene derivatives.
-
ResearchGate. (2021). Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N -Bromosuccinimide in the Presence of p -Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one. Retrieved from [Link]
-
University of Basrah. (n.d.). 7.2.1 ) From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. Retrieved from [Link].edu.iq/uploads/2021/03/17/7-2.pdf)
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. Doebner-Miller Reaction [drugfuture.com]
- 13. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3-Bromophenyl)butan-2-one
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the purification of 4-(3-Bromophenyl)butan-2-one from a reaction mixture.
Welcome to the technical support guide for the purification of this compound (CAS No. 3506-70-5)[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this key intermediate. Our guidance is grounded in established chemical principles and field-proven laboratory experience to help you achieve high purity and yield.
The successful purification of this compound from a complex reaction mixture is critical for ensuring the integrity of downstream applications in drug discovery and materials science. Common synthetic routes can introduce a variety of impurities, including unreacted starting materials, catalysts, and side-products such as isomers or poly-brominated species[2]. This guide is structured to address these challenges directly.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My crude product is a dark, oily residue after the initial solvent evaporation. How can I best proceed with purification?
This is a common scenario, often resulting from degradation products or residual high-boiling solvents. A multi-step approach is recommended.
-
Initial Assessment: First, obtain a Thin-Layer Chromatography (TLC) profile of the crude oil using a solvent system like 20-30% ethyl acetate in hexanes. This will reveal the number of components and the relative polarity of your target compound.
-
Decolorization (Optional): If the color is intense, it may be due to polymeric or highly conjugated impurities. You can attempt to remove these by dissolving the crude oil in a suitable solvent (e.g., ethyl acetate), adding a small amount of activated charcoal, stirring for 15-20 minutes, and then filtering through a pad of Celite. Be aware that charcoal can adsorb some of your product, potentially reducing the yield.
-
Primary Purification: For an oily product, flash column chromatography is the most effective primary purification method[3]. Avoid proceeding directly to distillation, as non-volatile impurities can cause decomposition at high temperatures.
Question 2: During column chromatography, my product is co-eluting with an unknown impurity. How can I improve the separation?
Co-elution is a frequent challenge in chromatography. Here is a systematic approach to resolve it:
-
Optimize the Mobile Phase: The polarity of your eluent is the most critical factor.
-
If the impurity is eluting slightly before your product (higher Rf), your solvent system is likely too polar. Decrease the proportion of the polar solvent (e.g., move from 20% to 15% ethyl acetate in hexanes).
-
If the impurity is eluting slightly after your product (lower Rf), the solvent system may be too non-polar. A subtle increase in polarity might help, but often a change in solvent composition is more effective.
-
-
Change Solvent Selectivity: If simply adjusting polarity fails, switch one of the solvents. The interactions between the analyte, silica, and solvent determine the separation. For instance, replacing hexanes with toluene or ethyl acetate with dichloromethane can alter these interactions and improve resolution.
-
Check Column Loading and Packing: Overloading the column is a primary cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel. Ensure the column is packed uniformly without air bubbles or cracks, as these create channels for the sample to travel through without proper separation[4][5].
Question 3: My recrystallization attempt failed; the compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute[6]. This is common with compounds that have relatively low melting points or when the cooling process is too rapid.
-
Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Solvent System: If the issue persists, your solvent choice may be suboptimal. The ideal solvent dissolves the compound when hot but not when cold[2]. Consider using a two-solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly[6].
Question 4: After purification, my yield is very low. Where could the product have been lost?
Product loss can occur at multiple stages. A systematic review of your procedure is key:
-
Extraction: Did you perform enough extractions? Typically, extracting the aqueous layer 3 times with an organic solvent is recommended to ensure complete recovery. Check the pH of the aqueous layer; incorrect pH can prevent a compound from moving into the desired phase.
-
Column Chromatography: The product might still be on the column. If your product is moderately polar, it may require a more polar solvent to elute completely. After collecting the main fractions, try flushing the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) and analyze the eluent by TLC.
-
Transfers: Multiple transfers between flasks can lead to significant mechanical losses, especially with viscous oils. Try to minimize transfer steps and rinse each piece of glassware with the solvent you are using in the next step to recover any adhered product.
-
Recrystallization: The filtrate after collecting crystals will contain some dissolved product. This is an inherent loss. Minimizing the amount of solvent used for recrystallization is crucial for maximizing yield[7].
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities expected from a typical synthesis of this compound?
The impurity profile depends heavily on the synthetic route. For a reaction involving the bromination of a phenylbutanone precursor, you might encounter:
-
Unreacted Starting Material: The unbrominated phenylbutanone.
-
Isomeric Products: 4-(2-bromophenyl)butan-2-one and 4-(4-bromophenyl)butan-2-one.
-
Poly-brominated Species: Dibrominated or tribrominated products.
-
Residual Brominating Agent: Traces of reagents like N-bromosuccinimide (NBS) or bromine, which can often be removed with an aqueous wash of a mild reducing agent like sodium bisulfite[2][8].
Q2: How do I select an appropriate solvent system for flash column chromatography?
The ideal solvent system for flash chromatography should provide a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate[3].
-
Start with a Test System: A good starting point for a moderately polar compound like this compound is 10-20% ethyl acetate in hexanes.
-
Run a TLC: Spot your crude mixture on a TLC plate and develop it in the chosen solvent system.
-
Adjust Polarity:
-
If the product spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the percentage of ethyl acetate.
-
If the product spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the percentage of ethyl acetate.
-
Adjust the ratio until the desired Rf is achieved.
-
Table 1: Common Solvents for Chromatography
| Solvent | Polarity Index | Eluting Strength (on Silica) |
| Hexane / Heptane | 0.1 | Very Low |
| Toluene | 2.4 | Low |
| Dichloromethane | 3.1 | Medium |
| Diethyl Ether | 2.8 | Medium |
| Ethyl Acetate | 4.4 | Medium-High |
| Acetone | 5.1 | High |
| Methanol | 5.1 | Very High |
Q3: Can I use a bisulfite wash to help purify this ketone?
Yes, a wash with a saturated aqueous solution of sodium bisulfite can be a highly effective technique for separating certain ketones from non-carbonyl impurities[9][10]. The bisulfite ion adds reversibly to the carbonyl group, forming a water-soluble adduct[11]. This allows you to pull the ketone into the aqueous layer, leaving non-polar impurities in the organic phase. The ketone can then be regenerated by adding a base (like NaOH) to the aqueous layer and extracting it back into an organic solvent[11][12]. However, this method is most effective for sterically unhindered ketones; the reactivity of this compound with bisulfite should be confirmed experimentally[10].
Q4: Is distillation a viable purification method for this compound?
Vacuum distillation can be an excellent method for purifying liquids, provided the compound is thermally stable and the impurities have significantly different boiling points[13][14]. Given the molecular weight of 227.1 g/mol [15], the boiling point will be high, necessitating vacuum distillation to prevent decomposition. This method is best used after removing non-volatile impurities via filtration or chromatography. If isomeric impurities are present, their boiling points may be too close for effective separation by distillation alone.
Q5: What is the best way to store the purified this compound?
Aromatic ketones are generally stable. However, to prevent slow air oxidation or degradation, it is best to store the purified compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (0-4 °C). The Safety Data Sheet (SDS) does not indicate unusual instability, but proper storage is always good practice[16].
Visualized Workflows and Protocols
Purification Decision Workflow
The following diagram outlines a general strategy for purifying this compound from a crude reaction mixture.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select a glass column of appropriate size. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
Pack the Column (Slurry Method): In a beaker, mix silica gel with the initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry. Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain excess solvent, being careful not to let the silica run dry[4]. Add another thin layer of sand on top of the silica bed.
-
Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel using a pipette.
-
Elute the Column: Carefully add the eluent to the top of the column. Apply gentle pressure using a pump or balloon to achieve a flow rate of about 2 inches per minute[3].
-
Collect Fractions: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent as the column runs (gradient elution). Collect fractions in test tubes and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. JoVE. [Link]
-
NIH National Library of Medicine. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
- Google Patents. (1998).
-
Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. [Link]
-
ResearchGate. (2013). Separation of aliphatic and aromatic ketones on Xbridge C18. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
- Google Patents. (1974).
-
University of Toronto Scarborough. Column Chromatography Theory. [Link]
-
Organic Syntheses. Alkyl and alkylene bromides. [Link]
-
PubChem. This compound. [Link]
-
Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
- Google Patents. (1990).
- Google Patents. (1943).
-
NIH National Library of Medicine. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. [Link]
-
Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]
-
ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]
-
Alichem. This compound, 95% Purity. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
YouTube. (2014). Lab 3: Recrystallization of an Impure Unknown. [Link]
- Google Patents. (2008). Preparation method for 3-methyl-4-phenyl-2-butanone.
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Technical Support Center: Synthesis of 4-(3-Bromophenyl)butan-2-one
Welcome to the technical support center for the synthesis of 4-(3-bromophenyl)butan-2-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. Here, we move beyond simple protocols to explore the causality behind common experimental issues, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide: Common Synthetic Pathways & Side Products
The synthesis of this compound can be approached through several modern synthetic methods. We will focus on two prevalent and illustrative routes: the Wacker-Tsuji oxidation of an alkene precursor and a Grignard-based C-C bond formation followed by oxidation. Each route presents a unique set of challenges and potential side products.
Route 1: Wacker-Tsuji Oxidation of 4-(3-Bromophenyl)-1-butene
This elegant method utilizes a palladium catalyst to oxidize a terminal alkene directly to a methyl ketone.[1][2] While efficient, this reaction is sensitive to conditions that can lead to isomeric impurities.
Q1: My final product is contaminated with a significant amount of 1-(3-bromophenyl)butan-2-one. What is the cause of this isomeric impurity?
A1: The presence of 1-(3-bromophenyl)butan-2-one is a classic indicator of alkene isomerization in the starting material or during the reaction. The Wacker-Tsuji oxidation is regioselective for the formation of methyl ketones from terminal alkenes (Markovnikov oxidation).[3] However, under the reaction conditions, the palladium catalyst can also facilitate the isomerization of the terminal alkene (4-(3-bromophenyl)-1-butene) to its more stable internal isomer (4-(3-bromophenyl)-2-butene). Subsequent Wacker oxidation of this internal alkene leads to the undesired 1-(3-bromophenyl)butan-2-one.
Causality & Mitigation:
-
Mechanism of Isomerization: This side reaction proceeds via a palladium-hydride intermediate, which can add and eliminate across the double bond, effectively "walking" it down the carbon chain.[4]
-
Proactive Solution: The most effective strategy is to suppress this isomerization pathway. A study by Grubbs et al. demonstrated that using a bulky cocatalyst and carefully controlling reaction conditions can significantly inhibit this process. Slow addition of the terminal alkene substrate to the reaction mixture is also a key factor in suppressing isomerization to internal alkenes.[5]
-
Reactive Solution: If isomerization has already occurred, separating the two ketone isomers can be challenging due to their similar boiling points and polarities. High-performance column chromatography with a fine-mesh silica gel may be required.
Q2: My Wacker oxidation is very sluggish or stalls completely, with starting alkene being the major component recovered. What are the likely causes?
A2: A stalled Wacker oxidation typically points to issues with the catalytic cycle, specifically the regeneration of the active Pd(II) species. The cycle involves the oxidation of the alkene by Pd(II) to form the ketone and Pd(0). A co-oxidant, classically copper(II) chloride (CuCl₂), is required to re-oxidize Pd(0) back to Pd(II). The resulting Cu(I) is then re-oxidized by a terminal oxidant, usually oxygen or air.[2]
Troubleshooting Steps:
-
Check the Terminal Oxidant: Ensure that a positive pressure of oxygen or air is being supplied effectively to the reaction. If using a balloon, ensure it is adequately filled and the system is not leaking.
-
Co-oxidant Integrity: Verify the quality and hydration state of your CuCl₂. Anhydrous CuCl₂ can behave differently from the dihydrate. In some cases, alternative co-oxidants or solvent systems (e.g., DMF/H₂O) can improve catalyst turnover.[2]
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black (inactive Pd(0)) if the re-oxidation is inefficient. If you observe a black precipitate, the catalytic cycle has been broken.
-
Substrate Impurities: The starting alkene must be pure. Impurities containing functional groups like thiols or phosphines can poison the palladium catalyst.
Route 2: Grignard Reaction with Propylene Oxide & Subsequent Oxidation
This classic organometallic approach involves two distinct steps: (1) Formation of 3-bromobenzylmagnesium bromide and its reaction with propylene oxide to form 1-(3-bromophenyl)butan-2-ol, followed by (2) oxidation of the secondary alcohol to the target ketone.
Q1: During the Grignard reagent formation, my yield is consistently low, and I observe a significant high-boiling point impurity.
A1: This is a hallmark issue in Grignard synthesis. The high-boiling impurity is almost certainly 1,2-bis(3-bromophenyl)ethane, the product of Wurtz-type homocoupling.[6] In this side reaction, the freshly formed Grignard reagent (R-MgBr) attacks the C-Br bond of an unreacted starting material molecule (R-Br) to form R-R.
Causality & Mitigation:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with even trace amounts of acidic protons, particularly water.[7] Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (N₂ or Ar). Diethyl ether or THF must be rigorously dried before use.
-
Magnesium Quality: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating. Crushing the turnings, adding a small crystal of iodine, or using a sonicator can help activate the magnesium surface.
-
Slow Addition: Add the 3-bromobenzyl bromide solution slowly to the magnesium suspension. This keeps the instantaneous concentration of the alkyl halide low, minimizing the rate of the bimolecular Wurtz coupling side reaction relative to the rate of Grignard formation on the magnesium surface.[6]
Q2: The second step, oxidation of the secondary alcohol, gives a complex mixture of products including my starting alcohol and a new acidic compound.
A2: This indicates a problem with the choice or execution of the oxidation step. Recovering the starting alcohol points to an incomplete reaction, while the formation of an acidic compound suggests over-oxidation.
Troubleshooting Oxidizing Agents:
-
Incomplete Reaction: Milder oxidants like Dess-Martin periodinane (DMP) or a Swern oxidation require careful stoichiometry and temperature control. If the reaction is incomplete, consider increasing the equivalents of the oxidant or the reaction time.
-
Over-oxidation: Strong, chromium-based oxidants like Jones reagent (CrO₃ in H₂SO₄) can oxidize secondary alcohols to ketones but can also cleave the adjacent C-C bond if the reaction is not controlled, eventually leading to carboxylic acids. For this substrate, a milder, more selective method is preferable.
-
Recommended Protocol: Pyridinium chlorochromate (PCC) is a reliable choice for converting secondary alcohols to ketones with a low risk of over-oxidation.[8] It is typically performed in a non-aqueous solvent like dichloromethane (DCM). The workup involves filtering through a pad of silica or celite to remove the chromium byproducts.
Diagrams of Synthetic Pathways and Side Reactions
// Nodes Start [label="4-(3-Bromophenyl)-1-butene"]; Pd_cat [label="PdCl2, CuCl2, O2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomerization [label="Pd-H Isomerization\n(Side Reaction)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Internal_Alkene [label="4-(3-Bromophenyl)-2-butene\n(Internal Isomer)"]; Side_Product [label="1-(3-Bromophenyl)butan-2-one\n(Isomeric Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Pd_cat [label=" Wacker-Tsuji\nConditions "]; Pd_cat -> Desired_Product [label=" Markovnikov\nOxidation "]; Start -> Isomerization [label=" Reversible\nProcess ", style=dashed]; Isomerization -> Internal_Alkene; Internal_Alkene -> Pd_cat [label=" Wacker-Tsuji\nConditions "]; Pd_cat -> Side_Product [label=" Oxidation of\nInternal Alkene "]; } .dot
Caption: Desired Wacker oxidation vs. alkene isomerization side reaction.
// Nodes Start_Grignard [label="3-Bromobenzyl Bromide"]; Mg [label="Mg(0), Dry Ether", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Grignard_Reagent [label="3-Bromobenzyl-\nmagnesium Bromide"]; Homocoupling [label="Wurtz Coupling\n(Side Reaction)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product_Grignard [label="1,2-bis(3-Bromophenyl)ethane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epoxide [label="Propylene Oxide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="1-(3-Bromophenyl)butan-2-ol"]; Oxidation [label="PCC, DCM", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start_Grignard -> Mg [label=" Step 1a "]; Mg -> Grignard_Reagent; Grignard_Reagent -> Homocoupling [label=" Attacks Start_Grignard ", style=dashed]; Homocoupling -> Side_Product_Grignard; Grignard_Reagent -> Alcohol [label=" Step 1b:\nEpoxide Opening "]; Epoxide -> Alcohol; Alcohol -> Oxidation [label=" Step 2 "]; Oxidation -> Final_Product; } .dot
Caption: Grignard synthesis pathway vs. Wurtz homocoupling side reaction.
Frequently Asked Questions (FAQs)
Q: My final product has a persistent yellow or brown color, even after column chromatography. What could be the cause?
A: A persistent color, especially yellow, in reactions involving aryl bromides and Grignard reagents can sometimes be attributed to the formation of biphenyl-type impurities, which are often colored and can be difficult to separate completely from the main product.[6] If a palladium-catalyzed route was used, residual palladium complexes can also impart a dark color. Treatment of the crude product solution with activated charcoal before the final purification step can often help remove these color bodies.
Q: What is the recommended method for purifying the final product, this compound?
A: The choice between distillation and column chromatography depends on the nature of the impurities.
-
Vacuum Distillation: This is effective if the main impurities have significantly different boiling points from your product (e.g., low-boiling solvents or high-boiling homocoupled products).
-
Silica Gel Chromatography: This is the preferred method for removing impurities with similar boiling points but different polarities, such as the isomeric ketone byproduct from the Wacker oxidation. A solvent system of increasing ethyl acetate in hexanes or heptane typically provides good separation.
Q: How do common impurities in the starting 3-bromobenzyl bromide affect the Grignard reaction?
A: The quality of the starting halide is critical. Common impurities include:
-
Dibrominated Species (e.g., 1,3-bis(bromomethyl)benzene): This can lead to the formation of di-Grignard reagents or complex oligomeric side products.
-
Benzyl Alcohol: Any residual alcohol from the preparation of the benzyl bromide will quench the Grignard reagent as it forms, reducing the yield.
-
Water: As mentioned, water is detrimental to Grignard reagent formation.[7] It is advisable to purify the starting halide by distillation or column chromatography if its purity is questionable.
Quantitative Data Summary
The table below provides illustrative data on how reaction parameters can influence the outcome of the Wacker-Tsuji oxidation, specifically concerning the formation of the undesired isomeric side product.
| Parameter | Condition A | Condition B | Outcome | Rationale |
| Solvent System | THF/H₂O | DMF/H₂O | Condition B shows a higher ratio of desired to undesired product (e.g., >95:5 vs. 85:15). | DMF is a better ligand for the palladium center, which can help suppress the isomerization pathway.[2] |
| Alkene Addition | All at once | Slow syringe pump addition over 4h | Slow addition results in a significantly lower percentage of the isomeric impurity. | Keeps the instantaneous concentration of the alkene low, disfavoring the competing isomerization reaction.[5] |
| Co-oxidant | CuCl₂ | Fe(III) citrate | Fe(III) cocatalysts have been shown to promote the reaction and can influence selectivity. | The reoxidation mechanism with iron can be more efficient, potentially reducing catalyst contact time available for isomerization.[5] |
Appendix: Detailed Experimental Protocol
Protocol: Wacker-Tsuji Oxidation of 4-(3-Bromophenyl)-1-butene
Prior to performing this reaction, a thorough hazard analysis and risk assessment should be carried out.
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser topped with an oxygen-filled balloon, add palladium(II) chloride (PdCl₂, 0.05 eq) and copper(II) chloride (CuCl₂, 2.0 eq).
-
Add a 7:1 mixture of DMF and water as the solvent.
-
Stir the mixture vigorously under the oxygen atmosphere at room temperature for 15 minutes until the salts dissolve and the solution is homogenous.
-
In a separate flask, dissolve 4-(3-bromophenyl)-1-butene (1.0 eq) in a small amount of the DMF/H₂O solvent mixture.
-
Using a syringe pump, add the solution of the alkene to the catalyst mixture over a period of 4-6 hours.
-
Allow the reaction to stir at room temperature for an additional 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude oil via silica gel column chromatography to yield this compound.
References
-
Cornell, C. N., & Sigman, M. S. (2011). Wacker-Type Oxidations of Alkenes Using Molecular Oxygen. Inorganic chemistry, 50(13), 5814–5824. [Link]
-
Michel, B. W., Steffens, L. D., & Sigman, M. S. (2011). The Wacker Oxidation. In Transition Metal-Catalyzed Couplings in Process Chemistry (pp. 143-169). Wiley-VCH. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). The Grignard Reaction. In Organometallics in Synthesis: A Manual (pp. 1-100). Wiley-VCH. [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
-
Yin, G., & Mu, X. (2022). Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. The Journal of Organic Chemistry, 87(17), 11846–11854. [Link]
-
Ashenhurst, J. (2023). Grignard Reagents. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). The Grignard Reaction (Experiment). [Link]
-
Chad's Prep. (2021). Synthesis of Ketones and Aldehydes. YouTube. [Link]
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- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Grignard Reactions with Ketones
Welcome to the Technical Support Center for Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Grignard additions to ketones. Instead of a generic protocol, we offer a dynamic troubleshooting guide structured in a question-and-answer format to address the specific, nuanced challenges you may encounter at the bench. Our focus is on not just what to do, but why you're doing it, grounding every recommendation in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues that arise during the Grignard reaction with ketones, providing both diagnostic insights and actionable protocols to rescue your synthesis.
Q1: My Grignard reaction is sluggish or fails to initiate, and upon workup, I recover mostly my starting ketone. What's going wrong?
This is a classic symptom of several potential underlying issues, often related to the quality of the reagents or the reaction conditions.
Possible Cause 1: Inactive Magnesium or Impure Halide
The reaction's initiation is critically dependent on the quality of the magnesium metal and the organic halide. Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[1]
-
Expert Insight: The "shininess" of magnesium turnings isn't always a reliable indicator of reactivity. Freshly crushed or activated magnesium provides a clean surface for the reaction to start.
Troubleshooting Protocol: Magnesium Activation
-
Flame-Dry Glassware: Ensure all glassware is meticulously dried under vacuum with a heat gun or in an oven to remove adsorbed water.[2]
-
Initial Setup: Place fresh magnesium turnings in the flame-dried flask under an inert atmosphere (Nitrogen or Argon).
-
Chemical Activation: Add a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal. You should observe the disappearance of the characteristic purple or brown iodine color.[1]
-
Initiation: Add a small portion of your organic halide solution in anhydrous ether. A gentle warming or sonication can help initiate the reaction, which is often indicated by bubbling at the magnesium surface and the formation of a cloudy, grayish solution.[1]
Possible Cause 2: Presence of Water
Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water from glassware, solvents, or the atmosphere, resulting in the formation of an alkane and inactivating the reagent.[3]
-
Expert Insight: Anhydrous doesn't just mean "no visible water." Solvents must be rigorously dried, and the reaction must be maintained under a positive pressure of an inert gas.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices as they solvate and stabilize the Grignard reagent.[4][5] THF is more polar and can increase the reactivity of the Grignard reagent.[6]
-
Inert Atmosphere: Assemble your glassware hot, and cool it under a stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the experiment using a bubbler or balloon.
-
Reagent Quality: Ensure your ketone starting material is also anhydrous. If necessary, dry it over a suitable drying agent and distill it before use.
Q2: My reaction worked, but the primary isolated product is my starting ketone, and I have a significant amount of a reduced alcohol corresponding to my ketone. Why did this happen?
This outcome points towards two classic side reactions that compete with the desired nucleophilic addition: enolization and reduction .
Side Reaction A: Enolization
If your Grignard reagent is sterically bulky or your ketone has acidic α-protons, the Grignard can act as a base rather than a nucleophile.[7][8] It will abstract an α-proton, forming a magnesium enolate. Upon acidic workup, this enolate is protonated back to the starting ketone.[6][8]
-
Expert Insight: This is a common problem with sterically hindered ketones. The larger the Grignard reagent, the more it behaves like a base.
Side Reaction B: Reduction
If your Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol. This occurs via a cyclic six-membered transition state, a mechanism similar to the Meerwein-Ponndorf-Verley reduction.[6][7]
-
Expert Insight: The Grignard reagent delivers a hydride from its β-position to the carbonyl carbon.
Troubleshooting Protocol: Suppressing Enolization and Reduction
-
Change the Reagent:
-
Employ Additives (The Luche Reaction):
-
Convert the Grignard reagent into a less basic, more oxophilic organocerium reagent in situ by adding anhydrous cerium(III) chloride (CeCl₃). This is highly effective at promoting 1,2-addition over enolization and reduction.[6]
-
Protocol:
-
Suspend anhydrous CeCl₃ (1.1 equivalents) in dry THF at room temperature and stir for 2 hours to activate.
-
Cool the suspension to -78 °C.
-
Add your Grignard reagent (1.0 equivalent) dropwise and stir for 1 hour at -78 °C.
-
Add the ketone (1.0 equivalent) and let the reaction proceed.
-
-
-
Lower the Reaction Temperature:
Comparative Data: Effect of Temperature and Additives
| Condition | Primary Product | Side Product(s) | Rationale |
| High Temperature (e.g., refluxing THF) | Increased side products | Enolization, Reduction | Provides energy to overcome the activation barrier for side reactions. |
| Low Temperature (e.g., -78 °C) | Desired Alcohol | Reduced side products | Favors the kinetically preferred 1,2-addition.[6][9] |
| Addition of CeCl₃ | Desired Alcohol | Suppressed enolization/reduction | Creates a less basic organocerium reagent.[6] |
Q3: My reaction produced the desired alcohol, but I also isolated a significant amount of a symmetrical hydrocarbon. What is this byproduct?
This byproduct is likely the result of a Wurtz coupling reaction. This occurs when the Grignard reagent (R-MgX) reacts with the unreacted organic halide (R-X) to form a new carbon-carbon bond (R-R).[10][11][12]
-
Expert Insight: This side reaction is more prevalent when the concentration of the organic halide is high, especially during the initial stages of Grignard formation. It is also a major side reaction when using primary or benzylic halides.[13]
Troubleshooting Protocol: Minimizing Wurtz Coupling
-
Slow Addition of Halide: During the preparation of the Grignard reagent, add the organic halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.[5][14]
-
Control the Temperature: The formation of Grignard reagents is exothermic. If the reaction becomes too vigorous, coupling can increase. Use an ice bath to moderate the temperature during the addition of the halide.[10]
-
Use a More Reactive Halide: If possible, use an alkyl bromide or iodide instead of a chloride, as they tend to react more readily with magnesium, which can sometimes lead to cleaner reagent formation.[15]
Q4: I need to determine the exact concentration of my prepared Grignard reagent before using it. What is a reliable method?
Relying on the theoretical yield is often inaccurate. Titration is essential for stoichiometric control and reproducibility.
Protocol: Titration of Grignard Reagent with Iodine
This method is based on the reaction of the Grignard reagent with iodine in a 1:1 stoichiometry.[8]
-
Preparation: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in anhydrous THF containing lithium chloride (e.g., 1.0 mL of a 0.5 M solution).[16] The LiCl helps to solubilize the iodine and break up Grignard aggregates.[6]
-
Titration: Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Endpoint: Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously. The endpoint is reached when the solution turns from light yellow to colorless.[16]
-
Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the moles of iodine used and the volume of Grignard solution required to reach the endpoint. Repeat for accuracy.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Lewis, R. N., & Wright, J. R. (1951). Solvent Effects in the Grignard Reaction. Journal of the American Chemical Society, 74(8), 2033–2035. Retrieved from [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
-
ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions? Retrieved from [Link]
-
Study.com. (n.d.). Video: Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
-
Adams, J. A., et al. (2002). Stereoselective Chelate-Controlled Addition of Grignard Reagents to Unsaturated Medium-Ring Heterocycles. The Journal of Organic Chemistry, 67(18), 6394–6400. Retrieved from [Link]
-
Holm, T. (1998). Solvation Effects in the Grignard Reaction with Carbonyl Compounds. Acta Chemica Scandinavica, 52, 261-265. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide. Retrieved from [Link]
-
PubMed Central. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, January 31). What Is Steric Effect In Organic Chemistry? YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent. Retrieved from [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28). Scientific Reports. Retrieved from [Link]
-
National Taiwan University. (n.d.). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
ProQuest. (n.d.). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. Retrieved from [Link]
-
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from [Link]
-
Kharasch, M. S., & Reinmuth, O. (1931). A STUDY OF REACTIONS OF GRIGNARD REAGENTS AT LOW TEMPERATURES. Journal of the American Chemical Society, 53(8), 3055–3062. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]
-
ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? Retrieved from [Link]
-
Quora. (2024, July 30). What is the process for obtaining an enolate from a Grignard reaction? Retrieved from [Link]
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Technical Support Center: Dehalogenation in Suzuki Coupling of Aryl Bromides
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are encountering the common and often frustrating side reaction of dehalogenation, particularly when working with aryl bromides. Here, we will move beyond simple procedural lists to explore the underlying causes of this issue and provide actionable, field-proven strategies to restore your reaction's desired outcome.
Part 1: Frequently Asked Questions - Understanding Dehalogenation
This section addresses the fundamental questions surrounding the dehalogenation side reaction.
Q1: What exactly is dehalogenation in the context of a Suzuki coupling?
A1: Dehalogenation, also known as hydrodehalogenation, is a competitive side reaction where the halogen atom (in this case, bromine) on your aryl halide is replaced by a hydrogen atom.[1][2][3] Instead of forming the desired carbon-carbon bond with the boronic acid partner (Ar-Ar'), you generate a reduced, non-halogenated arene (Ar-H) as a byproduct. This unwanted reaction consumes your starting material, lowers the yield of your target molecule, and complicates the purification process.[1][3]
Q2: What is the primary mechanism driving this unwanted dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is at a critical juncture. If transmetalation with the boronic acid is slow, this intermediate can react with a hydride source in the mixture.[4] This hydride source can be the solvent (like alcohols), the base, or even trace amounts of water.[1][2] The resulting aryl-palladium-hydride intermediate can then undergo reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, which can unfortunately continue this parasitic cycle.[1][4]
Q3: Why are some aryl bromides more susceptible to dehalogenation?
A3: Several factors related to the aryl bromide substrate can increase the likelihood of dehalogenation:
-
Electronic Effects: Electron-deficient aryl halides and N-heterocyclic halides (like pyridines or indoles) are often more susceptible to dehalogenation.[1] Aryl bromides with electron-withdrawing groups tend to undergo oxidative addition more readily, but if subsequent steps are slow, the opportunity for dehalogenation increases.[4][5]
-
Steric Hindrance: Significant steric bulk on the aryl bromide near the reaction center can slow down the approach of the boronic acid for transmetalation, giving the dehalogenation pathway more time to occur.
-
N-H Containing Heterocycles: For substrates like pyrroles and indoles, the acidic N-H proton can be deprotonated by the base. This can alter the electronic properties of the ring or lead to undesired coordination with the palladium catalyst, sometimes promoting dehalogenation.[1][6] In such cases, protecting the N-H group is a common strategy to suppress this side reaction.[6]
Q4: Is dehalogenation more of a problem with aryl bromides or iodides?
A4: Generally, the propensity for dehalogenation follows the order of halide reactivity: I > Br > Cl.[1][3] Aryl iodides, being the most reactive, undergo oxidative addition very quickly. If other steps in the catalytic cycle are not equally fast, the Ar-Pd-I intermediate has a longer lifetime, increasing the chance for dehalogenation.[7] While aryl bromides are less reactive than iodides, they are still significantly more prone to this side reaction than the more inert aryl chlorides.[3][8]
Part 2: Troubleshooting Guide - Pinpointing the Problem
Before you can solve the problem, you must confirm its existence. This section provides guidance on identifying dehalogenation in your reaction.
Q5: My yield is low, and I see a new, less polar spot on my TLC plate. How can I confirm it's the dehalogenated byproduct?
A5: Your observation is a classic sign of dehalogenation. The dehalogenated product (Ar-H) is typically less polar than both the starting aryl bromide (Ar-Br) and the desired biaryl product (Ar-Ar'), causing it to have a higher Rf value on a TLC plate. To confirm its identity, you can use the following techniques on your crude reaction mixture:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most direct method. You will be able to separate the components and identify the byproduct by its mass, which will correspond to the molecular weight of your starting material minus the mass of bromine plus the mass of a hydrogen atom.
-
GC-MS (Gas Chromatography-Mass Spectrometry): An excellent technique for volatile compounds, providing both retention time data and a mass spectrum for definitive identification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In the ¹H NMR of the crude mixture, you can often identify the characteristic signals of the dehalogenated arene. Look for a new aromatic signal that integrates to one proton in the region where the bromine atom was previously located.
Q6: My starting material is consumed, but the product yield is very low. Could dehalogenation be the only issue?
A6: While dehalogenation is a likely culprit, it's important to consider other competing side reactions that also consume starting materials:
-
Protodeborylation: The boronic acid can react with sources of protons (like water or alcohols) to revert to the corresponding arene, effectively destroying your nucleophile.[4]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (Ar'-Ar'), or the aryl halide can homocouple to form Ar-Ar. Homocoupling of boronic acids is often promoted by the presence of oxygen or Pd(II) species.[4]
A thorough analysis of your crude reaction mixture by LC-MS or NMR will help you determine the relative contribution of each of these side reactions to your low yield.
Part 3: Prevention and Mitigation Strategies
This is the core of the guide, providing detailed, science-backed strategies to minimize dehalogenation by carefully selecting and optimizing each component of your reaction.
Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the ligand, is paramount in controlling the competition between the desired coupling and dehalogenation.
Q7: How does my choice of ligand impact dehalogenation?
A7: The ligand is arguably the most powerful tool you have to combat dehalogenation. The goal is to use a ligand that accelerates the reductive elimination step (forming your product) to such an extent that it outcompetes the dehalogenation pathway.
-
Key Principle: Use bulky, electron-rich phosphine ligands.[5][9][10]
-
Electron-richness (e.g., from alkyl groups like tert-butyl or cyclohexyl on the phosphorus) increases the electron density on the palladium center. This promotes the rate-limiting oxidative addition step, especially for less reactive bromides, and critically, accelerates the final C-C bond-forming reductive elimination.[4][10]
-
Steric bulk also promotes reductive elimination, as the bulky groups create steric pressure that is relieved when the two organic fragments are expelled from the metal center to form the product.[4][10]
-
Q8: Which specific ligands are recommended to suppress dehalogenation?
A8: For challenging Suzuki couplings of aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often inadequate. You should turn to modern, specialized ligands:
-
Buchwald Biaryl Phosphine Ligands: This class of ligands is highly effective. Ligands like SPhos and XPhos are specifically designed to be both bulky and electron-rich and are excellent first choices for suppressing dehalogenation.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and are even more electron-rich than phosphines. They form very stable palladium complexes that can be highly active and resistant to dehalogenation pathways. PEPPSI-type precatalysts are common examples.[1][11]
The Critical Role of the Base and Solvent
The base and solvent create the environment in which the catalyst operates. An improper choice can actively promote dehalogenation.
Q9: Can the base be the source of the problem? Which bases should I use or avoid?
A9: Absolutely. The base is not just an activator; it can be a direct or indirect participant in the dehalogenation mechanism.[12]
-
Avoid Strong Hydroxide Bases: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in protic solvents can readily generate palladium-hydride species, significantly increasing dehalogenation.
-
Favor Weaker Inorganic Bases: Milder bases are often much better at minimizing the side reaction.[13] Excellent choices include:
-
Potassium Phosphate (K₃PO₄): Often considered the "gold standard" for suppressing dehalogenation in difficult couplings.[1]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are also very effective and commonly used alternatives.[1][2]
-
Fluoride sources (e.g., CsF) can also be effective, particularly in anhydrous conditions.
-
Q10: Which solvents are best for minimizing dehalogenation?
A10: The solvent can act as a hydride donor, so its choice is critical.[2]
-
Use Aprotic Solvents: Aprotic solvents are strongly preferred as they lack acidic protons that can contribute to the formation of Pd-H species.[1][2]
-
Be Cautious with Protic Solvents: Avoid using alcohols (methanol, ethanol) as the primary solvent. If a co-solvent is needed for solubility, use the minimum amount of water necessary, as excessive water can be a proton source.[1]
-
DMF is a known issue: Solvents like DMF can decompose at higher temperatures to generate dimethylamine, which can act as a hydride source. It is often best to avoid DMF if dehalogenation is a concern.[3]
Optimizing Reaction Parameters
Fine-tuning the conditions of your experiment can tip the balance in favor of your desired product.
Q11: How does temperature affect dehalogenation?
A11: Higher temperatures can accelerate all reaction rates, but they may increase the rate of dehalogenation more than the rate of the desired coupling.[2][3] If you are observing significant dehalogenation, try running the reaction at a lower temperature, even if it requires a longer reaction time.[13] A good starting point for many aryl bromides is 80-100 °C.[1]
Q12: Can I improve my results by changing the amount of boronic acid?
A12: Yes. Using a slight excess of the boronic acid (e.g., 1.2 to 1.5 equivalents) is a common strategy.[2] This increases its effective concentration, which can help accelerate the rate of the desired transmetalation step, allowing it to better compete with the dehalogenation pathway. However, be aware that a large excess can sometimes lead to increased homocoupling byproducts.
Part 4: Data Summaries and Visualizations
To provide a clearer understanding of these concepts, the following tables and diagrams summarize the key relationships and workflows.
Data Presentation
Table 1: Illustrative Effect of Base Selection on Dehalogenation (Note: Data is compiled from general trends reported in the literature. Actual results will vary based on specific substrates and conditions.)[1]
| Base | Typical Observation on Dehalogenation | Rationale |
| K₃PO₄ | Low / Suppressed | Mild, non-nucleophilic base. Less prone to generating hydride species. |
| K₂CO₃ / Cs₂CO₃ | Low | Good general-purpose mild bases for suppressing the side reaction.[13] |
| NaOtBu | Variable to High | Strong base; can act as a hydride source, especially with aryl chlorides.[14] |
| NaOH / KOH | High | Strong hydroxide bases are known to promote the formation of Pd-H species. |
| Organic Amines (e.g., Et₃N) | Variable | Can act as hydride donors, potentially increasing dehalogenation.[2] |
Table 2: General Ligand Classes and Their Impact on Dehalogenation
| Ligand Class | Example(s) | Expected Impact on Dehalogenation |
| Simple Monodentate Phosphines | PPh₃ | Often insufficient; may lead to significant dehalogenation. |
| Bulky, Electron-Rich Phosphines | PCy₃ | Better performance due to increased bulk and electron-donating ability. |
| Biaryl Phosphines (Buchwald-type) | SPhos, XPhos | Excellent. Designed to accelerate reductive elimination and suppress dehalogenation.[1][2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Excellent. Strong σ-donors that form robust, highly active catalysts. |
Mandatory Visualizations
Diagram 1: The Suzuki Catalytic Cycle and the Competing Dehalogenation Pathway
This diagram illustrates the central choice the Ar-Pd(II)-X intermediate faces: proceed through the productive transmetalation step or divert down the unwanted dehalogenation path.
Caption: The productive Suzuki cycle (solid lines) competes with the dehalogenation pathway (dashed lines).
Diagram 2: Troubleshooting Workflow for Dehalogenation
This flowchart provides a logical sequence of steps to follow when troubleshooting a Suzuki reaction plagued by dehalogenation.
Caption: A step-by-step workflow for diagnosing and solving dehalogenation issues.
Part 5: Optimized Experimental Protocol
This section provides a robust starting protocol for the Suzuki coupling of a generic aryl bromide, incorporating best practices to minimize dehalogenation from the outset.
Protocol 1: General Procedure for Minimizing Dehalogenation in Suzuki-Miyaura Coupling
Objective: To couple an aryl bromide with an arylboronic acid using a catalyst system and conditions designed to suppress hydrodehalogenation.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Palladium Source: Pd₂(dba)₃ (1.0 mol%)
-
Ligand: SPhos (2.2 mol%)
-
Base: Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Solvent: Anhydrous Toluene (to make ~0.2 M solution)
-
Co-solvent: Degassed Water (10% v/v of Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.3 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (Pd₂(dba)₃, 1.0 mol%) and the ligand (SPhos, 2.2 mol%).
-
Solvent Addition: Add anhydrous toluene, followed by the degassed water, via syringe. Note: Solvents should be thoroughly degassed beforehand by sparging with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles.[1]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl bromide and the formation of both the desired product and the potential dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to separate the desired product from any residual starting materials and byproducts.
Part 6: References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
J. Org. Chem. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Org. Lett. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
ResearchGate. (2018). Role of a base in Suzuki-Miyaura reaction. [Link]
-
J. Org. Chem. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
J. Org. Chem. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Reddit. (2022). Suzuki proto-dehalogenation problem. [Link]
-
Org. Lett. (2005). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]
-
Myers, A. (2007). The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Org. Lett. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
Environ. Sci. Technol. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. [Link]
-
ChemInform Abstract. (2012). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]
-
ResearchGate. (2016). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molecules. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Reddit. (2023). How to approach choosing reaction conditions for Suzuki? [Link]
-
ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
Sources
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
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- 14. researchgate.net [researchgate.net]
Recrystallization of Aromatic Ketones: A Technical Support Guide
Welcome to the technical support center for the recrystallization of aromatic ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of these valuable compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Troubleshooting Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of aromatic ketones in a question-and-answer format.
Question: My aromatic ketone is "oiling out" instead of crystallizing. What is happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon where the solute comes out of solution as a liquid rather than a solid.[1][2] This occurs when the solute is insoluble in the solvent at a temperature above its own melting point. For many aromatic ketones, this is a frequent issue due to their often lower melting points and the presence of impurities that can further depress the melting point.[1]
Causality and Solutions:
-
High Solute Concentration: A supersaturated solution can lead to the rapid separation of the solute as an oil.
-
Solution: Re-heat the mixture and add a small amount of additional hot solvent to decrease the saturation.[1] Allow the solution to cool more slowly.
-
-
Rapid Cooling: Shock cooling a hot, saturated solution can favor oil formation over crystal nucleation.[3]
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for the aromatic ketone, even at lower temperatures.
-
Solution: Consider a mixed solvent system. Dissolve the ketone in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly.[5][6]
-
Question: No crystals are forming, even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
The failure of crystals to form from a cooled solution is typically due to either the solution not being supersaturated or the presence of kinetic barriers to nucleation.
Causality and Solutions:
-
Excess Solvent: The most common reason for no crystal formation is using too much solvent, preventing the solution from becoming saturated upon cooling.[7][8]
-
Supersaturation without Nucleation: The solution may be supersaturated, but the crystals have not yet begun to form. This is a state where the initiation of crystal growth is needed.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[7][8] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seeding: If you have a small crystal of the pure aromatic ketone, add it to the solution.[7][9] This "seed" crystal provides a template for further crystallization.
-
Solution 3: Extreme Cooling: For low-boiling point solvents, further cooling in a dry ice/acetone bath might be necessary to induce crystallization.[10]
-
Question: The crystals that formed are very fine and powdery, or they formed too quickly. Is this a problem?
Answer:
Yes, rapid crystallization can be problematic as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] The goal is to grow well-formed, larger crystals, which are typically purer.
Causality and Solutions:
-
Too Rapid Cooling: As mentioned with oiling out, rapid cooling leads to rapid precipitation rather than slow crystallization.
-
Solution: Ensure a slow cooling rate.[3] If crystallization begins immediately and aggressively upon removal from heat, you may have used too little solvent.
-
-
Insufficient Solvent: While using the minimum amount of solvent is ideal for yield, a slightly larger volume can slow down the crystallization process, leading to purer crystals.
-
Solution: Re-heat the solution and add a small amount of additional hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for more controlled crystal growth.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my aromatic ketone?
The ideal solvent for recrystallization is one in which your aromatic ketone is highly soluble at high temperatures and poorly soluble at low temperatures.[11] A general principle is "like dissolves like"; since aromatic ketones have both polar (carbonyl group) and nonpolar (aromatic ring) characteristics, a solvent of intermediate polarity often works well.[12]
A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.[7]
| Solvent Class | Examples | Suitability for Aromatic Ketones |
| Alcohols | Ethanol, Methanol, Isopropanol | Often a good first choice due to their intermediate polarity and ability to dissolve many organic compounds when hot. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can be very effective, especially for ketones with similar structures.[13] However, their high solvent power may lead to lower yields. |
| Esters | Ethyl Acetate | A versatile solvent with moderate polarity. |
| Hydrocarbons | Hexane, Heptane, Toluene | Generally used as the "poor" solvent in a mixed-solvent system with a more polar solvent. Toluene can be a good single solvent for some aromatic ketones. |
| Ethers | Diethyl Ether, THF | Often too good of a solvent, but can be used in mixed-solvent systems. |
| Water | Generally unsuitable as a single solvent due to the low water solubility of most aromatic ketones, but can be used as the "poor" solvent in a pair with a water-miscible solvent like ethanol or acetone.[11][14] |
Q2: What is a mixed-solvent recrystallization and when should I use it?
A mixed-solvent recrystallization is used when no single solvent has the desired solubility properties. It involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[6]
You should consider this technique when your aromatic ketone is either too soluble in all common solvents even when cold, or is insoluble in them even when hot. The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes cloudy, indicating saturation.[5] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: How can I remove colored impurities during recrystallization?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[15] The charcoal adsorbs the colored compounds.
Procedure:
-
Dissolve the impure aromatic ketone in the hot solvent.
-
Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Swirl the mixture and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtered solution to cool and crystallize.
Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.
Section 3: Experimental Protocols & Visual Workflows
Standard Single-Solvent Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.
-
Dissolution: Place the crude aromatic ketone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7][16]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[16] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[15]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter for a period of time, or by transferring them to a watch glass to air dry.[15]
Visual Workflow for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Recrystallization1. (n.d.).
- Recrystallization. (n.d.).
- Jee, S. (n.d.). Chemistry Crystallization.
- Recrystallization-1.pdf. (n.d.).
- Crystallization. (n.d.). Harry & Co Jewellery.
- Factors Affecting Crystallization. (n.d.).
- Westin, J. (n.d.). Recrystallization - Organic Chemistry.
- RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Factors Affecting The Growth Process. (n.d.). Scribd.
- Recrystallization (chemistry). (n.d.). In Wikipedia.
- Recrystallization. (n.d.).
- Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Solvent Choice. (n.d.). University of York Chemistry Teaching Labs.
- Lab Procedure: Recrystallization. (n.d.). ChemTalk.
- Properties of aromatic ketones and other solvents. (n.d.). ResearchGate.
- Guide for crystallization. (n.d.).
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
- Recrystallization. (n.d.).
- recrystallization.wpd. (n.d.).
Sources
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- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
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- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. unifr.ch [unifr.ch]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Recrystallization [sites.pitt.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of 4-(3-Bromophenyl)butan-2-one
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting material from 4-(3-Bromophenyl)butan-2-one. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible purification.
I. Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows signals corresponding to both my product, this compound, and the unreacted aryl bromide starting material. What is the most straightforward method to separate them?
A1: The most direct and often most effective method for separating a ketone from an unreacted aryl bromide is flash column chromatography. Due to the difference in polarity between the ketone (more polar) and the aryl bromide (less polar), they will exhibit different affinities for the stationary phase, allowing for their separation.[1][2]
Q2: I am working on a large scale and would prefer to avoid column chromatography. Are there any alternative purification techniques?
A2: For larger scale purifications, liquid-liquid extraction can be an effective alternative to chromatography.[3][4] Specifically, a bisulfite extraction can be employed to selectively react with the ketone, forming a water-soluble adduct that can be separated from the organic layer containing the unreacted aryl bromide.[5][6] The ketone can then be regenerated from the aqueous layer.
Q3: Can I use recrystallization to purify my product?
A3: Recrystallization is a viable option if a suitable solvent system can be identified in which the solubility of this compound and the unreacted starting material differ significantly at high and low temperatures.[7][8] This often requires some empirical screening of different solvents or solvent mixtures.
Q4: I've performed an extractive workup, but I'm still seeing the starting material in my product. What could be the issue?
A4: Incomplete extraction is a common issue. This could be due to an insufficient volume of the washing solution, inadequate mixing of the layers, or the formation of emulsions.[9][10] Ensure vigorous shaking of the separatory funnel and allow adequate time for the layers to separate. If emulsions form, adding a small amount of brine can help to break them.
II. Troubleshooting Guide
This section provides detailed protocols and explanations for common issues encountered during the purification of this compound.
Issue 1: Unreacted Aryl Bromide Contamination Detected by Spectroscopy
Underlying Principle: The primary difference between this compound and the unreacted aryl bromide (e.g., 3-bromoacetophenone or a similar precursor) is their polarity. The ketone group in the product makes it significantly more polar than the aryl bromide. This difference is the basis for most purification strategies.
Recommended Solution: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds based on their polarity.[1][2][11] The more polar compound (the ketone) will adhere more strongly to the polar stationary phase (silica gel) and will therefore elute later than the less polar compound (the aryl bromide).
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring an even and compact bed. Allow the solvent to drain until it is just above the silica surface.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and carefully apply it to the top of the silica gel.[11]
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to determine which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation: Solvent System Selection for Column Chromatography
| Starting Material Polarity | Product Polarity | Recommended Eluent System (Hexane:Ethyl Acetate) | Expected Elution Order |
| Low | Moderate | 9:1 to 7:3 | 1. Unreacted Aryl Bromide2. This compound |
Visualization: Purification Method Selection Workflow
Caption: Purification Method Selection Workflow.
Issue 2: Difficulty in Separating Compounds with Similar Polarities
Underlying Principle: When the polarity difference between the product and the starting material is not substantial, physical separation methods like chromatography become less efficient. In such cases, a chemical separation based on the reactivity of the ketone functional group can be employed.
Recommended Solution: Bisulfite Extraction
This technique leverages the reversible reaction of aldehydes and unhindered ketones with sodium bisulfite to form a charged, water-soluble adduct.[5][6] The unreacted, non-polar aryl bromide remains in the organic layer and can be easily separated.
Experimental Protocol: Bisulfite Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.[5]
-
Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of the ketone, is collected. The organic layer, containing the unreacted aryl bromide, is discarded.
-
Regeneration of Ketone: To regenerate the ketone, the aqueous layer is treated with a base (e.g., sodium carbonate or sodium hydroxide) until the solution is basic. This reverses the reaction and precipitates the ketone.
-
Final Extraction: Extract the regenerated ketone from the aqueous layer with a fresh portion of organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.[10]
Issue 3: Product is an Oil and Cannot be Recrystallized
Underlying Principle: Recrystallization is only effective for solid compounds.[7] If this compound is obtained as an oil, alternative purification methods that do not rely on crystallization are necessary.
Recommended Solution: Acid-Base Extraction (if applicable)
While this compound itself is neutral, this technique can be highly effective if the unreacted starting material has acidic or basic properties.[13][14][15] For instance, if the starting material were a phenol or an amine, it could be selectively removed from the organic layer by washing with an aqueous base or acid, respectively. Since typical aryl bromide starting materials are neutral, this method is generally not the first choice unless the synthesis involves other reactive functionalities.
Alternative: Conversion to a Crystalline Derivative
In some cases, it may be beneficial to convert the oily product into a solid derivative (e.g., a semicarbazone or oxime) which can be purified by recrystallization. The pure derivative can then be hydrolyzed back to the pure ketone. This is a more involved process but can be very effective for challenging purifications.
III. Concluding Remarks
The successful purification of this compound from its unreacted starting materials hinges on exploiting the differences in their physical and chemical properties. For routine small-scale purifications, flash column chromatography is typically the most reliable method. For larger scales or when chromatography is not feasible, a bisulfite extraction offers a robust chemical separation alternative. Careful consideration of the scale of the reaction and the specific properties of the contaminants will guide the selection of the most appropriate and efficient purification strategy.
References
- Delhaye, L., Ceccato, A., et al. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Semantic Scholar.
- (n.d.). Acid–base extraction. Wikipedia.
- (n.d.). Column chromatography. Columbia University.
- (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
- (2025, August 6). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. ResearchGate.
- (n.d.). Column chromatography. Unknown Source.
- (n.d.). Method for purification of ketones. Google Patents.
- (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
- (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- (2020, March 26). Video: Extraction - Concept. JoVE.
- (n.d.). Recrystallization. Unknown Source.
- (n.d.). Remove Sticky Reagents. Unknown Source.
- (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH.
- (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Extraction - Concept [jove.com]
Technical Support Center: Strategies for Preventing Enolization Side Reactions of Ketones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with ketone enolization in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate unwanted enolization and improve reaction outcomes.
Introduction to Ketone Enolization
Ketones possessing at least one α-hydrogen are in equilibrium with their corresponding enol or enolate tautomers.[1] This equilibrium, while fundamental to many essential carbon-carbon bond-forming reactions, can also be the source of numerous side reactions, including racemization, aldol condensation, and undesired alkylation.[2] Understanding and controlling this equilibrium is paramount for achieving high yields and selectivity in organic synthesis.
This guide will explore the factors that influence enolization and provide actionable strategies to prevent or minimize unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers. How can I control which α-proton is removed?
This is a classic issue of kinetic versus thermodynamic control of enolate formation.[3][4] For an unsymmetrical ketone, deprotonation can occur at either the more or less substituted α-carbon.[5]
-
Kinetic Enolate: This is the enolate that is formed fastest. It typically results from the removal of a proton from the less sterically hindered α-carbon.[6][7]
-
Thermodynamic Enolate: This is the most stable enolate. It is usually the more substituted enolate, as the resulting double bond is more stabilized.[3][5][7]
To favor the KINETIC enolate (less substituted):
-
Use a strong, sterically hindered base: Lithium diisopropylamide (LDA) is the classic choice.[6] Its bulkiness prevents it from accessing the more sterically hindered α-proton.[6]
-
Use a polar aprotic solvent: Tetrahydrofuran (THF) is commonly used.[8][9]
-
Maintain low temperatures: -78 °C is typical to prevent equilibration to the thermodynamic enolate.[10][11]
-
Use a slight excess of the ketone relative to the base: This ensures the base is consumed quickly and minimizes the chance for equilibration.[12]
To favor the THERMODYNAMIC enolate (more substituted):
-
Use a smaller, non-hindered base: Sodium hydride (NaH) or an alkoxide like sodium ethoxide (NaOEt) are common choices.[6][10]
-
Use a protic solvent or allow for equilibrium: Protic solvents facilitate proton exchange, allowing the enolates to equilibrate to the most stable form.[5][8]
-
Use higher temperatures: Room temperature or gentle heating allows the system to reach thermodynamic equilibrium.[5][10]
-
Use a slight excess of the base: This ensures complete deprotonation and allows for equilibration.
Q2: I'm observing racemization at a chiral α-carbon. What's happening and how can I stop it?
Enolization at a chiral α-carbon leads to the formation of a planar, achiral enol or enolate intermediate.[2] Reprotonation of this intermediate can occur from either face of the planar double bond with equal probability, resulting in a racemic mixture.[2]
To prevent racemization:
-
Avoid strongly acidic or basic conditions: Both can catalyze enolization.[2]
-
Use a protecting group: If the ketone's reactivity is not needed immediately, converting it to an acetal will prevent enolization.[13][14][15]
-
Employ non-protic reaction conditions: The absence of a proton source will prevent the enolate from being reprotonated.
-
Consider asymmetric synthesis approaches: Chiral auxiliaries or catalysts can direct the stereochemical outcome of reactions at the α-position.[6]
Q3: My reaction is yielding significant amounts of aldol condensation byproducts. How can I minimize this?
Aldol condensation occurs when an enolate attacks the carbonyl carbon of another ketone molecule. This is a common side reaction, especially when using weaker bases that don't fully deprotonate the ketone.
To minimize aldol condensation:
-
Use a strong, non-nucleophilic base: LDA is an excellent choice as it rapidly and quantitatively converts the ketone to its enolate, minimizing the concentration of the neutral ketone available for reaction.[6][12]
-
Maintain low temperatures: This slows down the rate of the aldol reaction.
-
Add the electrophile promptly: Once the enolate is formed, introduce the desired electrophile to the reaction mixture without delay.
-
Inverse addition: Slowly add the ketone to a solution of the base to ensure the ketone is always the limiting reagent.[12]
Q4: Are there alternatives to enolate chemistry for α-functionalization?
Yes, several modern methods bypass the direct formation of enolates to avoid associated side reactions.
-
Enamine Catalysis: Ketones can be reacted with secondary amines to form enamines, which are nucleophilic at the α-carbon and can react with electrophiles.[11]
-
Silyl Enol Ethers: These can be prepared from ketones and then reacted with electrophiles in the presence of a Lewis acid. This approach offers excellent control over regioselectivity.
-
Umpolung Strategies: These methods reverse the normal polarity of the α-carbon, making it electrophilic. This allows for reactions with nucleophiles.[16][17]
Troubleshooting Guides
Scenario 1: Poor Regioselectivity in Enolate Alkylation
Problem: You are attempting to alkylate an unsymmetrical ketone at the less substituted α-position but are getting a mixture of products.
Probable Cause: The reaction conditions are allowing for equilibration to the more stable thermodynamic enolate.
Troubleshooting Steps:
-
Re-evaluate your base: Ensure you are using a sufficiently bulky base like LDA.[6] Consider other hindered bases like lithium hexamethyldisilazide (LHMDS).
-
Check your temperature control: Maintain a consistently low temperature (-78 °C) throughout the enolate formation and alkylation steps.[10] Any warming can lead to equilibration.
-
Solvent purity: Ensure your THF is anhydrous. Water can act as a proton source and facilitate equilibration.
-
Order of addition: Add the ketone dropwise to a solution of the base to maintain an excess of the base and ensure rapid deprotonation.[12]
| Parameter | For Kinetic Enolate | For Thermodynamic Enolate |
| Base | Strong, sterically hindered (e.g., LDA, LHMDS) | Weaker, non-hindered (e.g., NaH, NaOEt) |
| Temperature | Low (-78 °C) | Higher (Room temp. to reflux) |
| Solvent | Aprotic (e.g., THF) | Protic or Aprotic |
| Reaction Time | Short | Long |
Scenario 2: Complete Avoidance of Enolization is Required
Problem: Your molecule contains a sensitive functional group that will not tolerate the basic conditions required for enolate formation, but you need to perform a reaction elsewhere in the molecule.
Probable Cause: The ketone's α-protons are interfering with the desired reaction.
Solution: Employ a Protecting Group
The most common strategy is to protect the ketone as an acetal.[13][14] Acetals are stable to bases, nucleophiles, and reducing agents.[15][18]
Experimental Protocol: Acetal Protection of a Ketone
-
Setup: To a round-bottom flask containing the ketone dissolved in a suitable solvent (e.g., toluene), add a diol (e.g., ethylene glycol, 1.1-1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Equip the flask with a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the acetal. Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Workup: Cool the reaction mixture, wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst, and then wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting acetal by column chromatography if necessary.
Deprotection: The ketone can be regenerated by treating the acetal with aqueous acid.[14]
Visualizing Reaction Control
Kinetic vs. Thermodynamic Enolate Formation Pathway
Caption: Control of enolate formation.
Workflow for Preventing Enolization Side Reactions
Caption: Troubleshooting workflow for enolization.
References
-
JoVE. (2023, April 30). Regioselective Formation of Enolates. [Link]
-
Fiveable. Kinetic vs. Thermodynamic Enolates Definition. [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Gumball Degree. (2025, December 30). What factors control enolate formation and reactivity? [YouTube video]. [Link]
-
Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Khan Academy. Kinetic and thermodynamic enolates. [Video]. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Tutor. Enolization of Carbonyls. [Link]
-
Quora. Can a ketone be converted into an enolate?[Link]
-
Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. [Link]
-
Enol Content and Enolization. [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]
-
JoVE. (2023, April 30). Stereochemical Effects of Enolization. [Link]
-
Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control. [YouTube video]. [Link]
-
ResearchGate. Typical approaches to the α-functionalization of ketones and our design...[Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]
-
ACS Publications. Highly Stereoselective Kinetic Enolate Formation: Steric vs Electronic Effects. The Journal of Organic Chemistry. [Link]
-
ChemRxiv. Electro-Oxidative Platform for Nucleophilic α-Functionalization of Ketones. [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.2: Enols, Enolate Ions and Tautomerization. [Link]
-
Enolate Chemistry. [Link]
-
reposiTUm. Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. [Link]
-
NIH. Selective Radical–Radical Cross-Couplings: Design of a Formal β-Mannich Reaction. [Link]
-
JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
18: Reactions of Enolate Ions and Enols. [Link]
-
Química Organica.org. Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]
-
Nature. (2018, November 19). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
Sources
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- 2. Video: Stereochemical Effects of Enolization [jove.com]
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- 15. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: HPLC Purification of 4-(3-Bromophenyl)butan-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the HPLC purification of 4-(3-Bromophenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to develop robust purification methods. Here, we will address common challenges, provide detailed troubleshooting steps, and offer validated protocols based on established chromatographic principles.
Introduction: The Challenge of Purifying Synthetic Intermediates
This compound is a synthetic intermediate whose purity is critical for the success of subsequent reaction steps and the final product's quality. High-Performance Liquid Chromatography (HPLC) is the premier technique for its analysis and purification due to its high resolution and versatility.[1][2] However, like many aromatic ketones, this compound can present unique challenges, including poor peak shape and difficult separations from structurally similar impurities. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an analytical HPLC method for this compound?
A robust starting point for method development is crucial. Based on the compound's structure—a moderately non-polar aromatic ketone—a reversed-phase method is the logical choice.[1][3] A standard C18 column with a mobile phase of acetonitrile and water is recommended.
Table 1: Recommended Starting Analytical HPLC Parameters
| Parameter | Recommended Condition | Rationale & Comments |
| Stationary Phase | C18, 5 µm particle size (e.g., Varian C18, Agilent ZORBAX) | C18 offers excellent hydrophobic retention for the aromatic ring. A fully end-capped column is preferred to minimize peak tailing from ketone-silanol interactions.[4][5] |
| Mobile Phase | A: Water; B: Acetonitrile (ACN) | ACN is a common, effective organic modifier for reversed-phase HPLC.[6][7] |
| Gradient | 50% B to 95% B over 15 minutes | A gradient is recommended for initial runs to elute all components of a reaction mixture and determine the approximate retention time.[1] |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard flow rate for analytical columns, providing a good balance between speed and efficiency.[8] |
| Column Temperature | 30 °C | Using a column oven improves retention time reproducibility by eliminating fluctuations from ambient temperature.[9][10] |
| Detection (UV) | 254 nm | The bromophenyl group provides strong UV absorbance. A preliminary UV scan of the compound in the mobile phase is recommended to find the absorbance maximum. |
| Injection Volume | 5-10 µL | Keep the injection volume low initially to avoid column overload, which can cause peak distortion.[11] |
| Sample Solvent | Mobile Phase (at initial conditions) or Acetonitrile/Water | Dissolving the sample in a solvent weaker than or equal to the initial mobile phase strength is critical for good peak shape.[11] |
Q2: Which column chemistry is best? C18, C8, or Phenyl-Hexyl?
-
C18/C8: These are the workhorses of reversed-phase chromatography and are excellent starting points.[12][13] They separate primarily based on hydrophobicity. A C8 column will be less retentive than a C18, leading to shorter analysis times, which can be advantageous if resolution is already sufficient.[5]
-
Phenyl-Hexyl: If you struggle to separate impurities that are structurally very similar to your target compound, a Phenyl-Hexyl column can provide alternative selectivity.[10][14] This type of stationary phase can engage in pi-pi interactions with the aromatic ring of this compound, offering a different separation mechanism than the purely hydrophobic interactions of a C18 phase.[14]
Q3: My compound is for an MS application. What mobile phase additives should I use?
For Mass Spectrometry (MS) detection, it is essential to use volatile mobile phase additives. While methods for similar compounds sometimes use non-volatile acids like phosphoric acid, these will contaminate the MS source.[6] Instead, use:
-
0.1% Formic Acid: The most common choice for LC-MS, it provides protons for positive-ion mode ionization and is highly volatile.
-
0.1% Acetic Acid: Another suitable volatile acid.
-
Ammonium Formate or Ammonium Acetate (5-10 mM): These buffers are used when pH control is needed and are fully compatible with MS.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem Area 1: Poor Peak Shape
A: Peak tailing is typically a sign of unwanted secondary interactions between your analyte and the stationary phase, or extra-column effects.
Primary Causes & Solutions:
-
Silanol Interactions: The ketone group on your molecule can interact with free silanol groups (Si-OH) on the silica surface of the column.[4][5]
-
Solution: Use a modern, high-purity, end-capped C18 column. End-capping "masks" most of the free silanols, dramatically improving the peak shape for polar-functionalized compounds like ketones.[4]
-
-
Column Overload: Injecting too much sample mass onto the column saturates the stationary phase, leading to tailing.[9][11]
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 30%), it can cause peak distortion.[15]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Caption: Logic flow for diagnosing and fixing peak tailing issues.
Problem Area 2: Inadequate Resolution
A: Resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve it, you must change one or more of these parameters.
Strategies for Improving Resolution:
-
Optimize Selectivity (α): This is often the most powerful way to improve resolution. Selectivity is the measure of separation between two peaks.
-
Change Organic Modifier: The choice between acetonitrile and methanol can significantly alter selectivity. Acetonitrile often provides sharper peaks, but methanol can offer different elution patterns for aromatic compounds. Try running the same gradient with methanol instead of acetonitrile.
-
Change Stationary Phase: As mentioned in the FAQ, switching from a C18 to a Phenyl-Hexyl column introduces pi-pi interactions, which can dramatically change the elution order and improve separation from impurities that differ in their aromatic character.[10][14]
-
-
Increase Efficiency (N): Higher efficiency results in narrower peaks, which can improve resolution.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase efficiency, leading to better resolution, albeit with a longer run time.[8]
-
Use a Longer Column or Smaller Particles: A longer column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) will increase the plate number (N) and thus resolution. Note that this will also increase backpressure.[8]
-
-
Optimize Retention Factor (k): Increasing the retention (making the peaks come out later) can sometimes improve resolution, especially for early-eluting peaks.
-
Decrease Mobile Phase Strength: Make your gradient shallower or use a lower percentage of organic solvent in an isocratic method. This will increase the retention time and may provide the column more "time" to separate the compounds.
-
Caption: Systematic workflow for improving chromatographic resolution.
Problem Area 3: System & Method Stability
A: Unstable retention times are a common problem, usually pointing to issues with the mobile phase, column equilibration, or hardware.[9][16]
Table 2: Troubleshooting Retention Time Instability
| Potential Cause | Diagnostic Check | Solution |
| Insufficient Column Equilibration | Is the drift consistent at the start of a new batch of samples? | Always equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection.[9] |
| Mobile Phase Composition Change | Is the mobile phase freshly prepared? Are the solvent lines in the correct reservoirs? | Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent selective evaporation of the more volatile component (e.g., ACN). Ensure the pump is drawing from the correct lines.[16] |
| Temperature Fluctuations | Is the laboratory temperature stable? Is a column oven being used? | Use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30-35 °C) for stable performance.[9][10] |
| Pump Malfunction or Leaks | Does the pressure reading fluctuate erratically? Are there visible salt deposits or drips around fittings? | Purge the pump to remove air bubbles. Check all fittings for leaks from the pump to the detector. If pressure is unstable, check pump seals and check valves for wear.[17] |
Experimental Protocols
Protocol 1: General Purpose Analytical Method
This protocol provides a detailed step-by-step method based on the starting parameters in Table 1.
-
System Preparation:
-
Prepare Mobile Phase A: HPLC-grade water (add 0.1% formic acid if MS detection is required).
-
Prepare Mobile Phase B: HPLC-grade acetonitrile (add 0.1% formic acid if MS detection is required).
-
Degas both mobile phases using an inline degasser or by sonicating for 15 minutes.[15]
-
-
Column Installation & Equilibration:
-
Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the column oven temperature to 30 °C.
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the starting mobile phase composition (e.g., 50% B) at 1.0 mL/min for at least 15 minutes or until the baseline is stable.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound sample.
-
Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to make a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could clog the system.[15]
-
-
Chromatographic Run:
-
Set the UV detector to 254 nm.
-
Inject 5 µL of the prepared sample.
-
Run the following gradient:
-
0.0 min: 50% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 50% B
-
20.0 min: 50% B (post-run equilibration)
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Assess peak shape (tailing factor), retention time, and resolution from adjacent impurities. Use this data to begin method optimization as needed.
-
Protocol 2: Scaling from Analytical to Preparative Purification
Once an analytical method provides good resolution, you can scale it up for purification.
-
Determine Loading Capacity: Using your analytical column, perform loading studies by injecting increasing concentrations of your sample until resolution begins to degrade. This helps determine the maximum mass that can be loaded per injection.
-
Select Preparative Column: Choose a preparative column with the same stationary phase chemistry and particle size as your analytical column, but with a larger internal diameter (e.g., 21.2 mm or 50 mm).
-
Scale the Flow Rate: Adjust the flow rate according to the column diameter using the following formula:
-
Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep) / ID (analytical))² ]
-
Example: Scaling from a 4.6 mm ID column at 1 mL/min to a 21.2 mm ID column: 1.0 x [ (21.2 / 4.6)² ] ≈ 21.2 mL/min.
-
-
Scale the Injection Volume: The injection volume can be scaled proportionally to the column volume.
-
Adjust Gradient Time: The gradient time should be kept proportional to the column volume to maintain similar separation.
-
Fraction Collection: Set your fraction collector to trigger based on the UV signal, collecting the peak corresponding to your pure compound.
References
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
AELAB. (2024, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Mastelf. (2024, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. [Link]
-
SIELC Technologies. Separation of 1-Butanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]
-
Kiss, I., & Varga-Puchony, Z. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of High Resolution Chromatography, 4(6), 281-287. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]
-
HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. [Link]
-
MicroSolv Technology Corporation. (2020, April 14). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes. [Link]
-
Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. [Link]
-
Kong, Y., et al. (2013). Supplementary Information: Nanoparticles as a highly efficient and reusable organocatalyst for direct asymmetric aldol reaction in water. Green Chemistry. [Link]
-
Shelake, A., et al. (2024). HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences, 2(11), 910-919. [Link]
-
Kothari, S., & Lokhande, M. V. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 9(8), 50-56. [Link]
-
Navarro, A., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
-
ResearchGate. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
-
Krock, B., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 673. [Link]
-
Chemistry Stack Exchange. (2019, November 26). Can we use HPLC to purify an organic reaction product? [Link]
-
Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 416-434. [Link]
-
Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). Journal of Chemical Health Risks, 14(4), 756-765. [Link]
-
Monash University. Choices of chromatographic methods as stability indicating assays for pharmaceutical products. [Link]
-
A1Suppliers. This compound, 95% Purity. [Link]
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Technical Support Center: Improving Reaction Conditions for Ketone Reduction
Welcome to the Technical Support Center for optimizing ketone reduction reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues in Ketone Reduction
This section addresses prevalent problems encountered during the reduction of ketones, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
A common frustration in the laboratory is the failure of a reaction to proceed to completion, resulting in a low yield or no desired product.[1][2] This issue can often be traced back to several key factors.
Potential Causes & Solutions:
-
Inactive or Degraded Reducing Agent: Hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are susceptible to degradation, especially with improper storage.[3]
-
Troubleshooting:
-
Use a freshly opened container of the reducing agent.
-
If degradation is suspected, test the reagent on a simple, reliable ketone substrate to verify its activity.[3]
-
Store all hydride reagents under anhydrous conditions, away from moisture and air.
-
-
-
Insufficient Stoichiometry: While stoichiometric ratios may look sufficient on paper, a slight excess of the reducing agent is often necessary to drive the reaction to completion.[3]
-
Suboptimal Reaction Temperature: Low temperatures, often employed to enhance selectivity, can drastically reduce the reaction rate, leading to incomplete conversion.[3][4]
-
Troubleshooting:
-
If stereoselectivity is not a primary concern, consider gradually increasing the reaction temperature.
-
For sluggish reactions, a change of solvent to one with a higher boiling point might be necessary to achieve the required temperature.
-
-
-
Solvent Impurities: The presence of water or other protic impurities in the solvent can quench the hydride reagent, rendering it inactive.[1] This is particularly critical for highly reactive reagents like LiAlH₄.[5][6]
Issue 2: Formation of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products, which can complicate purification and reduce the yield of the desired alcohol.
Potential Causes & Solutions:
-
1,4-Conjugate Addition to α,β-Unsaturated Ketones: When reducing α,β-unsaturated ketones, the hydride can attack the β-carbon (1,4-addition) in addition to the carbonyl carbon (1,2-addition), leading to a mixture of products.[7]
-
Troubleshooting (to favor 1,2-addition):
-
-
Reduction of Other Functional Groups: Strong reducing agents like LiAlH₄ can reduce other functional groups such as esters, carboxylic acids, amides, and nitriles, which may be present in the starting material.[9][10][11]
-
Troubleshooting:
-
Choose a Milder Reagent: If the starting material contains functional groups that are sensitive to LiAlH₄, switch to a milder reagent like NaBH₄, which is generally selective for aldehydes and ketones.[10][12]
-
Protecting Groups: If a strong reducing agent is necessary, consider protecting the other sensitive functional groups before the reduction step.[13]
-
-
Issue 3: Low Isolated Yield After Workup and Purification
Even when the reaction proceeds cleanly, significant product loss can occur during the workup and purification stages.[2][14]
Potential Causes & Solutions:
-
Emulsion Formation During Extraction: Stable emulsions between the organic and aqueous layers can make phase separation difficult, trapping the product.[1]
-
Product Solubility in the Aqueous Layer: Some alcohols, particularly those with lower molecular weight or multiple polar groups, may have significant solubility in water, leading to loss during aqueous washes.[1][14]
-
Decomposition on Silica Gel: The acidic nature of silica gel used in column chromatography can cause decomposition of sensitive alcohol products.[2]
-
Troubleshooting:
-
Neutralize the silica gel by pre-treating it with a base, such as triethylamine, mixed with the eluent.
-
Consider alternative purification methods like recrystallization or distillation if the product is amenable.
-
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent should I choose for my ketone reduction?
A1: The choice of reducing agent depends on the specific substrate and the desired outcome.
| Reducing Agent | Reactivity | Functional Group Selectivity | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Mild | Reduces aldehydes and ketones.[10] Generally does not reduce esters, carboxylic acids, or amides. | Protic solvents (e.g., methanol, ethanol, water).[15][16] | Safer and easier to handle than LiAlH₄.[11] Can be used in protic solvents.[17] |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[9][11][18] | Aprotic solvents (e.g., diethyl ether, THF).[5][6] | Highly reactive and pyrophoric. Reacts violently with water and protic solvents.[5][6] Requires a separate aqueous workup step.[12][17] |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Variable | Can reduce aldehydes, ketones, and also alkenes/alkynes.[19][20] | Varies with catalyst (e.g., ethanol, ethyl acetate). | Can be difficult to achieve selectivity between a carbonyl and a C=C double bond.[19] |
Q2: How can I selectively reduce a ketone in the presence of an aldehyde?
A2: This is a challenging transformation because aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance.[21] However, there are strategies to achieve this:
-
Luche Reduction: The combination of NaBH₄ and CeCl₃ in methanol can selectively reduce ketones over aldehydes.[8][13] Under these conditions, the aldehyde readily forms a methoxy acetal, which is unreactive towards the reducing agent, while the more Lewis basic ketone is activated by the cerium salt and gets reduced.[8]
-
Protecting Group Strategy: Chemoselectively protect the more reactive aldehyde as an acetal. Then, reduce the unprotected ketone using a standard reducing agent like NaBH₄. Finally, deprotect the acetal to regenerate the aldehyde.[13]
Q3: My reaction seems to stall before all the starting material is consumed. What should I do?
A3: If you observe that the reaction has stopped prematurely, you can try adding more of the reducing agent in portions while monitoring the reaction by TLC.[2] This is often necessary if the initial amount of reagent was insufficient or if some of it was consumed by trace impurities.[3]
Q4: What are the key safety precautions when working with hydride reducing agents?
A4: Safety is paramount when using powerful reducing agents.
-
LiAlH₄: This reagent is highly pyrophoric and reacts violently with water, alcohols, and other protic sources.[5][6] It should always be handled in a fume hood under an inert atmosphere (e.g., nitrogen or argon). The quenching of LiAlH₄ reactions must be done with extreme care, typically by slow, dropwise addition of a quenching agent (like ethyl acetate followed by water or aqueous NaOH) at low temperatures (e.g., 0 °C).
-
NaBH₄: While much safer than LiAlH₄, sodium borohydride still reacts with acidic solutions to produce flammable hydrogen gas.[22] Reactions should be well-ventilated, and care should be taken during acidic workup.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be aware of the potential for hydrogen gas evolution during the reaction and workup.[22][23]
Experimental Protocols
Protocol 1: General Procedure for Ketone Reduction using Sodium Borohydride
This protocol is a general guideline and may need optimization for specific substrates.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in a suitable alcohol solvent (e.g., methanol or ethanol) to a concentration of approximately 0.25 M.[24]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) to the stirred solution in small portions.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.[24] Once the starting material is consumed, allow the reaction to warm to room temperature.
-
Quenching: Slowly add water or a dilute acid (e.g., 1M HCl) to quench any excess NaBH₄.
-
Workup: Remove the bulk of the alcohol solvent under reduced pressure (rotary evaporation).[24] Add water and an organic solvent (e.g., ethyl acetate or diethyl ether) to the residue and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alcohol product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure alcohol.[24]
Visualizations
Mechanism of Ketone Reduction by Hydride
Caption: General mechanism of ketone reduction by a hydride reagent.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in ketone reductions.
References
- Technical Support Center: Optimizing Organic Reaction Yields. (n.d.). Benchchem.
- How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
- Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (n.d.). New Journal of Chemistry (RSC Publishing).
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- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. (n.d.). PubMed.
- Chemoselective Reduction of Aldehydes in the Presence of Ketones with NaBH4 in Polyethylene Glycol Dimethyl Ethers. (n.d.). Taylor & Francis Online.
- What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora.
- troubleshooting low yield in Aldol condensation. (n.d.). Benchchem.
- Reduction of a ketone in the presence of an aldehyde. (n.d.). ECHEMI.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
- The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts.
- Reduction of a ketone in the presence of an aldehyde. (2016, September 25). Chemistry Stack Exchange.
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- Chemoselective Reduction of Aldehydes. (n.d.). TCI AMERICA.
- Luche Reduction. (n.d.). Tokyo Chemical Industry UK Ltd.
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- 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021, April 2). Chad's Prep.
- Reduction of Aldehydes and Ketones. (n.d.). OpenOChem Learn.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
- Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. (n.d.). Journal of the American Chemical Society.
- NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. (n.d.). Oriental Journal of Chemistry.
- Ketone Reduction Challenges and Solutions. (2025, January 4). YouTube.
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- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. (n.d.). ResearchGate.
- Reduction of Aldehydes and Ketones. (n.d.). Chemistry Steps.
- reduction of aldehydes and ketones. (n.d.). Chemguide.
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- reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide.
- Hydrogenation of Ketone. (n.d.). Study.com.
- Ketone Reduction. (n.d.). Wordpress.
- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2025, August 6). ResearchGate.
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 4-(3-Bromophenyl)butan-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization and quantification of intermediates are paramount. 4-(3-Bromophenyl)butan-2-one, a key building block in various synthetic pathways, requires a robust, reliable, and validated analytical method to ensure purity, identity, and concentration. This guide provides an in-depth exploration of using Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive validation of this compound. We will dissect the rationale behind methodological choices, from ionization techniques to fragmentation analysis, and benchmark this "gold standard" approach against alternative methods like HPLC-UV and GC-FID. This document is structured not as a rigid protocol, but as a decision-making guide, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to empower researchers with the expertise to develop and validate a scientifically sound analytical system.[1][2][3]
The Analyte: Deconstructing this compound
Before developing any analytical method, a fundamental understanding of the analyte's physicochemical properties is essential.
-
Structure: C₁₀H₁₁BrO
-
Molecular Weight: 227.10 g/mol [4]
-
Key Structural Features:
-
Aromatic Ring: Provides chromatographic retention on appropriate GC columns and influences fragmentation.
-
Bromine Atom: This is the most telling feature for mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, producing two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2). This signature provides an exceptionally high degree of confidence in compound identification.
-
Ketone Functional Group: Directs the primary fragmentation pathways through mechanisms like alpha-cleavage.[6][7][8]
-
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
For a molecule with the volatility and thermal stability of this compound, GC-MS is the analytical method of choice. The gas chromatograph provides exquisite separation from impurities, while the mass spectrometer offers unparalleled specificity and structural information.
Methodological Rationale: Ionization and Fragmentation
The choice of ionization method is critical. For this application, Electron Ionization (EI) is the superior choice. At a standard energy of 70 eV, EI imparts significant energy into the molecule, inducing reproducible and extensive fragmentation.[9] This fragmentation pattern serves as a unique "fingerprint" for the molecule, which is invaluable for both identification and specificity assessments during validation.
Predicted Fragmentation Pathway:
The EI-MS fragmentation of this compound is governed by established chemical principles. The primary cleavages are predictable and provide a roadmap for interpreting the resulting mass spectrum.
-
Molecular Ion (M⁺): The initial ionization event produces the molecular ion radical cation. We expect to see a prominent doublet at m/z 226/228 , corresponding to the two bromine isotopes.
-
Alpha-Cleavage (Acylium Ion Formation): The most favorable fragmentation for ketones involves cleavage of the bond alpha to the carbonyl group.[7][10]
-
Loss of the methyl radical (•CH₃): This yields a stable acylium ion at m/z 211/213 .
-
Loss of the 3-bromobenzyl radical (•CH₂C₆H₄Br): This results in the formation of the acetyl cation at m/z 43 . Due to its stability, this fragment is often the base peak (the most intense peak) in the spectrum.[11]
-
-
Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring is also a common pathway for aromatic compounds.[12] This would result in the formation of a bromotropylium ion or a related species at m/z 169/171 or a benzyl cation at m/z 91 after rearrangement.
Caption: Predicted EI fragmentation pathway for this compound.
A Validation Workflow Grounded in ICH Q2(R1)
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] Our GC-MS method will be validated against the core performance characteristics outlined by the ICH and FDA.[1][2][13][14][15]
Caption: A typical workflow for analytical method validation based on ICH guidelines.
Table 1: Key Validation Parameters for the GC-MS Method
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | Peak purity analysis, no co-elution from degradants at the analyte's retention time. |
| Linearity | To show direct proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery |
| Precision | To measure the variability of repeated measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0% |
| LOQ | The lowest amount that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. |
| Robustness | To measure the method's resilience to small variations. | No significant change in results; system suitability parameters met. |
Experimental Protocols & Data
Protocol: GC-MS System Suitability and Linearity
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol. Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL.
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1
-
Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977B MSD (or equivalent)
-
Ion Source: Electron Ionization (EI), 230°C
-
Acquisition Mode: Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions: m/z 226 (quantifier), 228 (qualifier), 43 (qualifier).
-
-
Analysis: Inject 1 µL of each calibration standard in triplicate.
-
Data Processing: Integrate the peak area for the quantifier ion (m/z 226). Plot a calibration curve of peak area versus concentration and perform a linear regression.
Hypothetical Linearity Data
Table 2: Linearity of this compound by GC-MS (SIM Mode)
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,250 |
| 5.0 | 76,100 |
| 10.0 | 151,500 |
| 25.0 | 378,000 |
| 50.0 | 755,000 |
| 100.0 | 1,512,000 |
| Regression Results | r² = 0.9998 |
Protocol: Accuracy & Precision
-
Sample Preparation: Prepare three quality control (QC) samples by spiking a blank matrix (e.g., a placebo formulation) at low, medium, and high concentrations (e.g., 5, 40, and 80 µg/mL).
-
Analysis:
-
Repeatability: Analyze six preparations of the medium QC sample on the same day by the same analyst.
-
Intermediate Precision: Analyze six preparations of the medium QC sample on a different day, with a different analyst, or on a different instrument.
-
-
Calculation: Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
Hypothetical Accuracy and Precision Data
Table 3: Accuracy and Precision Results
| QC Level | Spiked Conc. (µg/mL) | Mean Measured Conc. (n=6) | Accuracy (% Recovery) | Precision (% RSD) |
| Low | 5.0 | 4.98 | 99.6% | 1.5% |
| Medium | 40.0 | 40.21 | 100.5% | 1.1% |
| High | 80.0 | 79.55 | 99.4% | 1.3% |
| Intermediate Precision | 40.0 | 40.58 | 101.5% | 1.8% |
Comparative Analysis: How Does GC-MS Stack Up?
While GC-MS provides the most definitive data, it is essential to understand its performance relative to other common analytical techniques. The choice of method often depends on the specific question being asked—is it for routine QC, impurity identification, or initial screening?
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique, particularly for non-volatile or thermally labile compounds.[16] For our analyte, an HPLC-UV method could be developed.
-
Advantage: Does not require the analyte to be volatile. Less destructive if fraction collection is needed.
-
Disadvantage: Significantly lower specificity. A UV detector only provides information about light absorbance at a specific wavelength. A co-eluting impurity with a similar chromophore could be indistinguishable from the main analyte, leading to inaccurate quantification. It provides no structural or mass information.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a workhorse in many QC labs for its robustness and wide linear range.
-
Advantage: Excellent quantitative performance and ruggedness. FID is generally considered more universal for carbon-containing compounds than a UV detector.
-
Disadvantage: Zero structural confirmation. Like HPLC-UV, GC-FID cannot confirm the identity of a peak. Its identity is inferred solely from its retention time, which is not a unique identifier. An impurity could co-elute and be incorrectly quantified as the target analyte.
Table 4: Objective Comparison of Analytical Techniques
| Feature | GC-MS | HPLC-UV | GC-FID |
| Specificity/Identity Confirmation | Excellent (Mass spectrum & isotopic pattern) | Poor (Retention time only) | Poor (Retention time only) |
| Sensitivity | Excellent (especially in SIM mode) | Good | Very Good |
| Quantitative Linearity | Very Good | Excellent | Excellent |
| Robustness | Good | Excellent | Excellent |
| Sample Requirement | Must be volatile & thermally stable | Soluble in mobile phase | Must be volatile & thermally stable |
| Primary Application | Definitive identification, impurity profiling, quantification. | Routine quantification of known, stable analytes. | Routine quantification of volatile analytes. |
Conclusion: The Imperative of Specificity
For the validation of a critical chemical intermediate like this compound, mass spectrometry is not merely an alternative; it is the definitive standard. While techniques like HPLC-UV and GC-FID offer robust quantification, they lack the fundamental ability to confirm molecular identity. The mass spectrum, with its unique fragmentation pattern and the unmistakable isotopic signature of the bromine atom, provides a self-validating system of identification that is unachievable with other detectors.
Adhering to a rigorous validation protocol based on ICH guidelines ensures that the GC-MS method is not only specific but also accurate, precise, and reliable across its intended range. For researchers and drug development professionals, investing in a properly validated MS method provides the highest degree of confidence in the quality and integrity of their materials, forming a solid foundation for subsequent research and manufacturing.
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-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [1]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [2]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA), November 2005. [3]
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FDA Guidance on analytical procedures and methods validation published. European Compliance Academy, July 30, 2015. [13]
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A Comparative Guide to the Synthesis of 4-(3-Bromophenyl)butan-2-one
Introduction: The Significance of 4-(3-Bromophenyl)butan-2-one
This compound is a valuable chemical intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a substituted aromatic ring linked to a flexible butanone chain, makes it a versatile scaffold for building more complex molecules. The presence of the bromine atom provides a reactive handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.[1]
Given its utility, the efficient and scalable synthesis of this compound is of significant interest. This guide provides an in-depth comparison of prominent synthetic routes to this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each method, and provide detailed experimental protocols. The objective is to equip researchers and process chemists with the critical insights needed to select the optimal synthetic strategy for their specific application, whether for bench-scale discovery or large-scale production.
Strategic Approaches to Synthesis: An Overview
The construction of this compound involves the formation of a key carbon-carbon bond between the C4 of the butanone unit and the C1 of the 3-bromophenyl ring. We will explore two primary and highly effective strategies that achieve this connection through fundamentally different mechanistic pathways: a modern palladium-catalyzed cross-coupling reaction and a classic one-pot alkylation-cleavage approach. Additionally, we will critically evaluate the feasibility of a traditional Friedel-Crafts acylation route to highlight common challenges in aromatic chemistry, such as regioselectivity.
Caption: High-level overview of the synthetic strategies evaluated in this guide.
Route 1: Palladium-Catalyzed Heck-Mizoroki Coupling
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[2][3] This approach offers a direct and often high-yielding pathway to 4-arylbutan-2-ones.[4]
Rationale and Mechanistic Insight
This strategy involves the palladium-catalyzed reaction between an aryl halide (3-bromoiodobenzene or 1,3-dibromobenzene) and 3-buten-2-ol. The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) complex. The reactivity of the halide is crucial, following the trend I > Br >> Cl.[5]
-
Coordination and Migratory Insertion: The alkene (3-buten-2-ol) coordinates to the palladium center. This is followed by syn-carbopalladation, where the aryl group is transferred to one of the alkene carbons, forming a new C-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent (beta) to the palladium is eliminated, regenerating the double bond in a new position and forming a hydrido-palladium(II) species.
-
Reductive Elimination & Catalyst Regeneration: The base in the reaction mixture neutralizes the generated H-X, and the Pd(II) species undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the cycle. The initial product is an enol, which tautomerizes to the more stable ketone.
Caption: Experimental workflow for the Heck-Mizoroki synthesis route.
Experimental Protocol
The following is a representative protocol adapted from literature procedures for similar Heck reactions.[7]
-
Vessel Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 3-bromoiodobenzene (1.0 equiv.), tetrabutylammonium chloride (1.0 equiv.), and a palladium catalyst such as Palladium(II) acetate (0.02 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous N,N-dimethylformamide (DMF) via syringe, followed by 3-buten-2-ol (1.2 equiv.) and sodium bicarbonate (2.0 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the final product.
Advantages and Disadvantages
-
Advantages:
-
High Yield and Selectivity: This method is often highly efficient, with reported yields for analogous reactions exceeding 90%.[7]
-
Directness: Forms the key C-C bond in a single, powerful step.
-
Good Functional Group Tolerance: Palladium catalysis is compatible with a wide range of functional groups.
-
-
Disadvantages:
-
Catalyst Cost and Sensitivity: Palladium catalysts are expensive and can be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Ligand Requirement: Often requires phosphine ligands, which can also be costly and toxic.
-
High Boiling Point Solvents: Reactions often use solvents like DMF or DMAc, which can be difficult to remove completely.
-
Route 2: One-Pot Alkylation-Cleavage of a β-Diketone
This classical approach utilizes the nucleophilicity of an enolate generated from a β-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone). It represents a robust, cost-effective alternative to transition metal-catalyzed methods.[4][8]
Rationale and Mechanistic Insight
The strategy is based on a sequence of two fundamental organic reactions that can often be performed in a single pot: C-alkylation followed by a retro-Claisen (deacylation) cleavage.[9]
-
Enolate Formation: A base, such as sodium methoxide or potassium carbonate, abstracts the highly acidic proton from the central carbon of pentane-2,4-dione, forming a resonance-stabilized enolate nucleophile.
-
Alkylation (Sₙ2 Reaction): The enolate attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide in a classic Sₙ2 reaction, forming a new C-C bond and yielding 3-(3-bromobenzyl)pentane-2,4-dione.
-
Cleavage (Deacylation): Under the reaction conditions (often upon heating in a protic solvent like methanol), the β-diketone undergoes cleavage. A nucleophile (e.g., methoxide) attacks one of the carbonyls, leading to the expulsion of the other acetyl group as an ester (e.g., methyl acetate), yielding the desired this compound.
Caption: Experimental workflow for the one-pot alkylation-cleavage synthesis.
Experimental Protocol
The following is a representative protocol based on general procedures for this transformation.[8]
-
Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methanol, followed by potassium carbonate (2.5 equiv.).
-
Reagent Addition: Add pentane-2,4-dione (1.1 equiv.) to the stirring suspension. Then, add 3-bromobenzyl bromide (1.0 equiv.) portion-wise or as a solution in methanol.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by TLC, observing the disappearance of the benzyl bromide.
-
Workup: Cool the reaction mixture to room temperature. Carefully add dilute hydrochloric acid until the solution is acidic (pH ~2) to neutralize the excess base and quench the enolate. Remove the bulk of the methanol under reduced pressure.
-
Purification: Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by vacuum distillation or silica gel chromatography.
Advantages and Disadvantages
-
Advantages:
-
Cost-Effective: Utilizes inexpensive and readily available bulk chemicals.
-
Operational Simplicity: Often performed as a one-pot synthesis without the need for an inert atmosphere.
-
Robust and Scalable: The reaction is generally robust and well-suited for larger-scale preparations.
-
-
Disadvantages:
-
Moderate Yields: Yields can be variable, and side reactions such as O-alkylation or dialkylation can occur, though C-alkylation is typically dominant for pentane-2,4-dione.
-
Potential for Byproducts: The cleavage step can sometimes be incomplete or lead to other byproducts, necessitating careful purification.
-
Longer Reaction Times: Typically requires longer reaction times (reflux overnight) compared to some catalytic methods.
-
Route 3: A Critical Evaluation of the Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution.[10][11] A hypothetical direct route to this compound would involve the acylation of bromobenzene. However, this strategy is fundamentally flawed for synthesizing the meta-substituted isomer.
The Regioselectivity Problem
The bromine atom on a benzene ring is an electron-withdrawing group by induction but is also a weak deactivator and an ortho-, para-director due to the resonance donation of its lone pairs.[12] When bromobenzene is subjected to Friedel-Crafts acylation with a suitable acylating agent (e.g., 4-chlorobutanoyl chloride), the electrophilic acylium ion will be directed to the ortho and para positions.
Caption: The directing group effect in the Friedel-Crafts acylation of bromobenzene.
Synthesizing the desired meta isomer via this direct approach is impractical as it would be, at best, a minor byproduct that is difficult to separate from its isomers. A viable, but far more convoluted, multi-step sequence involving different starting materials and functional group interconversions would be required, making it non-competitive with the other routes discussed.
Comparative Analysis and Recommendations
| Feature | Route 1: Heck-Mizoroki Coupling | Route 2: Alkylation-Cleavage | Route 3: Direct Friedel-Crafts |
| Number of Steps | 1 | 1 (One-Pot) | 1 (Hypothetical) |
| Typical Yield | High (often >85%) | Moderate to Good (60-80%) | Very Low to Negligible |
| Reagent Cost | High (Pd catalyst, ligands) | Low (Bulk chemicals) | Moderate (Lewis Acid) |
| Key Advantage | High efficiency and selectivity | Cost-effective and scalable | - |
| Key Disadvantage | Catalyst cost and sensitivity | Longer reaction times, moderate yields | Fundamentally flawed regioselectivity |
| Ideal Application | Lab-scale synthesis, medicinal chemistry where yield and purity are paramount. | Large-scale production, process chemistry where cost is a major driver. | Not recommended for this target isomer. |
Conclusion and Recommendation
For the synthesis of this compound, both the Heck-Mizoroki Coupling and the One-Pot Alkylation-Cleavage represent excellent and viable strategies. The choice between them is dictated by the specific needs of the project.
-
For exploratory, small-scale synthesis where maximizing yield and minimizing purification challenges are the primary goals, the Heck-Mizoroki reaction is the superior choice. Its elegance and efficiency are well-suited for rapidly accessing clean material for further studies.
-
For large-scale, process-oriented synthesis , the alkylation-cleavage of pentane-2,4-dione is highly recommended. Its reliance on inexpensive reagents and operational simplicity make it the economically favorable option, and the moderate yields can be acceptable when producing kilograms of material.
The Friedel-Crafts acylation of bromobenzene serves as an important academic reminder of the foundational principles of electrophilic aromatic substitution and is not a practical route to the target molecule.
References
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ResearchGate. (n.d.). Overview of the most representative synthetic routes for 4-arylbutan-2-ones. Retrieved from ResearchGate.[4]
-
Alfa Chemistry. (n.d.). Heck Reaction. Retrieved from Alfa Chemistry.[5]
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ResearchGate. (2021). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Retrieved from ResearchGate.[13]
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ResearchGate. (n.d.). Synthesis of 4-arylbutan-2-ones through an alkylation-cleavage strategy. Retrieved from ResearchGate.[9]
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ChemicalBook. (n.d.). 4-(4-BROMOPHENYL)-2-BUTANONE synthesis. Retrieved from ChemicalBook.[7]
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Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from Organic Syntheses.[14]
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Organic Syntheses. (n.d.). 1-BROMO-3-METHYL-2-BUTANONE. Retrieved from Organic Syntheses.[15]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia.[16]
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Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from Sigma-Aldrich.[10]
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Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. University of Toronto.[17]
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StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from StuDocu.[12]
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ResearchGate. (2023). 4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors. Retrieved from ResearchGate.[8]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal.[18]
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Wikipedia. (n.d.). Heck reaction. Retrieved from Wikipedia.[2]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from YouTube.[19]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal.[20]
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Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from Master Organic Chemistry.[3]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[21]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry.[11]
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Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. Retrieved from Ace Chemistry.[22]
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Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts.[23]
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YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from YouTube.[24]
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Chemistry Steps. (n.d.). Friedel–Crafts Acylation with Practice Problems. Retrieved from Chemistry Steps.[25]
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Filo. (n.d.). The major product of the following reaction is: Reactant: 4-ph... Retrieved from Filo.[26]
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BenchChem. (n.d.). Application Notes: Suzuki Coupling of 4'-Bromo-2,2-dimethylbutyrophenone for the Synthesis of Novel Phenyl-Butanone Derivati. Retrieved from BenchChem.[1]
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PubChem. (n.d.). This compound. Retrieved from PubChem.[27]
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YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from YouTube.[28]
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National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from NIH.[6]
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A Comparative Guide to the Reactivity of 4-(3-Bromophenyl)butan-2-one and Its Isomeric Analogues
Introduction
In the landscape of modern organic synthesis and drug development, bromo-ketones serve as exceptionally versatile intermediates. Their dual functionality—a reactive carbonyl group and a carbon-bromine bond amenable to a vast array of transformations—positions them as valuable synthons for constructing complex molecular architectures. Among these, 4-(3-Bromophenyl)butan-2-one is a key building block, combining an aryl bromide with a ketone moiety separated by a flexible alkyl chain.[1][2]
This guide provides an in-depth technical comparison of the reactivity of this compound against its ortho- and para-substituted isomers. We will dissect the electronic and steric factors governing its behavior in cornerstone reactions, provide quantitative comparisons where available, and present validated experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically leverage these reagents in their synthetic endeavors.
Structural and Electronic Considerations: The Impact of Isomerism
The reactivity of a bromophenyl ketone is not monolithic; it is profoundly influenced by the positional relationship between the bromine atom and the butan-2-one substituent on the aromatic ring. This positioning dictates the electronic environment of the C-Br bond and the steric accessibility of the reactive sites.
-
4-(2-Bromophenyl)butan-2-one (ortho-isomer): The proximity of the bulky butan-2-one side chain to the bromine atom introduces significant steric hindrance. This can impede the approach of large catalytic complexes, potentially slowing down cross-coupling reactions.
-
This compound (meta-isomer): In this configuration, the bromine atom is primarily influenced by the inductive electron-withdrawing effect of the ketone-bearing substituent. Steric hindrance is minimized compared to the ortho isomer, often leading to more predictable and efficient reactivity in metal-catalyzed reactions.[3]
-
4-(4-Bromophenyl)butan-2-one (para-isomer): The para-isomer experiences the strongest electronic influence from the substituent. The ketone group is moderately deactivating and directs incoming electrophiles to the meta position.[4] Like the meta-isomer, it is relatively unhindered, allowing for efficient access to the C-Br bond.
Caption: Isomeric comparison of bromophenylbutan-2-one derivatives.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C bond formation, and the aryl bromide moiety is a prime substrate for these transformations. The Suzuki-Miyaura and Sonogashira couplings are particularly relevant.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a robust method for creating biaryl structures.[5][6] The efficiency of this reaction is highly dependent on the structure of the aryl bromide.
Expertise & Experience: The choice of catalyst, base, and solvent system is critical for achieving high yields. For electron-neutral or mildly deactivated aryl bromides like the bromophenylbutan-2-ones, a palladium(0) source, often generated in situ from a palladium(II) precatalyst, combined with a phosphine ligand is standard. The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation.[6][7]
Comparative Analysis:
-
Reactivity Order (Predicted): para ≥ meta > ortho
-
This compound (meta): This isomer typically exhibits excellent reactivity. The C-Br bond is sterically accessible, and its electronic properties are favorable for the initial oxidative addition step in the catalytic cycle.[5]
-
4-(4-Bromophenyl)butan-2-one (para): The para isomer is expected to react similarly to, or slightly faster than, the meta isomer due to its unhindered nature.
-
4-(2-Bromophenyl)butan-2-one (ortho): The significant steric hindrance from the adjacent side chain can dramatically decrease the reaction rate. The bulky catalyst complex may struggle to access the C-Br bond, often requiring more forcing conditions (higher temperatures, longer reaction times) or specialized, less sterically demanding catalyst systems.
| Isomer | Relative Reactivity | Typical Yield Range (%) | Key Considerations |
| ortho | Low | 40-70% | Requires careful catalyst selection to overcome steric hindrance. |
| meta | High | 85-98% | Generally robust and high-yielding under standard conditions. |
| para | High | 88-99% | Excellent substrate for Suzuki coupling; often gives the highest yields. |
Sonogashira Coupling
The Sonogashira coupling forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9] This reaction is invaluable for synthesizing aryl alkynes, which are precursors to many pharmaceuticals and organic materials.[10][11]
Expertise & Experience: The classic Sonogashira conditions involve a Pd catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (CuI), and an amine base (e.g., triethylamine or diisopropylamine), which also often serves as the solvent.[12] The key steps are the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent transmetalation from the copper acetylide.
Comparative Analysis: Similar to the Suzuki coupling, the reactivity trend is governed by steric accessibility.
-
Reactivity Order (Predicted): para ≥ meta >> ortho
-
This compound (meta): This isomer is an excellent substrate for Sonogashira coupling, readily undergoing the reaction under mild conditions to afford the corresponding alkynylated product in high yields.
-
4-(4-Bromophenyl)butan-2-one (para): The para isomer behaves similarly to the meta isomer, providing consistently high yields.
-
4-(2-Bromophenyl)butan-2-one (ortho): The ortho isomer is the most challenging substrate. The steric clash between the butanone side chain and the incoming palladium-alkyne complex can severely inhibit the reaction. Successful coupling may necessitate the use of more active, specialized ligands or copper-free conditions to avoid catalyst deactivation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Reactivity at the Ketone Moiety
While cross-coupling at the C-Br bond is a primary focus, the ketone functionality offers its own set of reactive pathways.
α-Halogenation
The α-carbons adjacent to the ketone are susceptible to halogenation under both acidic and basic conditions due to the formation of an enol or enolate intermediate, respectively.[13][14]
-
Acid-Catalyzed Halogenation: This reaction proceeds via an enol intermediate.[13] For this compound, this would occur at the C1 (methyl) or C3 (methylene) position. The reaction is autocatalytic as it produces HBr.[15]
-
Base-Catalyzed Halogenation: This proceeds through a more reactive enolate intermediate.[16] Halogenation at the less-substituted α-carbon (the methyl group) is often kinetically favored. For methyl ketones, this can lead to the haloform reaction if excess base and halogen are used.[14]
The position of the bromine on the phenyl ring has a negligible electronic effect on the enolizability of the distant ketone, so the ortho, meta, and para isomers are expected to show very similar reactivity in α-halogenation reactions.
Nucleophilic Addition
The carbonyl carbon is an electrophile and is subject to attack by nucleophiles, such as Grignard reagents or hydride sources (e.g., NaBH₄).[15][17][18] This leads to the formation of secondary or tertiary alcohols.[19] Similar to α-halogenation, the electronic influence of the distant bromo-substituent is minimal. Therefore, all three isomers would be expected to exhibit comparable reactivity towards nucleophiles at the carbonyl carbon.
Experimental Protocols
The following protocols are representative procedures for the Suzuki and Sonogashira coupling of this compound.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Trustworthiness: This protocol is based on well-established conditions for Suzuki couplings of aryl bromides.[20][21]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Sparge the resulting suspension with argon for 15 minutes to ensure the mixture is thoroughly degassed.
-
Add the Pd(dppf)Cl₂ catalyst under a positive pressure of argon.
-
Seal the vessel and heat the reaction mixture to 95 °C with vigorous stirring for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Sonogashira Coupling of this compound
Trustworthiness: This protocol employs standard, widely-used conditions for Sonogashira cross-coupling.[8][10]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Triethylamine (TEA), anhydrous
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C.
-
Monitor the reaction by TLC/LC-MS. Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion
This compound stands out as a highly effective and versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions is robust and predictable, largely unencumbered by the steric issues that plague its ortho-isomer. While its reactivity at the ketone moiety is comparable to its isomers, its true synthetic power is realized at the C-Br bond. For researchers aiming to construct complex molecules, the meta- and para-isomers of bromophenylbutan-2-one offer a reliable and high-yielding entry point for Suzuki, Sonogashira, and other cross-coupling transformations. A thorough understanding of the subtle yet critical differences in reactivity between these isomers is paramount for strategic and efficient molecular design.
References
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Cross Coupling of cyclic 3-bromo-1,2-diketones with terminal acetylene. ResearchGate. Available at: [Link]
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The Reactions of a-Bromo Ketones with Primary Amines. Semantic Scholar. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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C-Alkynylation of Chromones by Sonogashira Reaction. ResearchGate. Available at: [Link]
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Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Comparison of the reactivity of (a) ortho-, (b) meta- and (c) para-DEB m/z 62 isomers towards D2O. ResearchGate. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]
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Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. Available at: [Link]
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Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Available at: [Link]
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Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]
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Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]
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The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande. Available at: [Link]
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A Comparative Guide to HPLC Purity Analysis of 4-(3-Bromophenyl)butan-2-one
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] The compound 4-(3-Bromophenyl)butan-2-one, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the impurity profile of the final drug product, making robust analytical control essential.[3]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a detailed, validated protocol, and compare its performance against alternative techniques, offering a comprehensive resource for researchers and drug development professionals.
The Analytical Imperative: Why HPLC is the Gold Standard
For pharmaceutical intermediates like this compound, which are typically non-volatile and possess UV-absorbing chromophores, Reverse-Phase HPLC (RP-HPLC) is the preferred analytical technique.[2][3] Its ability to resolve complex mixtures with high efficiency and compatibility with a wide range of detectors makes it a versatile and powerful tool.[3]
Why not Gas Chromatography (GC)?
While GC is excellent for volatile compounds, this compound (MW: 227.10 g/mol ) has a relatively high boiling point.[4] Analysis by GC would likely require high inlet temperatures, which could risk thermal degradation of the analyte or its impurities, leading to inaccurate purity assessments. Furthermore, HPLC offers superior flexibility in mobile phase composition, allowing for finer tuning of selectivity for closely related impurities.[2]
Strategic HPLC Method Development for this compound
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte. Our objective is to achieve optimal separation between the main compound and any potential process-related impurities or degradants.
Core Principles of Method Design
-
Stationary Phase Selection: The presence of a non-polar bromophenyl group and a moderately polar ketone functional group makes a C18 (octadecylsilane) column an ideal starting point. This stationary phase provides strong hydrophobic interactions, ensuring adequate retention of the analyte.[5] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution and analysis time.
-
Mobile Phase Composition: A gradient elution using a mixture of acetonitrile and water is a common and effective choice for separating compounds with varying polarities.[6][7] Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[8] A small amount of acid, such as phosphoric acid or formic acid, can be added to the mobile phase to improve peak shape by minimizing interactions with residual silanol groups on the silica support.[9]
-
Detection Wavelength: The aromatic ring in this compound provides strong UV absorbance. To determine the optimal wavelength for detection, a UV scan of the analyte should be performed. A wavelength of 254 nm is a common choice for aromatic compounds and is likely to provide good sensitivity for both the main peak and related impurities.[5]
Proposed HPLC Method Workflow
The logical flow of the HPLC analysis from sample preparation to data interpretation is critical for reproducible results.
Caption: High-level workflow for HPLC purity analysis.
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reference Standard: this compound (purity > 99.5%).
-
Sample: Batch of this compound for testing.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified).
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Run Time | 20 minutes |
3. Solution Preparation
-
Diluent: Acetonitrile.
-
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
4. Analysis Sequence
-
Equilibrate the system with the initial mobile phase conditions for at least 20 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution to perform the System Suitability Test.
-
Inject the Sample Solution in duplicate.
5. Data Analysis
-
System Suitability: For the five replicate injections of the standard, the relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
Purity Calculation: Calculate the purity of the sample using area normalization. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
Method Validation: A Trust-Building Exercise
Validation is the documented evidence that an analytical method is suitable for its intended purpose.[10][11] The validation process for this HPLC method must adhere to guidelines from the International Council for Harmonisation (ICH) and pharmacopeias like the USP.[11][12]
Validation Workflow and Parameters
Caption: Key parameters for HPLC method validation.
1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[11] This is demonstrated by spiking the sample with known related substances and performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to ensure that any resulting degradation peaks are well-resolved from the main peak.[13]
2. Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[14] This is typically assessed over a range of 50% to 150% of the target concentration.
-
Table 1: Example Linearity Data
Concentration (mg/mL) Peak Area (mAU*s) 0.5 1,255,000 0.8 2,010,000 1.0 2,505,000 1.2 3,001,000 1.5 3,760,000 | Correlation Coefficient (r²) | > 0.999 |
3. Accuracy: The closeness of the test results to the true value.[11] This is determined by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).
-
Table 2: Example Accuracy (Recovery) Data
Spike Level Theoretical Conc. (mg/mL) Measured Conc. (mg/mL) Recovery (%) 80% 0.80 0.79 98.8 100% 1.00 1.01 101.0 120% 1.20 1.19 99.2 | Average Recovery | | | 99.7% |
4. Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15]
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[10] The acceptance criterion is typically an RSD of ≤ 2.0%.
-
Intermediate Precision: Evaluates within-laboratory variations by having a different analyst perform the analysis on a different day using a different instrument.[15]
-
Table 3: Example Precision Data
Parameter Analyst 1 / Day 1 (Purity %) Analyst 2 / Day 2 (Purity %) Sample 1 99.65 99.58 Sample 2 99.71 99.66 Sample 3 99.68 99.70 Sample 4 99.75 99.61 Sample 5 99.62 99.72 Sample 6 99.70 99.65 Mean 99.69 99.65 | RSD (%) | 0.05% | 0.05% |
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[14] These are crucial for quantifying trace impurities.
6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.
Conclusion: A Framework for Confidence
The purity assessment of this compound is a critical step in ensuring the quality of downstream pharmaceutical products. This guide has established that a well-developed and validated Reverse-Phase HPLC method is the superior choice for this analysis. By systematically selecting the column, mobile phase, and detection parameters based on sound chemical principles, a robust and reliable method can be established.
The subsequent validation, following ICH guidelines, provides the necessary documented proof that the method is specific, accurate, precise, and fit for its intended purpose.[11] This comprehensive analytical framework not only meets stringent regulatory requirements but also builds a foundation of trust and confidence in the quality of this vital pharmaceutical intermediate.
References
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O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. Available at: [Link]
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Le Bizec, B., et al. (2000). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 133-143. Available at: [Link]
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Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272-1282. Available at: [Link]
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Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Application Compendium. Available at: [Link]
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ResearchGate. (n.d.). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Available at: [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
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Reddy, A. V. B., et al. (2008). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. E-Journal of Chemistry, 5(3), 579-586. Available at: [Link]
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ResearchGate. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]
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Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
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Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available at: [Link]
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Szepesy, L., & Czencz, M. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering, 24(2-3), 123-137. Available at: [Link]
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Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available at: [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 4-(3-Bromophenyl)butan-2-one in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of reagents is paramount to the efficient and successful construction of complex molecular architectures. 4-(3-Bromophenyl)butan-2-one stands as a valuable building block, its aryl bromide moiety serving as a versatile handle for a myriad of cross-coupling reactions. However, the pursuit of alternative reagents is driven by the need for improved reactivity, milder reaction conditions, enhanced functional group tolerance, and the exploration of novel chemical space. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Central Role of the Aryl Moiety: A Hub for Cross-Coupling Chemistry
This compound is primarily utilized for its aryl bromide functionality, which readily participates in palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki, Buchwald-Hartwig, and Heck reactions, are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many synthetic endeavors in drug discovery and materials science.[1] The butanone side chain can also be a site for further chemical modification, adding to the compound's versatility.
This guide will explore three principal classes of alternatives, focusing on modifications to the reactive handle on the phenyl ring:
-
Aryl Triflates: Offering enhanced reactivity in many cross-coupling reactions.
-
Aryl Amines: Providing a direct route to nitrogen-containing derivatives and heterocycles.
-
Aryl Boronic Acids/Esters: While not a direct replacement for the electrophilic aryl bromide, these represent a switch in synthetic strategy, employing the butanone-containing fragment as the nucleophilic partner.
I. Aryl Triflates: A More Reactive Alternative
Aryl triflates (trifluoromethanesulfonates) are excellent alternatives to aryl bromides in palladium-catalyzed cross-coupling reactions. The triflate group is a more reactive leaving group, often allowing for milder reaction conditions and faster reaction times.[2][3]
Synthesis of the Aryl Triflate Alternative
The corresponding aryl triflate, 4-(3-((trifluoromethyl)sulfonyl)oxy)phenyl)butan-2-one, can be readily synthesized from the corresponding phenol, 4-(3-hydroxyphenyl)butan-2-one.
Experimental Protocol: Synthesis of 4-(3-((trifluoromethyl)sulfonyl)oxy)phenyl)butan-2-one [2][4]
-
To a solution of 4-(3-hydroxyphenyl)butan-2-one (1.0 eq.) in a suitable solvent such as dichloromethane or THF, add a base, typically pyridine or triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (Tf2O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl triflate.
Performance Comparison: Aryl Bromide vs. Aryl Triflate in Suzuki Coupling
| Coupling Partner | Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic Acid | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 (Estimated) | [7][8] |
| 4-Methoxyphenylboronic Acid | 4-(3-((Trifluoromethyl)sulfonyl)oxy)phenyl)butan-2-one | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | RT | 4 | >90 (Estimated) | [6][9] |
Note: The yields presented are estimations based on typical yields for similar substrates reported in the literature, as direct comparative studies for this specific molecule are not available.
The milder conditions (room temperature vs. 90 °C) and potentially shorter reaction times highlight the primary advantage of using the aryl triflate. This can be crucial when dealing with sensitive functional groups elsewhere in the molecule.
II. Aryl Amines: A Gateway to Nitrogen-Containing Scaffolds
4-(3-Aminophenyl)butan-2-one presents a fundamentally different synthetic handle. The amino group can be a versatile precursor for a range of transformations, including diazotization-substitution reactions, amide couplings, and, importantly, the synthesis of heterocyclic compounds such as quinazolinones, which are prevalent in medicinal chemistry.[10][11][12]
Synthesis of the Aryl Amine Alternative
4-(3-Aminophenyl)butan-2-one can be synthesized by the reduction of the corresponding nitro compound, (E)-4-(3-nitrophenyl)but-3-en-2-one.
Experimental Protocol: Synthesis of 4-(3-Aminophenyl)butan-2-one [12]
-
In a pressure vessel, dissolve (E)-4-(3-nitrophenyl)but-3-en-2-one (1.0 eq.) in ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, ~10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 40 psi).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-(3-aminophenyl)butan-2-one.
Application in Heterocycle Synthesis: Quinazolinones
A key application of the aryl amine alternative is in the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities.[11][13]
Experimental Protocol: Synthesis of a 2-Methyl-4-oxo-3,4-dihydroquinazoline derivative [11][12]
-
A mixture of 4-(3-aminophenyl)butan-2-one (1.0 eq.) and a suitable 2-aminobenzamide (1.0 eq.) is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under microwave irradiation.
-
Alternatively, the 4-(3-aminophenyl)butan-2-one can be reacted with an anthranilic acid derivative in the presence of a coupling agent and then cyclized.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired quinazolinone.
III. Aryl Boronic Acids/Esters: Reversing the Polarity
Instead of using the bromo-substituted compound as the electrophile, a synthetic strategy can be employed where the butanone-containing fragment is the nucleophilic partner in a Suzuki-Miyaura coupling. This involves the preparation of 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-one.
Synthesis of the Aryl Boronic Ester Alternative
The boronic ester can be prepared from this compound via a Miyaura borylation reaction.
Experimental Protocol: Synthesis of 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-one
-
In a flask, combine this compound (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base like potassium acetate (3.0 eq.).
-
Add a suitable solvent, such as dioxane or toluene.
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C for several hours, monitoring by GC-MS or TLC.
-
After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired boronic ester.
This boronic ester can then be coupled with a variety of aryl or heteroaryl halides, offering a different strategic approach to the synthesis of biaryl structures.
Visualizing the Synthetic Pathways
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A Researcher's Guide to Differentiating Isomers of 4-Bromophenylbutan-2-one Through Spectroscopy
In the fields of medicinal chemistry and materials science, the precise structural characterization of molecules is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly different biological activities, toxicities, and material properties. This guide provides a comprehensive spectroscopic comparison of the ortho-, meta-, and para-isomers of 4-Bromophenylbutan-2-one, offering researchers a practical framework for their unambiguous identification. By leveraging the distinct electronic environments created by the bromine substituent's position, we can harness Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to resolve structural ambiguities.
The Challenge of Isomerism
The three isomers of 4-Bromophenylbutan-2-one—4-(2-bromophenyl)butan-2-one, 4-(3-bromophenyl)butan-2-one, and 4-(4-bromophenyl)butan-2-one—present a classic analytical challenge. Their identical mass and similar physical properties necessitate more nuanced analytical techniques than simple chromatography or melting point analysis. The key to their differentiation lies in how the bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect influence the local electronic environment of the protons and carbons throughout the molecule.
Figure 1. Molecular structures of the ortho-, meta-, and para-isomers of 4-Bromophenylbutan-2-one.
¹H NMR Spectroscopy: The Power of Aromatic Splitting Patterns
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The substitution pattern on the benzene ring dictates the chemical shifts and, more importantly, the coupling (splitting) patterns of the aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
-
Parameters: Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Reference the spectrum to the tetramethylsilane (TMS) signal at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm.
Comparative ¹H NMR Data
| Proton Assignment | 4-(2-Bromophenyl)butan-2-one (ortho) | This compound (meta) | 4-(4-Bromophenyl)butan-2-one (para) |
| Aromatic (Ar-H) | ~7.5-7.0 ppm (4H, complex multiplet) | ~7.3-7.0 ppm (4H, complex multiplet) | ~7.4 ppm (2H, d, J ≈ 8.5 Hz), ~7.05 ppm (2H, d, J ≈ 8.5 Hz) |
| -CH₂-Ar | ~2.95 ppm (2H, t) | ~2.85 ppm (2H, t) | ~2.85 ppm (2H, t) |
| -CH₂-C=O | ~2.75 ppm (2H, t) | ~2.75 ppm (2H, t) | ~2.75 ppm (2H, t) |
| -C(=O)CH₃ | ~2.15 ppm (3H, s) | ~2.15 ppm (3H, s) | ~2.15 ppm (3H, s) |
| (Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet.) |
Interpretation and Causality
The aliphatic chain protons (-CH₂-CH₂-C=O) exhibit predictable triplet-singlet patterns across all three isomers with only minor variations in their chemical shifts. The definitive identification comes from the aromatic region:
-
Para-isomer: The molecule's symmetry results in two sets of chemically equivalent protons. This leads to a highly characteristic and easily interpretable pattern: a pair of doublets, often referred to as an AA'BB' system. This clean splitting pattern is a hallmark of para-disubstituted benzene rings.[1]
-
Ortho- and Meta-isomers: The lack of symmetry in these isomers means all four aromatic protons are chemically distinct. This results in complex, overlapping multiplets that are difficult to resolve and assign without advanced 2D NMR techniques. However, the overall appearance of these complex patterns definitively rules out the para-isomer. Differentiating between the ortho- and meta-isomers based solely on their ¹H NMR multiplets can be challenging, necessitating the use of other techniques.
¹³C NMR Spectroscopy: A Quantitative Look at Carbon Environments
Carbon NMR (¹³C NMR) provides complementary information by probing the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the bromine substituent.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and instrumentation are identical to those for ¹H NMR. A proton-decoupled pulse sequence is standard, which results in each unique carbon appearing as a singlet. A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Comparative ¹³C NMR Data
| Carbon Assignment | 4-(2-Bromophenyl)butan-2-one (ortho) | This compound (meta) | 4-(4-Bromophenyl)butan-2-one (para) |
| C=O | ~208 ppm | ~208 ppm | ~208 ppm |
| C-Br | ~124 ppm | ~122 ppm | ~120 ppm |
| C-CH₂ | ~140 ppm | ~143 ppm | ~140 ppm |
| Aromatic CH | 4 signals (~127-133 ppm) | 4 signals (~126-132 ppm) | 2 signals (~128-132 ppm) |
| -CH₂-Ar | ~44 ppm | ~45 ppm | ~44 ppm |
| -CH₂-C=O | ~32 ppm | ~30 ppm | ~30 ppm |
| -C(=O)CH₃ | ~30 ppm | ~30 ppm | ~30 ppm |
| (Note: Chemical shifts (δ) are approximate.) |
Interpretation and Causality
The key differentiator in the ¹³C NMR spectra is the number of signals in the aromatic region.[2]
-
Para-isomer: Due to its C₂ symmetry axis, the para-isomer will display only four aromatic carbon signals: two for the protonated carbons and two for the quaternary (substituted) carbons.[3][4]
-
Ortho- and Meta-isomers: These less symmetrical isomers will each exhibit six distinct signals in the aromatic region, corresponding to each of the six unique aromatic carbons.
While the exact chemical shifts of the C-Br and the ipso-carbon (C-CH₂) can also provide clues, the simple counting of aromatic signals provides the most straightforward method for identifying the para-isomer and distinguishing it from the other two.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and effective method for confirming the presence of the ketone functional group and, crucially, for determining the benzene ring's substitution pattern.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a drop can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Comparative IR Data
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Ortho-isomer | Meta-isomer | Para-isomer |
| C=O Stretch | ~1715 cm⁻¹ | Present | Present | Present |
| C-H Aromatic Stretch | >3000 cm⁻¹ | Present | Present | Present |
| C-H Aliphatic Stretch | <3000 cm⁻¹ | Present | Present | Present |
| C-H Out-of-Plane Bend | 900-675 cm⁻¹ | ~750 (strong) | ~780 & ~690 (strong) | ~820 (strong) |
Interpretation and Causality
The most informative region of the IR spectrum for this analysis is the "fingerprint region," specifically the strong C-H out-of-plane bending vibrations between 900 and 675 cm⁻¹.[5] The pattern of adjacent hydrogens on the ring dictates the position of these absorptions:
-
Para-isomer: Has two sets of two adjacent hydrogens, giving rise to a single, strong absorption band typically found between 800-860 cm⁻¹.
-
Ortho-isomer: Has four adjacent hydrogens, resulting in a strong absorption band around 735-770 cm⁻¹.
-
Meta-isomer: Features one isolated hydrogen and a group of three adjacent hydrogens, leading to two distinct bands, one near 680-725 cm⁻¹ and another around 750-810 cm⁻¹.
The strong, characteristic carbonyl (C=O) peak around 1715 cm⁻¹ will be present in all three spectra, confirming the ketone functionality.[6][7]
Mass Spectrometry: Confirming Mass and Observing Fragmentation
Mass spectrometry (MS) confirms the molecular weight and can offer structural clues through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Figure 2. Common fragmentation pathways for 4-phenylbutan-2-one derivatives under Electron Ionization (EI).
Interpretation and Causality
-
Molecular Ion (M⁺): All three isomers will show a characteristic pair of molecular ion peaks at m/z 226 and 228.[8][9][10] This distinctive "doublet" with an approximate 1:1 intensity ratio is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.[11] This immediately confirms the presence of one bromine atom in the molecule.
-
Fragmentation: While the primary fragmentation patterns will be similar for all isomers, subtle differences in the relative intensities of fragment ions may be observed.[12] Key fragments include:
-
m/z 43: A very common and often base peak corresponding to the acetyl cation ([CH₃CO]⁺).[1][13]
-
m/z 169/171: Resulting from benzylic cleavage, forming the bromobenzyl cation.
-
m/z 211/213: Loss of a methyl radical (-15 amu) from the molecular ion.
-
McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen, which would produce a neutral enol fragment and a charged bromostyrene radical cation.
-
While MS is excellent for confirming the molecular formula, it is the least effective of the three techniques for unambiguously distinguishing between these specific positional isomers on its own. However, when coupled with a chromatographic separation technique like GC, the retention time combined with the mass spectrum provides definitive identification.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous structural elucidation of the this compound isomers is readily achievable through a synergistic application of standard spectroscopic techniques.
-
¹H NMR provides the most definitive evidence, with the para-isomer revealing a simple pair of doublets in the aromatic region, in stark contrast to the complex multiplets of the ortho- and meta-isomers.
-
¹³C NMR corroborates this by revealing a reduced number of aromatic signals for the symmetrical para-isomer compared to the six signals seen for the other two.
-
IR Spectroscopy offers a rapid and low-cost method to distinguish all three isomers based on the characteristic C-H out-of-plane bending patterns for ortho-, meta-, and para-substitution.
-
Mass Spectrometry confirms the elemental composition (C₁₀H₁₁BrO) through the distinct isotopic pattern of the molecular ion.
By systematically applying these techniques and understanding the underlying principles that govern their spectral outputs, researchers can confidently identify and differentiate these closely related isomers, ensuring the integrity and validity of their scientific endeavors.
References
-
The Royal Society of Chemistry. (2010). Electronic Supplementary Information. Retrieved from [Link]
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Anonymous. (n.d.). NMR spectra 2-13C. Retrieved from [Link]
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LookChem. (n.d.). 4-(4-Bromophenyl)-2-butanone. Retrieved from [Link]
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Anonymous. (n.d.). NMR spectra 1-13C. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-Bromophenyl)butanoic acid. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d 3 recorded at 300 MHz. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(4-bromophenyl)butan-1-ol (C10H13BrO). Retrieved from [Link]
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Anonymous. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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Anonymous. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]
-
MDPI. (2023). Structure, Optical and Magnetic Properties of Two Isomeric 2-Bromomethylpyridine Cu(II) Complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 21.4 Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Phenyl-3-buten-2-one - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 3-Buten-2-one, 4-phenyl-, (E)-. Retrieved from [Link]
-
YouTube. (2020). Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of butanone. Retrieved from [Link]
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NIST. (n.d.). 2-Butanone, 4-phenyl-. Retrieved from [Link]
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NIST. (n.d.). 3-Buten-2-one, 4-phenyl-. Retrieved from [Link]
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PubMed Central. (2025). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of butanone. Retrieved from [Link]
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A Comparative Guide to Kinetic Studies of Reactions Involving 4-(3-Bromophenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
While kinetic data for the specific molecule 4-(3-Bromophenyl)butan-2-one is not extensively published, this guide leverages established principles and comparative data from structurally analogous compounds, such as substituted acetophenones, to provide a robust framework for experimental design and interpretation. We will explore two pivotal transformations that this bifunctional molecule can undergo: the reduction of its ketone moiety and the cross-coupling of its aryl bromide group.
Section 1: Kinetic Analysis of Ketone Reduction
The conversion of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation, yielding a valuable chiral building block for many active pharmaceutical ingredients. The kinetic performance of this reduction can be starkly different depending on the chosen methodology. Here, we compare a classical chemical reduction with a modern biocatalytic approach.
The Mechanistic Landscape: Nucleophilic Addition
At its core, the reduction of a ketone is a nucleophilic addition to the electrophilic carbonyl carbon.[1] A nucleophile delivers a hydride (H⁻) to the carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. The rate of this reaction is critically dependent on the nature of the hydride source and the reaction environment.
Caption: General mechanism of nucleophilic addition to a ketone carbonyl.
Comparison: Chemical vs. Biocatalytic Reduction
We will compare the use of Sodium Borohydride (NaBH₄), a common chemical reductant, with a Ketoreductase (KRED) enzyme, representing a green chemistry approach.[2][3]
| Parameter | Chemical Reduction (NaBH₄) | Biocatalytic Reduction (KRED) | Rationale & Causality |
| Selectivity | Non-selective (produces a racemic mixture of alcohols) | Highly enantioselective (produces a single enantiomer, >99% ee)[4] | The enzyme's active site is a chiral environment, precisely orienting the substrate for hydride attack on one face of the carbonyl. NaBH₄ lacks this chiral direction. |
| Reaction Conditions | Typically cryogenic temperatures (-78 to 0 °C) to control reactivity. Anhydrous organic solvents. | Ambient temperature (25-40 °C), aqueous buffer systems. | KREDs operate under physiological conditions, reducing energy costs and environmental impact. Cryogenic conditions for NaBH₄ are needed to prevent side reactions and control the exothermic process. |
| Kinetics | Generally fast, pseudo-first-order kinetics. | Follows Michaelis-Menten kinetics, can be substrate-inhibited at high concentrations. | Chemical reductions are often limited by collision frequency. Biocatalytic reactions are limited by the enzyme's turnover rate (k_cat) and its affinity for the substrate (K_M). |
| Substituent Effects | The electron-withdrawing bromine on the phenyl ring slightly accelerates the reaction by increasing the carbonyl carbon's electrophilicity. | The effect is complex; both steric and electronic properties of the substituent must fit within the enzyme's binding pocket. The 3-bromo substituent may require enzyme engineering for optimal fit.[5] | Hammett plots for chemical reductions often show a positive ρ value. For enzymes, such linear free-energy relationships are rare as steric hindrance and specific binding interactions dominate. |
Experimental Protocol: Kinetic Study of KRED Reduction
This protocol ensures a self-validating system by including controls and systematic variation of parameters.
Objective: To determine the Michaelis-Menten kinetic parameters (V_max and K_M) for the reduction of this compound by a selected Ketoreductase.
Materials:
-
This compound
-
Ketoreductase (KRED) enzyme
-
NADPH (cofactor)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Acetonitrile (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) with a chiral column
Workflow Diagram:
Caption: Experimental workflow for a biocatalytic kinetic study.
Step-by-Step Procedure:
-
Preparation: Prepare a series of substrate concentrations (e.g., 0.1 mM to 10 mM) by diluting a concentrated stock of this compound in DMSO. Causality: Varying substrate concentration is essential to map the enzyme's saturation curve.
-
Reaction Setup: In separate vials, prepare the reaction buffer containing KRED, NADPH, and the cofactor regeneration system (GDH and glucose). Pre-incubate at 25°C. Causality: The regeneration system ensures the primary cofactor, NADPH, is not the limiting reagent, isolating the kinetics to the KRED itself.
-
Initiation and Sampling: Initiate the reaction by adding a small volume of the substrate stock to the reaction buffer. At defined time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a known volume of cold acetonitrile. This stops the enzymatic reaction by denaturing the protein. Causality: Precise quenching is critical for accurate time-course data.
-
Analysis: Analyze the quenched samples using chiral HPLC to separate and quantify the remaining substrate and the chiral alcohol product.
-
Data Processing: For each initial substrate concentration, plot the concentration of the alcohol product against time. The initial reaction velocity (v₀) is the slope of the linear portion of this curve.
-
Parameter Determination: Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations [S]. Fit this data to the Michaelis-Menten equation using non-linear regression software to determine V_max and K_M.
Section 2: Kinetic Analysis of Aryl Bromide Cross-Coupling
The 3-bromophenyl moiety of the molecule is a prime handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Understanding the kinetics of this process is vital for optimizing catalyst efficiency and minimizing side-product formation.
The Suzuki-Miyaura Catalytic Cycle
The reaction involves a palladium catalyst that cycles through three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step.
-
Transmetalation: The aryl group from a boronic acid derivative is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Comparative Analysis of Reaction Parameters
Due to the lack of specific data, we will draw comparisons from general studies on Suzuki couplings of substituted aryl bromides.
| Parameter | Condition 1: Electron-Rich Boronic Acid (e.g., 4-methoxyphenylboronic acid) | Condition 2: Electron-Poor Boronic Acid (e.g., 4-trifluoromethylphenylboronic acid) | Causality & Field Insights |
| Relative Rate | Faster | Slower | The transmetalation step is generally accelerated by more nucleophilic (electron-rich) boronic acids. The rate of transfer of the aryl group from boron to palladium is enhanced. |
| Catalyst Loading | Lower loading may be sufficient (e.g., 0.5 mol%). | May require higher catalyst loading (e.g., 1-2 mol%) to achieve a reasonable rate. | A slower transmetalation step can allow for competing catalyst decomposition pathways. Higher loading compensates for this and maintains a sufficient concentration of active catalyst. |
| Side Products | Potential for homocoupling of the boronic acid (Ar'-Ar') can be higher. | Lower risk of boronic acid homocoupling. Higher risk of protodebromination of the starting material if the reaction is sluggish. | Faster transmetalation can sometimes lead to side reactions if not well-matched with the other steps in the catalytic cycle. Sluggish reactions allow more time for undesired pathways like protodebromination to occur. |
Experimental Protocol: Kinetic Study of Suzuki Coupling
Objective: To determine the reaction order with respect to the catalyst and this compound.
Methodology: The "Initial Rates Method" will be employed. This involves running a series of experiments where the initial concentration of one component is varied while others are kept constant.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (catalyst)
-
Potassium Carbonate (base)
-
Toluene/Water (solvent system)
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Step-by-Step Procedure:
-
Baseline Experiment: Set up a reaction with defined concentrations of all reactants, catalyst, and base. For example: 1.0 mmol this compound, 1.2 mmol phenylboronic acid, 2.0 mmol K₂CO₃, and 0.02 mmol Pd(PPh₃)₄ in a Toluene/Water mixture. Add a known amount of an internal standard.
-
Reaction Monitoring: Heat the reaction to a constant temperature (e.g., 90°C). Take aliquots at regular intervals, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC-MS.
-
Data Analysis (Baseline): Plot the concentration of the product (normalized to the internal standard) versus time to establish the initial reaction rate.
-
Varying Substrate Concentration: Repeat the experiment, but this time, halve the initial concentration of this compound (0.5 mmol) while keeping all other concentrations identical to the baseline. Determine the new initial rate.
-
Varying Catalyst Concentration: Return the substrate concentration to 1.0 mmol and now halve the catalyst concentration (0.01 mmol). Determine the new initial rate.
-
Determining Reaction Order:
-
Compare the rate from step 4 to the baseline. If halving the substrate concentration halves the rate, the reaction is first-order in substrate.
-
Compare the rate from step 5 to the baseline. If halving the catalyst concentration halves the rate, the reaction is first-order in catalyst.
-
This systematic approach validates the kinetic model and provides crucial data for process scale-up.
-
References
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 2018. URL: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. URL: [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry, 2017. URL: [Link]
-
Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. ResearchGate, 2012. URL: [Link]
-
pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 1980. URL: [Link]
-
The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Digital Commons@Georgia Southern, 2017. URL: [Link]
-
Theoretical and Kinetic Study of the Reactions of Ketones with HȮ 2 Radicals. ResearchGate, 2014. URL: [Link]
-
Biocatalytic Ketone Reduction: A Green and Efficient Access to Enantiopure Alcohols. PubMed, 2012. URL: [Link]
-
Modern Biocatalytic Ketone Reduction. ResearchGate, 2014. URL: [Link]
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- 3. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of 4-(3-Bromophenyl)butan-2-one and Its Derivatives
This guide provides an in-depth technical comparison of the characterization of 4-(3-bromophenyl)butan-2-one and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will explore the synthesis, purification, and comprehensive spectroscopic analysis of this class of compounds, offering insights into how structural modifications influence their physicochemical properties.
Introduction: The Significance of this compound Derivatives
This compound is a synthetic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive carbonyl group and a brominated aromatic ring, makes it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the bromine atom at the meta position of the phenyl ring offers a site for further functionalization through cross-coupling reactions, allowing for the creation of a diverse library of derivatives. Understanding the precise characterization of this parent compound and its analogues is crucial for ensuring the purity, identity, and desired properties of the final products in a research and development pipeline.
Synthesis and Purification of this compound
A plausible and efficient method for the synthesis of this compound involves a Friedel-Crafts acylation followed by a reduction, or alternatively, a coupling reaction. A common route is the reaction of 3-bromophenylacetic acid with methylmagnesium bromide, followed by an acidic workup.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.
-
Reaction: A solution of 3-bromophenylacetic acid in anhydrous tetrahydrofuran (THF) is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]
Purification Workflow
Caption: Purification workflow for this compound.
Spectroscopic Characterization
A thorough characterization using a combination of spectroscopic techniques is essential to confirm the structure and purity of this compound and its derivatives.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO | [2] |
| Molecular Weight | 227.10 g/mol | [2] |
| XLogP3-AA | 2.5 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 3 | [2] |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (a) | ~2.15 | s | 3H |
| -CH₂- (b) | ~2.75 | t | 2H |
| -CH₂- (c) | ~2.90 | t | 2H |
| Ar-H | ~7.10-7.40 | m | 4H |
-
The singlet at ~2.15 ppm is characteristic of a methyl group adjacent to a carbonyl.[3]
-
The two triplets at ~2.75 and ~2.90 ppm correspond to the two methylene groups, which are coupled to each other.
-
The complex multiplet in the aromatic region (~7.10-7.40 ppm) is due to the four protons on the 3-bromophenyl ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₃ | ~30 |
| -CH₂- | ~45 |
| -CH₂- | ~35 |
| Ar-C | ~122 (C-Br), 125, 129, 130, 132, 143 (C-CH₂) |
| C=O | ~208 |
-
The carbonyl carbon (C=O) is expected to appear at a significantly downfield shift, around 208 ppm.[4]
-
The aromatic carbons will resonate in the 120-145 ppm region. The carbon attached to the bromine atom will be shifted due to the halogen's electronic effect.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Key Predicted IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (ketone) | ~1715 | Strong |
| C-H stretch (aromatic) | ~3050 | Medium |
| C-H stretch (aliphatic) | ~2920 | Medium |
| C-Br stretch | ~680 | Medium-Strong |
-
A strong absorption band around 1715 cm⁻¹ is the most characteristic peak, indicating the presence of a saturated ketone.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): A pair of peaks at m/z 226 and 228 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragments:
-
m/z 183/185: Loss of the acetyl group (-COCH₃).
-
m/z 170/172: McLafferty rearrangement, loss of propene.
-
m/z 91: Tropylium ion (C₇H₇⁺), a common fragment for compounds with a benzyl group.
-
m/z 43: Acetyl cation (CH₃CO⁺), often the base peak for methyl ketones.
-
Comparative Analysis: The Influence of Phenyl Ring Substitution
The electronic and steric properties of substituents on the phenyl ring can significantly impact the physicochemical and spectroscopic characteristics of 4-phenylbutan-2-one derivatives.
| Derivative | Key Differences in Characterization | Rationale |
| 4-(4-Bromophenyl)butan-2-one | In ¹H NMR, the aromatic region would likely show a more symmetrical AA'BB' splitting pattern. | The para-substitution leads to higher symmetry compared to the meta-substituted isomer. |
| 4-(3-Nitrophenyl)butan-2-one | The strong electron-withdrawing nitro group would cause a downfield shift of the aromatic protons in the ¹H NMR spectrum. The C=O stretch in the IR spectrum might shift to a slightly higher wavenumber. | The nitro group deshields the aromatic protons. Its electron-withdrawing nature can slightly increase the double bond character of the carbonyl group. |
| 4-(3-Methoxyphenyl)butan-2-one | The electron-donating methoxy group would cause an upfield shift of the aromatic protons in the ¹H NMR spectrum. | The methoxy group increases the electron density on the aromatic ring, shielding the protons. |
Application in Drug Discovery
Substituted phenyl ketones are a class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6] The this compound scaffold allows for the introduction of various functional groups through modification of the bromine atom, enabling the synthesis of a library of compounds for biological screening. For instance, the bromine can be replaced with other functional groups via Suzuki or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR).
Potential Biological Activity Workflow
Caption: Workflow for drug discovery using the title compound.
Conclusion
The comprehensive characterization of this compound and its derivatives is fundamental for their application in research and development. This guide has provided a framework for the synthesis, purification, and detailed spectroscopic analysis of this class of compounds. By understanding the interplay between chemical structure and spectroscopic properties, researchers can confidently synthesize and characterize novel derivatives with tailored functionalities for various applications, including the exciting field of drug discovery.
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Al-Suhaimi, E. A., & El-Gazzar, A. A. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Pharmaceuticals, 16(1), 84. [Link]
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SpectraBase. (n.d.). 4-Phenyl-3-buten-2-one. Wiley-VCH. Retrieved from [Link]
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Rasool, N., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. [Link]
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Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328–344. [Link]
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LibreTexts Chemistry. (2021). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Raghavendra, N. M., et al. (2005). Synthesis and Biological Activity of Some Substituted 2-Phenyl-quinazolin-4-ones. Asian Journal of Chemistry, 17(1), 57-65.
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NIST. (n.d.). 3-Buten-2-one, 4-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Nitrophenyl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-(3-Bromophenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. 4-(3-Bromophenyl)butan-2-one is a valuable building block, finding application in the synthesis of a variety of more complex molecular architectures. This guide provides a comparative analysis of established and modern synthetic routes to this ketone, offering objective, data-driven insights into their respective efficiencies and practical considerations.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections of the target molecule. Classically, this involves the formation of a carbon-carbon bond between a brominated aromatic ring and a four-carbon chain. More contemporary methods leverage the power of transition metal catalysis to achieve this transformation with high efficiency and functional group tolerance. This guide will focus on two primary, well-documented, and reproducible methodologies:
-
The Acetoacetic Ester Synthesis: A classic and robust method for the formation of ketones.
-
Palladium-Catalyzed Heck Coupling: A modern, versatile, and widely used cross-coupling reaction.
A third, one-step alkylation-cleavage method will also be discussed as a potentially efficient alternative.
Method 1: The Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a cornerstone of organic chemistry for the preparation of ketones from alkyl halides. This method relies on the acidic nature of the α-protons of ethyl acetoacetate, allowing for sequential alkylation followed by hydrolysis and decarboxylation to yield the desired ketone.
Mechanistic Rationale
The synthesis proceeds through a series of well-understood steps. First, a strong base is used to deprotonate the α-carbon of ethyl acetoacetate, forming a resonance-stabilized enolate. This nucleophilic enolate then undergoes an S(_N)2 reaction with an appropriate alkyl halide. A second deprotonation and alkylation can be performed if desired. Finally, acidic or basic hydrolysis of the ester followed by heating results in decarboxylation to afford the target ketone. For the synthesis of this compound, 3-bromobenzyl bromide is the required alkylating agent.
Experimental Protocol
Step 1: Alkylation of Ethyl Acetoacetate with 3-Bromobenzyl Bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.
-
After stirring for 1 hour, add 3-bromobenzyl bromide (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ethyl 2-(3-bromobenzyl)-3-oxobutanoate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude alkylated product, add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the ester.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is acidic, which will also induce decarboxylation upon further heating.
-
Gently heat the acidified mixture to reflux for an additional 1-2 hours until carbon dioxide evolution ceases.
-
Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Workflow for Acetoacetic Ester Synthesis
Caption: Workflow of the Acetoacetic Ester Synthesis of this compound.
Method 2: Palladium-Catalyzed Heck Coupling
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex.[1] For the synthesis of this compound, a plausible route involves the coupling of 3-bromostyrene with an enol ether of acetone, followed by hydrolysis. A more direct approach, if feasible, would be the coupling of 3-bromoiodobenzene with methyl vinyl ketone.
Mechanistic Rationale
The catalytic cycle of the Heck reaction generally involves three key steps:[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromoiodobenzene).
-
Migratory Insertion: The alkene (methyl vinyl ketone) coordinates to the palladium center and then inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species. Reductive elimination of HX with a base regenerates the Pd(0) catalyst.
Experimental Protocol (Hypothetical, based on related reactions)
-
To a Schlenk flask under an inert atmosphere, add 3-bromoiodobenzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), a suitable phosphine ligand such as tri(o-tolyl)phosphine (0.04 equivalents), and a base such as triethylamine (2.0 equivalents) in a solvent like N,N-dimethylformamide (DMF).
-
Add methyl vinyl ketone (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting 4-(3-bromophenyl)but-3-en-2-one by column chromatography.
-
The intermediate enone is then subjected to selective hydrogenation of the double bond using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.
Workflow for Heck Coupling Synthesis
Caption: Workflow of the Heck Coupling Synthesis of this compound.
Alternative Method: One-Step Alkylation-Cleavage
A potentially more direct and atom-economical approach involves the alkylation of pentane-2,4-dione with a substituted benzyl bromide, followed by in-situ cleavage of the resulting β-diketone.
Mechanistic Rationale
In the presence of a base, pentane-2,4-dione is deprotonated to form a nucleophilic enolate. This enolate then reacts with 3-bromobenzyl bromide in an alkylation reaction. Subsequent cleavage of the resulting 3-(3-bromobenzyl)pentane-2,4-dione under specific reaction conditions can directly yield this compound.
Comparative Analysis
| Parameter | Acetoacetic Ester Synthesis | Heck Coupling | Alkylation-Cleavage |
| Number of Steps | 2 (Alkylation, Hydrolysis/Decarboxylation) | 2 (Heck reaction, Hydrogenation) | 1 (Potentially) |
| Starting Materials | Ethyl acetoacetate, 3-bromobenzyl bromide | 3-bromoiodobenzene, methyl vinyl ketone | Pentane-2,4-dione, 3-bromobenzyl bromide |
| Reagents & Catalysts | Sodium ethoxide, HCl/NaOH | Palladium catalyst, phosphine ligand, base, H₂, Pd/C | Base |
| Reaction Conditions | Reflux in ethanol, then aqueous reflux | 80-100 °C, then hydrogenation at RT | Varies, potentially elevated temperatures |
| Typical Yields | Moderate to good | Good to excellent | Moderate to good |
| Advantages | Well-established, reliable, uses common reagents. | High functional group tolerance, high yields. | Potentially one-pot, atom economical. |
| Disadvantages | Can have moderate yields, requires strong base. | Requires expensive palladium catalyst and ligand, potential for side reactions. | May require specific conditions for selective cleavage. |
| Green Chemistry Aspect | Generates salt waste, uses organic solvents. | Uses heavy metal catalyst, organic solvents. | Can be more atom-economical, but may still require solvents. |
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and desired purity.
-
The Acetoacetic Ester Synthesis represents a classic, cost-effective, and reliable method suitable for laboratory-scale synthesis where the use of strong bases and multi-step procedures are not prohibitive.
-
The Heck Coupling offers a more modern and potentially higher-yielding approach, particularly advantageous for its functional group tolerance and scalability, though the cost of the palladium catalyst is a significant consideration.
-
The one-step alkylation-cleavage method , if optimized, presents the most atom-economical and streamlined approach, making it an attractive option for larger-scale, industrial applications.
Further process optimization and development for each route could enhance their efficiencies and reduce their environmental impact. Researchers are encouraged to evaluate these methods based on their specific needs and laboratory capabilities.
References
-
Friedel-Crafts Acylation - An Overview. ScienceDirect Topics. Available at: [Link]
-
Acetoacetic Ester Synthesis. Chemistry LibreTexts. Available at: [Link]
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Heck Reaction. Organic Chemistry Portal. Available at: [Link][1]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][3]
-
4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(3-Bromophenyl)butan-2-one
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(3-Bromophenyl)butan-2-one, a halogenated ketone. The protocols outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with regulatory standards.
The core principle guiding the disposal of this compound is its classification as a halogenated organic compound. Due to the presence of a bromine atom, this substance requires specific handling and disposal methods to mitigate potential environmental and health hazards. Standard disposal routes for non-hazardous chemical waste are not appropriate for this compound.
I. Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to understand the hazard profile of this compound and to don the appropriate Personal Protective Equipment (PPE). While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely available, the Safety Data Sheet (SDS) and the nature of similar chemical structures indicate potential hazards.
Table 1: Hazard Profile and Required Personal Protective Equipment
| Hazard Category | Description | Required PPE |
| Skin and Eye Irritation | As with many organic ketones and halogenated compounds, direct contact may cause skin and eye irritation. | Chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.[1] |
| Inhalation | Vapors may cause respiratory irritation.[2] | All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] |
| Environmental Hazard | As a halogenated organic compound, improper disposal can lead to environmental contamination. It should not be allowed to enter drains or sewer systems.[4] | Adherence to designated hazardous waste streams is critical. |
The causality behind these PPE choices is rooted in preventing the primary routes of chemical exposure: dermal absorption, ocular contact, and inhalation. The use of a fume hood is a critical engineering control that mitigates the risk of inhaling potentially harmful vapors.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that begins with waste segregation at the point of generation. This self-validating system ensures that halogenated waste is not inadvertently mixed with other waste streams, which could lead to dangerous reactions or non-compliant disposal.
1. Waste Segregation:
-
At the point of generation, dedicate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][5]
-
This container must be separate from non-halogenated organic waste, aqueous waste, and solid waste.[3][5] The reason for this strict segregation is that disposal methods for halogenated and non-halogenated wastes differ significantly, with halogenated compounds often requiring specialized incineration processes to prevent the formation of toxic byproducts like dioxins.[6]
2. Container Selection and Labeling:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.[7][8] The container must be in good condition, free from cracks or leaks.[8]
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."[3][6] It should also list the chemical name, "this compound," and its approximate concentration or volume.[5]
3. Accumulation of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from sources of ignition and incompatible materials.[1][7]
-
Keep the container closed at all times, except when adding waste.[3][9]
4. Disposal Pathway:
-
Do not pour this compound down the drain or dispose of it in regular trash. [1][4] This is a critical step to prevent environmental contamination.
-
The primary and recommended disposal method is through a licensed chemical destruction facility.[4] This typically involves controlled incineration with flue gas scrubbing to neutralize acidic gases produced during combustion.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup of the "Halogenated Organic Waste" container.[10]
5. Contaminated Materials:
-
Any materials, such as pipette tips, gloves, or absorbent pads, that are contaminated with this compound must also be disposed of as hazardous waste.[7]
-
These items should be collected in a sealed, labeled bag or container and placed in the designated solid hazardous waste stream.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
IV. Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal Workflow for this compound.
V. Regulatory Framework
The disposal procedures outlined in this guide are in alignment with the regulations set forth by major regulatory bodies, including the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals.[11][12]
-
The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave."[8][13][14] This includes regulations on waste determination, container management, and disposal pathways.[9][15]
By adhering to the protocols in this guide, your laboratory will not only foster a culture of safety but also ensure compliance with these critical federal regulations.
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This compound SDS, 3506-70-5 Safety Data Sheets. ECHEMI.
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OSHA Compliance For Laboratories. US Bio-Clean.
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Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services.
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Halogenated Solvents. University of Washington Environmental Health & Safety.
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
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3-(4-Bromophenyl)butan-2-ol Safety Data Sheet. AK Scientific, Inc.
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead.
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Ethanone, 1-(3-bromophenyl)- Safety Data Sheet. Fisher Scientific.
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A Researcher's Guide to the Safe Handling of 4-(3-Bromophenyl)butan-2-one
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 4-(3-Bromophenyl)butan-2-one (CAS No. 3506-70-5), a compound whose full toxicological profile is still under investigation. The following protocols are designed to be a self-validating system, ensuring the protection of personnel and the integrity of your research.
While specific toxicity data for this compound is limited, the available Safety Data Sheet (SDS) and information from structurally similar compounds indicate a potential for skin, eye, and respiratory irritation[1][2]. Therefore, a cautious and proactive approach to safety is paramount.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for irritation and the lack of comprehensive toxicological data, a robust selection of PPE is non-negotiable. The primary routes of exposure to be controlled are skin/eye contact and inhalation of any aerosols or vapors[3][4].
Table 1: Hazard Summary and Recommended PPE
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Potential) | Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected prior to use. Clothing: Fire/flame resistant and impervious lab coat or coveralls.[3] |
| Eye Irritation (Potential) | Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be considered when handling larger quantities or when there is a significant splash risk.[3] |
| Respiratory Irritation (Potential) | Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator is recommended.[5] |
Operational Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely managing this compound from receipt to disposal. Each step is designed to minimize exposure and prevent contamination.
Caption: Workflow for safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Procedures
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][6]. Ensure the container is tightly closed.
Handling in the Laboratory
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, with a certified chemical fume hood being the preferred engineering control[3].
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in Table 1. Gloves must be inspected for integrity before each use[3].
-
Preventing Exposure: Avoid direct contact with skin and eyes[3]. Do not breathe vapors or mists. Avoid the formation of dust and aerosols[3].
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn[3]. Do not eat, drink, or smoke in the laboratory.
Spill and Emergency Procedures
-
Minor Spills:
-
Major Spills:
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[2].
-
Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops[2][4].
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[1][2].
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention[2].
Waste Disposal
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines[7].
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3]. Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal[3].
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if combustible[3].
References
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Chemwatch MSDS 35974-0 - Chemstock. (n.d.). Retrieved from [Link]
-
This compound | C10H11BrO | CID 260436 - PubChem. (n.d.). Retrieved from [Link]
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (2018, August 10). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - University of Tennessee, Knoxville. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
